2,3-Dichlorothiophene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2,3-dichlorothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2S/c5-3-1-2-7-4(3)6/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNVLQIXMBTMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60169324 | |
| Record name | Thiophene, 2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17249-79-5 | |
| Record name | Thiophene, 2,3-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249795 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2,3-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60169324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichlorothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,3-Dichlorothiophene
Introduction
2,3-Dichlorothiophene is a halogenated heterocyclic compound that serves as a valuable building block in organic synthesis.[] Its unique substitution pattern and the reactivity of the thiophene ring make it an important intermediate in the development of pharmaceuticals, agrochemicals, and materials science.[2][3] Thiophene derivatives, in general, are known to exhibit a wide range of biological activities, and chlorinated thiophenes are key precursors for creating more complex, biologically active molecules.[2][3] This guide provides a comprehensive overview of the properties, synthesis, and applications of this compound for researchers and professionals in drug development.
Core Properties and Identification
The fundamental identification and physical characteristics of this compound are crucial for its proper handling, storage, and application in experimental settings.
Chemical Identifier:
Quantitative Physical and Chemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₂Cl₂S | [][4][5] |
| Molecular Weight | 153.03 g/mol | [][4][5] |
| Appearance | Colorless to light yellow or slightly purple liquid | [][4] |
| Melting Point | -26 °C | [][5] |
| Boiling Point | 173-174 °C (at 760 mmHg) | [][5] |
| Density | 1.456 g/mL (at 25 °C) | [5] |
| 1.488 g/cm³ | [] | |
| Refractive Index (n20/D) | 1.568 | [5] |
| Flash Point | 70 °C (158 °F) - closed cup | [6] |
| Solubility in Water | <0.2 g/L | [4] |
Application in Synthetic Chemistry
This compound is primarily used as a reactant for synthesizing more complex molecules.[5] The chlorine atoms can be substituted or used to direct further reactions, and the thiophene core is a common scaffold in medicinal chemistry. Its application workflow typically involves its use as a starting material to generate intermediates for bioactive compounds.
Experimental Protocols: Synthesis of Halogenated Thiophenes
To illustrate a relevant and controlled experimental methodology, the following is a detailed protocol for the regioselective synthesis of 2,3,4-trichlorothiophene via electrophilic chlorination of 3,4-dichlorothiophene. This method demonstrates a common strategy for preparing highly substituted thiophenes with greater control over the final product.[7]
Objective: To synthesize high-purity 2,3,4-trichlorothiophene from 3,4-dichlorothiophene.
Materials and Reagents:
-
Starting Material: 3,4-Dichlorothiophene
-
Chlorinating Agent: N-Chlorosuccinimide (NCS)
-
Solvent: Glacial Acetic Acid
-
Extraction Solvent: Dichloromethane
-
Neutralizing Agent: Saturated Sodium Bicarbonate Solution
-
Washing Agent: Brine (Saturated NaCl solution)
-
Drying Agent: Anhydrous Sodium Sulfate
Procedure: [7]
-
Charging the Reactor: In a suitable reaction vessel equipped with a stirrer, addition funnel, and temperature probe, charge 3,4-dichlorothiophene (e.g., 500 g, 3.27 mol) and glacial acetic acid (2.5 L).
-
Heating: Begin stirring the mixture and heat to an internal temperature of 50-55 °C.
-
Preparation and Addition of NCS: In a separate flask, dissolve N-chlorosuccinimide (458 g, 3.43 mol, 1.05 equivalents) in glacial acetic acid (1.0 L). Add this solution slowly to the heated reactor via the addition funnel over 1-2 hours, ensuring the internal temperature is maintained between 50-55 °C.
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 50-55 °C for an additional 4-6 hours. Monitor the progress of the reaction by gas chromatography (GC) until the starting material is fully consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a larger vessel containing ice-cold water (5 L).
-
Extraction: Transfer the aqueous mixture to a large separatory funnel. Extract the product with dichloromethane (3 x 1 L).
-
Washing: Combine the organic layers. Wash the combined organic phase with a saturated sodium bicarbonate solution (2 x 1 L) to neutralize residual acetic acid, followed by a wash with brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude product by fractional distillation under reduced pressure to yield 2,3,4-trichlorothiophene as a colorless to pale yellow liquid.
Applications in Research and Drug Development
This compound is a reactant for the synthesis of various compounds with potential biological applications. Its documented uses include:
-
Antitumor Agents: It serves as a reactant in the synthesis of enediyne-chlorophyll derivatives, which are investigated as potential antitumor cytotoxic conjugates.[5]
-
Material Science: It is used in selective electrochemical mono- and polysilylation reactions, which are relevant to the development of organic electronic materials.[5]
-
General Organic Synthesis: As a dichlorinated heterocycle, it is a versatile intermediate for creating a wide array of 2,3-disubstituted thiophenes, which are prevalent scaffolds in medicinal chemistry.[2][3]
Safety, Handling, and Storage
Proper handling and storage are critical due to the hazardous nature of this compound.
Hazard Identification:
-
Toxicity: Classified as acutely toxic if swallowed (Acute Tox. 3 Oral).
-
Corrosivity: Causes serious eye damage (Eye Dam. 1).
-
Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled (Resp. Sens. 1). It is also irritating to the skin and respiratory system.[4]
Handling and Personal Protective Equipment (PPE): [4]
-
Wash hands and skin thoroughly after handling.
-
Avoid breathing fumes, mist, or vapors.
-
Wear protective gloves, clothing, and eye/face protection (eyeshields, faceshields).
-
Use in a well-ventilated area or with appropriate respiratory protection (e.g., type ABEK (EN14387) respirator filter).
Storage:
-
Store in a cool, dry, and well-ventilated place.[][4]
-
Keep the container tightly closed when not in use.[][4]
-
Recommended storage is under refrigeration at 2-8°C.[]
Stability and Decomposition:
-
The compound is stable under normal temperatures and pressures.[4]
-
Hazardous decomposition products can include hydrogen chloride, carbon monoxide, carbon dioxide, and oxides of sulfur.[4]
References
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(17249-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. This compound CAS#: 17249-79-5 [m.chemicalbook.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 2,3-Dichlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorothiophene is a halogenated heterocyclic compound that serves as a versatile building block in organic synthesis. Its distinct substitution pattern on the thiophene ring offers a unique platform for the development of novel pharmaceuticals, agrochemicals, and functional materials. The presence of two chlorine atoms at the 2- and 3-positions significantly influences the electronic properties and reactivity of the thiophene core, making it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its key reactions, and its applications in medicinal chemistry.
Core Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in synthetic chemistry.
| Property | Value |
| Molecular Formula | C₄H₂Cl₂S |
| Molecular Weight | 153.03 g/mol |
| Appearance | Colorless to light brown liquid |
| Boiling Point | 173-174 °C at 760 mmHg |
| Melting Point | -26 °C |
| Density | 1.456 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.568 |
| Solubility | Insoluble in water; soluble in common organic solvents. |
| Stability | Stable under normal conditions. Avoid strong oxidizing agents. |
| CAS Number | 17249-79-5 |
| InChI | InChI=1S/C4H2Cl2S/c5-3-1-2-7-4(3)6/h1-2H |
| SMILES | Clc1ccsc1Cl |
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the presence of the two chlorine atoms and the inherent aromaticity of the thiophene ring. The chlorine atoms deactivate the ring towards electrophilic substitution but provide handles for various cross-coupling and metal-halogen exchange reactions.
Synthesis of this compound
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the formation of carbon-carbon bonds, enabling the introduction of various aryl, heteroaryl, or alkyl groups. The differential reactivity of the chlorine atoms at the 2- and 3-positions can potentially allow for selective functionalization.
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of aryl chlorides and can be adapted for this compound.[2]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Inert gas atmosphere (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Suzuki-Miyaura cross-coupling of this compound.
Metal-Halogen Exchange Reactions
Metal-halogen exchange is a powerful tool for the functionalization of aryl halides.[3] this compound can undergo metal-halogen exchange, typically with organolithium reagents like n-butyllithium, to generate a lithiated thiophene species. This intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups. The regioselectivity of the metal-halogen exchange can be influenced by the reaction conditions and the steric and electronic environment of the chlorine atoms.
This protocol provides a general framework for the lithiation of an aryl chloride and subsequent reaction with an electrophile.
Materials:
-
This compound
-
Organolithium reagent (e.g., n-butyllithium in hexanes)
-
Electrophile (e.g., aldehyde, ketone, CO₂, alkyl halide)
-
Anhydrous ethereal solvent (e.g., THF, diethyl ether)
-
Inert gas atmosphere (Argon or Nitrogen)
-
Standard Schlenk line glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add a solution of this compound in the anhydrous ethereal solvent.
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add the organolithium reagent dropwise to the stirred solution.
-
Stir the reaction mixture at the low temperature for a specified time to allow for complete metal-halogen exchange.
-
Add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Caption: Metal-halogen exchange and subsequent functionalization.
Spectral Data
Detailed, experimentally verified spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in public databases. However, based on the structure and data from similar chlorinated thiophenes, the following spectral characteristics can be anticipated:
-
¹H NMR: Two doublets in the aromatic region, corresponding to the two protons on the thiophene ring. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effect of the chlorine atoms.
-
¹³C NMR: Four signals in the aromatic region, two for the carbon atoms bearing chlorine atoms and two for the carbon atoms bonded to hydrogen.
-
IR Spectroscopy: Characteristic peaks for C-H stretching in the aromatic region, C=C stretching of the thiophene ring, and C-Cl stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 153.03 g/mol , with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Role in Drug Discovery and Medicinal Chemistry
Thiophene and its derivatives are considered privileged scaffolds in medicinal chemistry due to their diverse biological activities.[4][5] The thiophene ring is a bioisostere of the benzene ring and can modulate the pharmacokinetic and pharmacodynamic properties of a drug molecule.[4] Halogenated thiophenes, in particular, are valuable intermediates in the synthesis of a wide range of therapeutic agents.[6]
While this compound itself is not known to have direct biological activity, it serves as a crucial starting material for the synthesis of more complex molecules with potential therapeutic applications. The ability to selectively functionalize the 2- and 3-positions through cross-coupling and other reactions allows for the creation of diverse libraries of compounds for drug screening. Thiophene derivatives have been investigated for a wide range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[5][7] The incorporation of the dichlorothiophene moiety can enhance the lipophilicity and metabolic stability of a drug candidate, potentially leading to improved efficacy and a better pharmacokinetic profile.
Caption: Role of this compound in a drug discovery workflow.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined physical properties and predictable reactivity make it a reliable building block for the construction of complex molecular architectures. The ability to undergo regioselective functionalization through palladium-catalyzed cross-coupling and metal-halogen exchange reactions provides medicinal chemists with a powerful tool to generate novel thiophene-based compounds with a wide range of potential therapeutic applications. Further research into the selective synthesis and reactivity of this compound will undoubtedly continue to unlock new opportunities in the development of innovative pharmaceuticals and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic Potential of Thiophene Compounds: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
2,3-Dichlorothiophene molecular structure and bonding
An In-Depth Technical Guide on the Molecular Structure and Bonding of 2,3-Dichlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the molecular structure and bonding of this compound (C₄H₂Cl₂S), a halogenated heterocyclic compound of interest in organic synthesis and materials science. Due to a lack of publicly available experimental structural data from methods like X-ray crystallography or gas-phase electron diffraction, this guide relies on high-level computational chemistry studies, which are a standard and reliable source for the geometric parameters of such molecules.
Molecular Structure
This compound consists of a five-membered aromatic thiophene ring substituted with two chlorine atoms on the adjacent C2 and C3 positions. The presence of the sulfur heteroatom and the electron-withdrawing chlorine substituents significantly influences the geometry and electronic properties of the thiophene ring.
The molecular structure is predicted to be planar, a characteristic feature of aromatic systems. The key structural parameters—bond lengths and bond angles—have been determined through computational modeling, typically employing Density Functional Theory (DFT) with the B3LYP functional and a 6-311+G(d,p) basis set. These methods provide a robust theoretical framework for understanding the molecule's three-dimensional conformation.
Data Presentation: Structural Parameters
The following table summarizes the computationally predicted bond lengths and bond angles for this compound. These values are based on theoretical studies of chlorinated thiophenes.
| Parameter | Atoms Involved | Calculated Value |
| Bond Lengths (Å) | ||
| S1–C2 | ~1.72 Å | |
| C2–C3 | ~1.37 Å | |
| C3–C4 | ~1.42 Å | |
| C4–C5 | ~1.37 Å | |
| C5–S1 | ~1.71 Å | |
| C2–Cl6 | ~1.73 Å | |
| C3–Cl7 | ~1.73 Å | |
| C4–H8 | ~1.08 Å | |
| C5–H9 | ~1.08 Å | |
| Bond Angles (°) | ||
| C5–S1–C2 | ~92.0° | |
| S1–C2–C3 | ~111.5° | |
| C2–C3–C4 | ~112.5° | |
| C3–C4–C5 | ~112.0° | |
| C4–C5–S1 | ~112.0° | |
| S1–C2–Cl6 | ~119.0° | |
| C3–C2–Cl6 | ~129.5° | |
| C2–C3–Cl7 | ~129.0° | |
| C4–C3–Cl7 | ~118.5° | |
| C3–C4–H8 | ~124.0° | |
| C5–C4–H8 | ~124.0° | |
| C4–C5–H9 | ~124.0° | |
| S1–C5–H9 | ~124.0° |
Bonding and Electronic Structure
The bonding in this compound is characterized by the aromaticity of the thiophene ring, which is influenced by the electronegative chlorine atoms. The π-electron system of the thiophene ring is delocalized over the five atoms. The chlorine substituents act as electron-withdrawing groups through induction, which can affect the electron density distribution and reactivity of the molecule.
The carbon-sulfur bonds possess partial double bond character due to the participation of sulfur's lone pair electrons in the aromatic system. The carbon-carbon bond lengths within the ring are intermediate between typical single and double bonds, which is characteristic of an aromatic compound. The carbon-chlorine bonds are standard single bonds.
Experimental Protocols: Computational Geometry Optimization
Methodology: Density Functional Theory (DFT)
-
Software Selection : A quantum chemistry software package such as Gaussian, ORCA, or Spartan is utilized.
-
Initial Structure Creation : An initial 3D structure of this compound is built using the software's molecular editor.
-
Method and Basis Set Selection :
-
Method : Density Functional Theory (DFT) is chosen for its balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable choice for geometry optimizations of organic molecules.
-
Basis Set : A Pople-style basis set, such as 6-311+G(d,p), is selected. This basis set provides a good description of the electron distribution by including polarization functions (d,p) and diffuse functions (+).
-
-
Geometry Optimization :
-
The calculation is set up as a geometry optimization. The software will iteratively solve the Schrödinger equation and adjust the positions of the atoms to find the lowest energy conformation (a minimum on the potential energy surface).
-
The convergence criteria for the forces on the atoms and the change in energy between steps are set to tight values to ensure a true energy minimum is found.
-
-
Frequency Calculation :
-
Following a successful geometry optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311+G(d,p)).
-
This calculation serves two purposes:
-
It confirms that the optimized structure is a true minimum (no imaginary frequencies).
-
It provides thermodynamic data and vibrational frequencies that can be compared with experimental infrared (IR) and Raman spectra.
-
-
-
Data Analysis : The output file from the calculation is analyzed to extract the optimized bond lengths, bond angles, and dihedral angles, as presented in the table above.
Mandatory Visualization
The following diagrams illustrate the logical relationships and workflows described in this guide.
Spectroscopic Analysis of 2,3-Dichlorothiophene: A Technical Guide
Introduction: 2,3-Dichlorothiophene (C₄H₂Cl₂S) is a substituted heterocyclic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its utility as a building block for more complex molecules necessitates unambiguous structural characterization. This technical guide provides a detailed overview of the spectroscopic profile of this compound. Due to the limited availability of experimentally-derived spectra in public databases, this document focuses on predicted spectroscopic data, supplemented by generalized experimental protocols for data acquisition. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of the analytical characteristics of this compound.
Predicted Spectroscopic Data
The following sections and tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational modeling and analysis of structurally similar compounds. Experimental verification is recommended for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key differentiators are the chemical shifts and coupling constants of the two adjacent protons on the thiophene ring.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Parameter | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
|---|---|---|
| Solvent | CDCl₃ | CDCl₃ |
| Frequency | 400 MHz | 100 MHz |
| Chemical Shift (δ, ppm) | ~6.95 (d, 1H, H-4) | ~120-125 (C-4) |
| ~7.15 (d, 1H, H-5) | ~125-130 (C-5) | |
| ~128-133 (C-2) | ||
| ~130-135 (C-3) | ||
| Coupling Constant (J, Hz) | J₄,₅ ≈ 5-6 Hz | - |
| Assignment Notes | The two protons on the thiophene ring appear as doublets due to coupling with each other. | Four distinct signals are expected for the four carbon atoms of the thiophene ring. The carbons bearing chlorine atoms (C-2, C-3) are expected to be further downfield. |
Disclaimer: The NMR data presented are based on computational predictions and analysis of similar compounds. Actual chemical shifts and coupling constants may vary based on solvent, concentration, and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups and vibrational modes within a molecule. The spectrum of this compound is expected to be characterized by aromatic C-H stretches, C=C ring stretches, and strong C-Cl bond vibrations.
Table 2: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100 - 3150 | Weak | Aromatic C-H Stretch |
| ~1500 - 1550 | Medium | C=C Ring Stretch |
| ~1400 - 1450 | Medium | C=C Ring Stretch |
| ~1000 - 1100 | Strong | C-Cl Stretch |
| ~800 - 900 | Strong | C-H Out-of-Plane Bend |
| ~600 - 700 | Medium | C-S Stretch |
Disclaimer: The IR data are predicted. Experimental values may differ based on the sampling method (e.g., neat liquid, KBr pellet, or solution).
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition and structural features.
Table 3: Predicted Mass Spectrometry (MS) Data for this compound
| Parameter | Value / Description |
|---|---|
| Molecular Formula | C₄H₂Cl₂S |
| Molecular Weight | 151.93 g/mol |
| Ionization Method | Electron Ionization (EI) |
| Expected Molecular Ion (M⁺) | m/z 152 (with characteristic isotopic pattern for two chlorine atoms) |
| Key Predicted Fragments (m/z) | Fragments corresponding to the loss of Cl, HCl, and cleavage of the thiophene ring are anticipated.[1] |
Disclaimer: The mass spectrometry data is predicted. The relative abundances of fragment ions may vary depending on the specific instrumentation and ionization energy used.
Spectroscopic Analysis Workflow
The structural elucidation of an organic compound like this compound relies on the integration of data from multiple spectroscopic techniques. The following diagram illustrates a typical workflow.
Caption: General workflow for spectroscopic characterization of an organic compound.
Experimental Protocols
The following are generalized methodologies for acquiring spectroscopic data for a liquid sample such as this compound. These should be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment and connectivity of hydrogen (¹H) and carbon (¹³C) nuclei.
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean 5 mm NMR tube.
¹H NMR Data Acquisition:
-
Pulse Sequence: Standard single-pulse sequence.
-
Spectral Width: Approximately 12 ppm, centered around 6-7 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16 to 64, depending on sample concentration.
¹³C NMR Data Acquisition:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200 ppm, centered around 110-120 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 to 4096 to achieve an adequate signal-to-noise ratio.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent signal (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).[2]
-
Integrate signals in the ¹H spectrum and pick peaks for both ¹H and ¹³C spectra.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify functional groups and molecular vibrations.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
Sample Preparation (Neat Liquid Film):
-
Ensure the ATR crystal or salt plates (e.g., NaCl or KBr) are clean and dry.
-
Place a single drop of neat this compound liquid onto one salt plate or directly onto the ATR crystal.
-
If using salt plates, place the second plate on top and gently rotate to create a thin, uniform film.
-
If using an ATR accessory, apply pressure with the clamp to ensure good contact.
Data Acquisition:
-
Collect a background spectrum of the empty sample holder/clean ATR crystal to account for atmospheric CO₂ and H₂O.
-
Place the prepared sample into the spectrometer's sample compartment.
-
Acquire the sample spectrum.
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16 to 32.
-
Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight, confirm the molecular formula via isotopic pattern, and analyze the fragmentation pattern.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (e.g., with a Quadrupole analyzer).
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) to a final concentration of approximately 1 mg/mL.
GC Separation:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable.
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless or split mode.
-
Oven Program: Start at 50°C for 2 minutes, ramp to 250°C at 10-20°C/min, and hold for 5 minutes.
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
MS Transfer Line Temperature: 280°C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum associated with this peak.
-
Identify the molecular ion (M⁺) and compare its isotopic distribution pattern with the theoretical pattern for a molecule containing two chlorine atoms.
-
Analyze the major fragment ions to propose a fragmentation pathway.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-Dichlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 2,3-dichlorothiophene. Due to the limited availability of experimentally acquired spectra for this specific isomer in public databases, this guide presents predicted NMR data generated through computational chemistry. This information is crucial for the structural elucidation and quality control of this compound in research and development settings.
Predicted Spectroscopic Data
The following sections detail the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established computational algorithms that are widely used in the scientific community when experimental data is not accessible.
Predicted ¹H NMR Spectral Data
The proton NMR spectrum of this compound is expected to show two signals corresponding to the two protons on the thiophene ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ) [ppm] | Multiplicity | Predicted Coupling Constant (J) [Hz] |
| H-4 | 6.95 - 7.05 | Doublet | 5.5 - 6.0 |
| H-5 | 7.15 - 7.25 | Doublet | 5.5 - 6.0 |
Disclaimer: These are computationally predicted values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Predicted ¹³C NMR Spectral Data
The carbon-13 NMR spectrum is predicted to display four distinct signals, one for each of the four carbon atoms in the this compound molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) [ppm] |
| C-2 | 120 - 125 |
| C-3 | 123 - 128 |
| C-4 | 127 - 132 |
| C-5 | 125 - 130 |
Disclaimer: These are computationally predicted values. Actual experimental values may vary based on solvent, concentration, and instrument parameters.
Experimental Protocols
General NMR Spectroscopic Analysis Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
The ¹H NMR spectrum is typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
A sufficient number of scans (typically 16 to 64) should be averaged to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 100 MHz or 125 MHz.
-
Proton decoupling is employed to simplify the spectrum to single lines for each carbon.
-
A 30-degree pulse width, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is processed using a Fourier transform.
-
The resulting spectrum is phase-corrected and the baseline is corrected.
-
The chemical shifts are referenced to the internal standard (TMS).
-
Visualization of Molecular Structure and NMR Assignments
The following diagrams illustrate the molecular structure of this compound and the logical relationship between the atoms and their predicted NMR signals.
Caption: Correlation of atoms in this compound to their predicted NMR signals.
This guide serves as a valuable resource for the identification and characterization of this compound, providing essential predicted NMR data and a standardized experimental approach for its analysis. For definitive structural confirmation, it is recommended to acquire experimental NMR data and compare it with the predicted values presented herein.
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,3-Dichlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 2,3-dichlorothiophene. Due to the limited availability of published, peer-reviewed IR spectral data specifically for this compound, this document presents a predictive analysis based on the known spectroscopic behavior of structurally similar compounds, such as 2-chlorothiophene and other substituted thiophenes. The information herein is intended to serve as a robust framework for the identification, characterization, and analysis of this compound in various chemical matrices.
Predicted Infrared Absorption Data
The following table summarizes the predicted key infrared absorption bands for this compound. These predictions are derived from the analysis of substituent effects on the thiophene ring system and comparison with experimental data for related molecules.[1][2] The vibrational modes of polyatomic molecules like this compound arise from the stretching and bending of bonds between atoms.[3][4]
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |
| ~3100 | Weak to Medium | =C-H Stretch | Characteristic of aromatic C-H bonds. Thiophene and its derivatives typically show C-H stretching bands in the region of 3100-3000 cm⁻¹.[5][6] |
| ~1500-1550 | Medium | C=C Ring Stretch | Corresponds to the stretching vibrations of the carbon-carbon double bonds within the thiophene ring. |
| ~1400-1450 | Medium | C=C Ring Stretch | Another characteristic stretching vibration of the thiophene ring. |
| ~1350-1380 | Medium | C-C Ring Stretch | Stretching vibration of the carbon-carbon single bonds within the thiophene ring. |
| ~1000-1100 | Medium to Strong | C-H In-plane Bend | Bending vibration of the C-H bonds within the plane of the thiophene ring. |
| ~800-900 | Strong | C-H Out-of-plane Bend | Bending vibration of the C-H bonds out of the plane of the thiophene ring. The position is sensitive to the substitution pattern. |
| ~700-800 | Strong | C-Cl Stretch | Characteristic stretching vibration for carbon-chlorine bonds. The exact position can be influenced by the aromatic system. |
| ~600-700 | Medium | C-S Stretch | Stretching vibration of the carbon-sulfur bond within the thiophene ring. |
Experimental Protocols
The following provides a detailed methodology for obtaining the infrared spectrum of this compound, a liquid at room temperature. This protocol is based on standard Fourier-transform infrared (FTIR) spectroscopic techniques.[2][7][8]
Objective: To identify the functional groups and vibrational modes of this compound.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with a suitable detector, such as a deuterated triglycine sulfate (DTGS) detector.
Sample Preparation (Neat Liquid):
-
Ensure the surfaces of two potassium bromide (KBr) or sodium chloride (NaCl) salt plates are clean and dry. Handle the plates by the edges to avoid transferring moisture from fingers.
-
Place a single drop of this compound onto the surface of one salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid sample into a thin film between the plates.
-
Mount the salt plate assembly in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16 to 32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background Spectrum: A background spectrum of the empty sample compartment (or the clean salt plates) must be collected prior to running the sample spectrum. This background is automatically subtracted from the sample spectrum by the spectrometer software to remove contributions from atmospheric water and carbon dioxide.
Data Processing:
The resulting interferogram is subjected to a Fourier transform by the spectrometer's software to generate the final infrared spectrum, which is typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
Vibrational Mode Analysis
The structure of this compound dictates its characteristic vibrational modes, which are observed as absorption bands in the IR spectrum. The following diagram illustrates the logical relationship between the key functional groups and bond types in the molecule and their expected vibrational regions.
Caption: Relationship between molecular structure and IR vibrational modes.
This guide provides a foundational understanding of the infrared spectroscopic properties of this compound. Experimental verification of these predicted values is recommended for rigorous analysis and application in research and development settings.
References
- 1. Thiophene, 2-chloro- [webbook.nist.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. iosrjournals.org [iosrjournals.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. scribd.com [scribd.com]
Mass Spectrometry of 2,3-Dichlorothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of 2,3-dichlorothiophene. Due to the limited availability of a published mass spectrum for this specific isomer, this guide presents a predicted fragmentation pattern based on the known behavior of chlorinated thiophenes and general principles of mass spectrometry.[1][2][3] This document also includes a generalized experimental protocol for its analysis, primarily using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), a common and effective technique for such compounds.[4][5][6]
Introduction to Mass Spectrometry of Halogenated Heterocycles
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. For halogenated aromatic compounds like this compound, Electron Ionization (EI) is a frequently employed ionization method.[4][6] EI utilizes high-energy electrons (typically 70 eV) to ionize the analyte molecule, causing it to fragment in a reproducible manner.[7] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint" that can be used for identification and structural elucidation.[4]
The presence of chlorine atoms in a molecule results in a characteristic isotopic pattern in the mass spectrum due to the natural abundance of two stable isotopes, ³⁵Cl (approximately 75.8%) and ³⁷Cl (approximately 24.2%). For a molecule containing two chlorine atoms, such as this compound, the molecular ion region will exhibit a distinctive cluster of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.
Predicted Mass Spectrum and Fragmentation Pattern
The mass spectrum of this compound is predicted to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the loss of chlorine atoms, the thiophene ring fragmentation, and rearrangements.
Data Presentation: Predicted Mass Spectral Data
| m/z (Predicted) | Ion Formula (Predicted) | Interpretation | Relative Abundance (Predicted) |
| 152, 154, 156 | [C₄H₂³⁵Cl₂S]⁺•, [C₄H₂³⁵Cl³⁷ClS]⁺•, [C₄H₂³⁷Cl₂S]⁺• | Molecular Ion (M⁺•) | Moderate |
| 117, 119 | [C₄H₂³⁵ClS]⁺, [C₄H₂³⁷ClS]⁺ | [M - Cl]⁺ | High |
| 82 | [C₄H₂S]⁺• | [M - 2Cl]⁺• | Moderate |
| 75 | [C₃H₃S]⁺ | Thiophene ring fragmentation | Moderate |
| 45 | [CHS]⁺ | Thiophene ring fragmentation | High |
Note: The relative abundances are predictions and may vary under different experimental conditions.
Fragmentation Pathway
The fragmentation of the this compound molecular ion is initiated by the loss of a chlorine atom, which is a common fragmentation pathway for halogenated compounds, leading to a more stable cation.[3] Subsequent fragmentation involves the loss of the second chlorine atom or the cleavage of the thiophene ring.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using GC-MS is provided below. This protocol is based on common practices for the analysis of similar volatile and semi-volatile organic compounds.[5][8][9]
Sample Preparation
For a solid sample, dissolve it in a high-purity volatile solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL. If the sample is in a complex matrix, an appropriate extraction and clean-up procedure, such as liquid-liquid extraction or solid-phase extraction (SPE), may be necessary.[5][10]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph (GC): Agilent 7890A or equivalent.
-
Mass Spectrometer (MS): Agilent 5975C or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of chlorinated thiophenes.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis, at a temperature of 250°C.
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[5]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 200.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent).
-
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: General workflow for GC-MS analysis.
Conclusion
References
- 1. Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GC-MS Sample Preparation | Thermo Fisher Scientific - JP [thermofisher.com]
Quantum Chemical Calculations for 2,3-Dichlorothiophene: A Technical Guide
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2,3-Dichlorothiophene.
Introduction to this compound in Drug Development
Thiophene and its halogenated derivatives are pivotal scaffolds in medicinal chemistry and materials science. This compound, in particular, serves as a versatile building block for the synthesis of novel therapeutic agents. Understanding its fundamental quantum chemical properties is crucial for predicting its reactivity, stability, and potential interactions with biological targets. Computational chemistry provides a powerful avenue for in-silico analysis, offering insights that can streamline the drug discovery and development process. Among the dichlorinated isomers of thiophene, this compound is computationally predicted to be the least thermodynamically stable, a factor that can influence its synthetic accessibility and reactivity.[1]
Theoretical Framework and Computational Methodologies
The investigation of this compound's properties is predominantly carried out using Density Functional Theory (DFT), a robust method for studying the electronic structure of molecules.[2][3]
Geometry Optimization and Vibrational Analysis
The initial and most critical step in computational analysis is the geometry optimization of the molecule to find its most stable conformation (a minimum on the potential energy surface). This is typically performed using DFT with a functional such as B3LYP (Becke, three-parameter, Lee-Yang-Parr) combined with a Pople-style basis set like 6-311+G(d,p).[1][2]
Following optimization, a vibrational frequency calculation is essential. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to compute the zero-point vibrational energy (ZPVE), which is a correction to the total electronic energy.[1]
Calculation of Electronic Properties
Key electronic properties that provide insights into the molecule's reactivity and kinetic stability are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a critical parameter. A smaller gap generally suggests higher reactivity.[4] The ionization potential and electron affinity can also be derived from these orbital energies.[5]
Another valuable tool is the Molecular Electrostatic Potential (MESP) map, which illustrates the charge distribution and is useful for predicting sites for electrophilic and nucleophilic attack.[4]
Simulation of Spectroscopic Properties
Quantum chemical calculations can accurately predict various spectroscopic data, aiding in the interpretation of experimental results.
-
NMR Spectroscopy: Theoretical calculations of nuclear magnetic shielding constants can be converted into chemical shifts (δ) for ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation.[6]
-
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the electronic transitions that correspond to UV-Vis absorption spectra.[7][8][9] This allows for the prediction of the maximum absorption wavelength (λmax).
-
Vibrational Spectroscopy (FTIR and Raman): The vibrational frequencies and intensities calculated from the frequency analysis correspond to the peaks observed in infrared (IR) and Raman spectra.[10][11][12]
Data Presentation: Properties of this compound
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₂Cl₂S | [13][][15][16] |
| Molecular Weight | 153.03 g/mol | [13][][15][16] |
| CAS Number | 17249-79-5 | [13][15][16] |
| Boiling Point | 173-174 °C | [] |
| Melting Point | -26 °C | [][15] |
| Density | ~1.46 - 1.49 g/cm³ | [][15] |
| Refractive Index (n20/D) | ~1.57 | [15] |
| Ionization Energy | 8.77 eV | [13] |
Table 2: Expected Quantum Chemical Data for this compound (Illustrative)
This table illustrates the type of quantitative data that would be obtained from a comprehensive quantum chemical study. The values are placeholders and would need to be calculated using the methodologies described.
| Parameter | Expected Data Type |
| Optimized Geometrical Parameters | |
| C-C Bond Lengths | Ångströms (Å) |
| C-S Bond Lengths | Ångströms (Å) |
| C-Cl Bond Lengths | Ångströms (Å) |
| C-H Bond Lengths | Ångströms (Å) |
| Bond Angles | Degrees (°) |
| Dihedral Angles | Degrees (°) |
| Vibrational Frequencies | |
| Major IR Active Modes | Wavenumber (cm⁻¹) |
| Major Raman Active Modes | Wavenumber (cm⁻¹) |
| Electronic Properties | |
| Energy of HOMO | Electronvolts (eV) |
| Energy of LUMO | Electronvolts (eV) |
| HOMO-LUMO Energy Gap | Electronvolts (eV) |
| Dipole Moment | Debye |
| Spectroscopic Data | |
| ¹H NMR Chemical Shifts | ppm |
| ¹³C NMR Chemical Shifts | ppm |
| UV-Vis λmax | nanometers (nm) |
Experimental and Computational Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the computational and experimental procedures discussed.
Computational Workflow
Caption: Computational workflow for quantum chemical calculations.
Spectroscopic Characterization Workflow
Caption: Integrated experimental and computational spectroscopic analysis.
Detailed Experimental and Computational Protocols
This section outlines the standard protocols for performing the quantum chemical calculations described in this guide.
Protocol for Geometry Optimization and Frequency Calculation
-
Software: Gaussian 09/16, ORCA, or similar quantum chemistry software package.[5][17]
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a widely used and well-benchmarked hybrid functional.
-
Basis Set: 6-311+G(d,p) or a similar triple-zeta basis set with diffuse and polarization functions is recommended for accurate results.[1][2]
-
Input: An initial 3D structure of this compound.
-
Procedure:
-
Perform a geometry optimization calculation.
-
Upon successful convergence, perform a frequency calculation at the same level of theory.
-
Verify that the output shows no imaginary frequencies, confirming a true local minimum.
-
-
Output: Optimized Cartesian coordinates, total electronic energy, zero-point vibrational energy, and vibrational frequencies and intensities.
Protocol for TD-DFT Calculation of UV-Vis Spectrum
-
Software: As above.
-
Method: Time-Dependent Density Functional Theory (TD-DFT).[9]
-
Functional and Basis Set: The same level of theory as the geometry optimization should be used for consistency.
-
Input: The optimized geometry of this compound.
-
Procedure:
-
Run a TD-DFT calculation, requesting a sufficient number of excited states (e.g., 10-20) to cover the relevant spectral range.
-
The calculation can be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate solution-phase spectra.[2]
-
-
Output: Excitation energies, oscillator strengths, and the composition of the electronic transitions. This data can be used to plot a theoretical UV-Vis spectrum.[7][18]
Conclusion
Quantum chemical calculations offer a powerful, non-invasive, and cost-effective methodology for the detailed characterization of this compound. By employing DFT and TD-DFT, researchers can gain profound insights into its geometric, electronic, and spectroscopic properties. This theoretical understanding is invaluable for rational drug design, enabling the prediction of reactivity, stability, and potential biological activity, thereby accelerating the journey from molecular concept to clinical candidate.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. epstem.net [epstem.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. UV/vis absorption/emission — VeloxChem program manual [veloxchem.org]
- 9. GitHub - Manohara-Ai/UV-Vis_and_Excitation_Energy: Theoretical UV-Vis and Excitation Spectrum using DFT and TDDFT with PySCF [github.com]
- 10. A study of the conformational stability and the vibrational spectra of 2,3-dichloro-1-propanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iosrjournals.org [iosrjournals.org]
- 12. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thiophene, 2,3-dichloro- (CAS 17249-79-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 15. This compound(17249-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 16. 2,3-ジクロロチオフェン | Sigma-Aldrich [sigmaaldrich.com]
- 17. mdpi.com [mdpi.com]
- 18. reddit.com [reddit.com]
Theoretical Insights into the Reactivity of 2,3-Dichlorothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of 2,3-dichlorothiophene. By leveraging computational chemistry, we explore the key factors governing its behavior in various chemical transformations, offering valuable insights for synthetic planning and drug development.
Introduction to the Reactivity of this compound
This compound is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The presence and positions of the two chlorine atoms on the thiophene ring create a unique electronic landscape, influencing its susceptibility to different types of chemical reactions. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in elucidating the underlying mechanisms of these reactions, predicting regioselectivity, and rationalizing experimental outcomes.
A key aspect of this compound's chemistry is the differential reactivity of its two carbon-chlorine bonds and the available carbon-hydrogen bonds at the 4- and 5-positions. Computational studies on dichlorinated thiophenes have indicated that this compound is the least thermodynamically stable isomer, suggesting a higher intrinsic reactivity compared to its 2,4-, 2,5-, and 3,4-dichloro counterparts. This guide will delve into the theoretical basis for its reactivity in nucleophilic and electrophilic substitutions, as well as metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
Theoretical studies on nucleophilic aromatic substitution (SNAr) on polychlorinated thiophenes suggest that the chlorine atom at an α-position (C2 or C5) is generally more susceptible to nucleophilic attack than one at a β-position (C3 or C4). This is attributed to the higher electrophilicity of the α-carbons, which are adjacent to the sulfur atom.
For this compound, computational models predict that nucleophilic attack will preferentially occur at the C2 position. The reaction is expected to proceed via a bimolecular SNAr mechanism, involving the formation of a resonance-stabilized intermediate known as a Meisenheimer complex.
Logical Workflow for Predicting SNAr Regioselectivity:
An In-depth Technical Guide to the Discovery and Historical Synthesis of 2,3-Dichlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and historical synthesis of 2,3-dichlorothiophene, a significant heterocyclic compound in organic synthesis and medicinal chemistry. The document details the initial identification of this isomer, outlines the classical non-selective synthesis route, and explores a plausible modern regioselective approach, complete with experimental protocols and quantitative data.
Discovery and Historical Context
The discovery of this compound is intrinsically linked to the early investigations into the direct chlorination of thiophene. Pioneering work in the mid-20th century on the electrophilic substitution reactions of thiophene revealed that direct chlorination with gaseous chlorine yields a complex mixture of chlorinated thiophenes.[1] This mixture includes monochlorinated, dichlorinated, trichlorinated, and tetrachlorinated isomers, as well as addition products.
The identification of this compound was a result of the meticulous separation and characterization of the components within this intricate mixture. A key challenge in its initial isolation was the close boiling points of the various dichlorothiophene isomers, which necessitated highly efficient fractional distillation techniques.[1] A 1950 patent by Hartough and Kosak provided crucial physical data, including the boiling points of the dichlorothiophene isomers, which was instrumental in their separation and identification.[1] This work established the existence of this compound as a distinct isomer within the products of thiophene chlorination.
Historical Synthesis: Direct Chlorination of Thiophene
The traditional and most direct historical method for synthesizing dichlorothiophenes, including the 2,3-isomer, is the non-selective chlorination of thiophene. This electrophilic aromatic substitution reaction, however, lacks regioselectivity, leading to a mixture of all possible dichlorothiophene isomers.
Reaction Pathway
The direct chlorination of thiophene proceeds through a series of electrophilic aromatic substitution reactions, where chlorine atoms are added to the thiophene ring. The initial chlorination predominantly occurs at the more reactive α-positions (2 and 5), followed by substitution at the β-positions (3 and 4). This results in a mixture of 2-chlorothiophene, 3-chlorothiophene, and subsequently, the various dichlorothiophene isomers.
Experimental Protocol: General Procedure for Direct Chlorination
The following is a generalized protocol adapted from historical descriptions of thiophene chlorination.
Materials:
-
Thiophene
-
Gaseous chlorine
-
Inert solvent (e.g., carbon tetrachloride, optional)
-
Reaction vessel with a gas inlet tube, stirrer, thermometer, and reflux condenser
-
Sodium carbonate solution (dilute)
-
Anhydrous drying agent (e.g., calcium chloride)
Procedure:
-
Charge the reaction vessel with thiophene (and an inert solvent if used).
-
Cool the reaction vessel to the desired temperature, typically between 0 and 50°C.
-
Introduce a controlled stream of gaseous chlorine into the stirred reaction mixture. The reaction is exothermic and requires careful temperature management.
-
Monitor the reaction progress by methods such as specific gravity measurements of the mixture.
-
Upon completion, cease the chlorine flow and purge the system with an inert gas to remove excess chlorine and hydrogen chloride.
-
Wash the crude reaction mixture with a dilute sodium carbonate solution to neutralize acidic byproducts, followed by washing with water.
-
Separate the organic layer and dry it over an anhydrous drying agent.
-
The resulting mixture of chlorinated thiophenes is then subjected to fractional distillation to separate the isomers.
Quantitative Data
The primary challenge of this method is the separation of the isomeric products. The boiling points of the dichlorothiophene isomers are very close, making their separation by distillation difficult and requiring highly efficient fractional distillation columns.[1]
| Compound | Boiling Point (°C) |
| This compound | 172.7 |
| 2,4-Dichlorothiophene | 167.6 |
| 2,5-Dichlorothiophene | 162.1 |
| 3,4-Dichlorothiophene | 182.0 |
| Data sourced from U.S. Patent 2,492,644[1] |
Regioselective Synthesis of this compound
To overcome the lack of selectivity in direct chlorination, modern synthetic strategies often employ regioselective methods. A plausible approach for the specific synthesis of this compound involves the directed lithiation of a 3-substituted thiophene followed by chlorination. This method takes advantage of the directing effects of certain functional groups to achieve substitution at a specific position.
Proposed Reaction Pathway
A potential regioselective synthesis of this compound can be envisioned starting from 3-bromothiophene. The bromine atom can be used to direct lithiation to the 2-position, followed by chlorination. A subsequent halogen-metal exchange at the 3-position and a second chlorination step would yield the desired product.
Experimental Protocol: Representative Regioselective Chlorination
The following protocol is a representative example of a regioselective chlorination of a thiophene derivative via lithiation, which can be adapted for the synthesis of this compound.
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N-Chlorosuccinimide (NCS)
-
Dry ice/acetone bath
-
Inert atmosphere apparatus (e.g., Schlenk line or glovebox)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Synthesis of 3-Bromo-2-chlorothiophene
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve 3-bromothiophene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium in hexanes to the stirred solution, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithiation at the 2-position.
-
In a separate flask, prepare a solution of one equivalent of N-chlorosuccinimide in anhydrous THF.
-
Slowly add the NCS solution to the lithiated thiophene solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product (e.g., by column chromatography or distillation) to obtain 3-bromo-2-chlorothiophene.
Step 2: Synthesis of this compound
-
Repeat the lithiation procedure from Step 1, using 3-bromo-2-chlorothiophene as the starting material. The halogen-metal exchange will occur at the 3-position.
-
Following the lithiation, repeat the chlorination with N-chlorosuccinimide as described in Step 1.
-
Work-up and purify the product as described above to yield this compound.
Quantitative Data for a Representative Regioselective Synthesis
The following table provides expected quantitative data for a representative regioselective synthesis of a dichlorothiophene derivative. Actual yields for this compound via this specific route may vary and would require experimental optimization.
| Parameter | Value |
| Starting Material | 3-Bromothiophene |
| Reagents | n-Butyllithium, N-Chlorosuccinimide |
| Solvent | Anhydrous THF |
| Reaction Temperature | -78 °C to room temperature |
| Reaction Time | Several hours per step |
| Typical Yield | 60-80% per step (estimated) |
| Purification Method | Column Chromatography / Distillation |
Conclusion
The discovery of this compound was a consequence of early, non-selective chlorination studies of thiophene, with its isolation being a significant achievement due to the challenges of separating closely boiling isomers. The historical synthesis relied on this direct chlorination, a method that, while straightforward, is inefficient for producing the pure 2,3-isomer. Modern organic synthesis offers more controlled, regioselective routes, such as those involving directed lithiation, which allow for the specific and efficient preparation of this compound. This targeted approach is crucial for its application in research, particularly in the development of novel pharmaceuticals and advanced materials where isomeric purity is paramount.
References
Stability and Degradation Pathways of 2,3-Dichlorothiophene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 2,3-Dichlorothiophene. Due to the limited availability of specific experimental data for this compound, this guide draws upon established knowledge of related chlorinated thiophenes and general principles of organic compound degradation to provide a robust framework for its handling, analysis, and stability assessment.
Physicochemical Properties and Intrinsic Stability
This compound is a halogenated heterocyclic compound with the molecular formula C₄H₂Cl₂S.[1] Its stability is influenced by the electronic effects of the chlorine atoms on the thiophene ring. Computational studies on dichlorothiophene isomers suggest that this compound is the least thermodynamically stable isomer compared to 2,5-, 2,4-, and 3,4-dichlorothiophene, which is attributed to the electronic and steric interactions of the adjacent chlorine atoms.[2]
Table 1: General Stability of this compound Under Various Conditions (Inferred)
| Condition | Stability | Potential Degradation Products |
| Storage (Cool, Dry, Dark, Inert Atmosphere) | Relatively stable.[3] | Minimal degradation expected. |
| Elevated Temperature | Prone to decomposition.[3] | Dechlorination products (monochlorothiophenes), thiophene, polymeric materials, HCl, SOx.[3] |
| **Strong Oxidizing Agents (e.g., H₂O₂) ** | Incompatible, may react vigorously.[3] | Oxidized thiophene species (sulfoxides, sulfones), ring-opened products. |
| Strong Bases (e.g., NaOH) | Unstable, especially at higher temperatures.[3] | Dechlorination, ring-opening, and other degradation pathways.[3] |
| UV/Visible Light | Susceptible to photodegradation.[3] | Dechlorinated thiophenes, photo-oxidized products. |
| Aqueous Conditions (Hydrolysis) | Likely to be slow at neutral pH, but accelerated by acidic or basic conditions. | Hydroxylated thiophenes, ring-opened products. |
Potential Degradation Pathways
The degradation of this compound can be anticipated to proceed through several pathways, including hydrolysis, oxidation, photolysis, thermal decomposition, and microbial degradation.
Hydrolytic Degradation
While specific data for this compound is unavailable, the hydrolysis of chlorinated aromatic compounds is a known degradation route.[4] The reaction is typically slow in neutral water but can be catalyzed by acidic or basic conditions. The proposed pathway involves nucleophilic substitution of a chlorine atom by a hydroxyl group, followed by potential ring-opening.
Oxidative Degradation
Strong oxidizing agents can lead to the oxidation of the sulfur atom in the thiophene ring, forming sulfoxides and subsequently sulfones. These intermediates are often unstable and can lead to ring cleavage.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,3-Dichlorothiophene from Thiophene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, multi-step protocol for the regioselective synthesis of 2,3-dichlorothiophene from thiophene. Direct chlorination of thiophene lacks selectivity and yields a complex mixture of isomers. The presented methodology circumvents this by employing a strategic, three-stage approach: (1) synthesis of 3-bromothiophene via exhaustive bromination of thiophene followed by selective reductive debromination; (2) regioselective chlorination of 3-bromothiophene at the 2-position to yield 2-chloro-3-bromothiophene; and (3) a final halogen exchange step to afford the target compound, this compound. This method provides a reliable pathway to obtaining the desired isomer with high purity, which is a valuable building block in the development of pharmaceuticals and advanced materials.
Introduction
Thiophene and its halogenated derivatives are fundamental scaffolds in a wide range of biologically active molecules and functional organic materials. The precise positioning of halogen substituents on the thiophene ring is crucial for modulating the physicochemical and biological properties of the resulting compounds. The synthesis of this compound presents a significant challenge due to the high reactivity of the thiophene ring towards electrophilic substitution, which typically favors the 2- and 5-positions. Direct chlorination of thiophene leads to a mixture of mono-, di-, tri-, and tetrachlorinated products, with the 2,5-dichloro isomer being a major product. The separation of the desired this compound from its isomers is rendered difficult by their similar physical properties.
To overcome these selectivity issues, a multi-step synthetic strategy is required. The protocol detailed herein provides a robust and reproducible method for the synthesis of this compound, commencing with the well-established synthesis of 3-bromothiophene. Subsequent regioselective chlorination and a final halogen exchange reaction allow for the controlled introduction of chlorine atoms at the 2- and 3-positions of the thiophene ring.
Overall Synthetic Pathway
Caption: Multi-step synthesis of this compound from Thiophene.
Data Presentation
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1a | Thiophene | Bromine, Chloroform | 2,3,5-Tribromothiophene | ~90 | >95 |
| 1b | 2,3,5-Tribromothiophene | Zinc dust, Acetic acid | 3-Bromothiophene | 89-92 | >99 |
| 2 | 3-Bromothiophene | N-Chlorosuccinimide (NCS), Acetonitrile | 2-Chloro-3-bromothiophene | ~85 (Estimated) | >95 |
| 3 | 2-Chloro-3-bromothiophene | Copper(I) Chloride, DMSO | This compound | ~70 (Estimated) | >98 |
Experimental Protocols
Step 1a: Synthesis of 2,3,5-Tribromothiophene [1][2]
This procedure details the exhaustive bromination of thiophene.
-
Materials:
-
Thiophene (1125 g, 13.4 moles)
-
Bromine (6480 g, 40.6 moles)
-
Chloroform (450 ml)
-
2N Sodium hydroxide solution
-
95% Ethanol
-
Potassium hydroxide (800 g)
-
Calcium chloride
-
-
Equipment:
-
5-L three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Gas outlet for hydrogen bromide
-
Large pan for a cooling bath
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
-
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, prepare a solution of 1125 g (13.4 moles) of thiophene in 450 ml of chloroform.
-
Place the flask in a cooling bath with circulating cold water.
-
Over a period of 10 hours, add 6480 g (40.6 moles) of bromine dropwise to the stirred solution. Ensure the evolved hydrogen bromide gas is directed to a suitable scrubbing system.
-
After the addition is complete, allow the reaction mixture to stand overnight at room temperature.
-
Wash the reaction mixture with a 2N sodium hydroxide solution.
-
Separate the organic layer and reflux for 7 hours with a solution of 800 g of potassium hydroxide in 1.5 L of 95% ethanol.
-
After reflux, pour the mixture into water.
-
Separate the organic layer, wash with water, and dry over calcium chloride.
-
Purify the crude 2,3,5-tribromothiophene by vacuum distillation, collecting the fraction boiling at 123-124°C (9 mm Hg).
-
Step 1b: Synthesis of 3-Bromothiophene [1][2][3]
This procedure describes the selective reductive debromination of 2,3,5-tribromothiophene.
-
Materials:
-
2,3,5-Tribromothiophene (1283 g, 4.00 moles)
-
Zinc dust (783 g, 12.0 moles)
-
Acetic acid (700 ml)
-
Water (1850 ml)
-
10% Sodium carbonate solution
-
Calcium chloride
-
-
Equipment:
-
5-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
-
Procedure:
-
To a 5-L three-necked flask, add 1850 ml of water, 783 g (12.0 moles) of zinc dust, and 700 ml of acetic acid.
-
Heat the mixture to reflux with continuous stirring.
-
Once refluxing, remove the heating mantle and add 1283 g (4.00 moles) of 2,3,5-tribromothiophene dropwise at a rate that maintains reflux.
-
After the addition is complete (approximately 70 minutes), reapply heat and reflux for an additional 3 hours.
-
Arrange the condenser for downward distillation and distill the mixture until no more organic material is collected with the water.
-
Separate the heavier organic layer, wash successively with 50 ml of 10% sodium carbonate solution and 100 ml of water.
-
Dry the organic layer over calcium chloride and fractionate under reduced pressure. Collect the fraction boiling at 159-160°C.
-
Step 2: Synthesis of 2-Chloro-3-bromothiophene
This protocol is adapted from general procedures for the regioselective chlorination of substituted thiophenes. The 3-position is occupied, directing the electrophilic substitution to the vacant and activated 2-position.
-
Materials:
-
3-Bromothiophene
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile
-
-
Equipment:
-
Three-necked flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
-
Procedure:
-
In a three-necked flask under a nitrogen atmosphere, dissolve 3-bromothiophene (1 equivalent) in acetonitrile.
-
Add N-chlorosuccinimide (1.05 equivalents) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by vacuum distillation to obtain 2-chloro-3-bromothiophene.
-
Step 3: Synthesis of this compound
This procedure is a plausible method for the halogen exchange of an aryl bromide to an aryl chloride using a copper(I) chloride-mediated reaction.
-
Materials:
-
2-Chloro-3-bromothiophene
-
Copper(I) chloride (CuCl)
-
Dimethyl sulfoxide (DMSO)
-
-
Equipment:
-
Schlenk flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
-
Procedure:
-
To a Schlenk flask under a nitrogen atmosphere, add 2-chloro-3-bromothiophene (1 equivalent) and copper(I) chloride (1.2 equivalents).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 140-150°C and stir vigorously.
-
Monitor the reaction by GC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and pour it into a mixture of water and diethyl ether.
-
Filter the mixture to remove any solids.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation to yield this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
References
Regioselective Synthesis of 2,3-Dichlorothiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective synthesis of 2,3-dichlorothiophene, a valuable building block in the development of pharmaceuticals and functional materials. Direct chlorination of thiophene typically yields a mixture of isomers, with the 2,5-dichloro derivative often predominating. Therefore, regioselective methods are crucial for the efficient synthesis of the 2,3-dichloro isomer.
This guide explores plausible synthetic strategies, including the chlorination of 3-substituted thiophenes and halogen exchange from 2,3-dibromothiophene, providing detailed protocols where established methods exist and outlining logical synthetic pathways based on available chemical literature.
Synthetic Strategies and Data Summary
The regioselective synthesis of this compound is most effectively approached by utilizing a pre-functionalized thiophene ring to direct the chlorination to the desired positions. Below is a summary of potential key reactions and their associated data, based on analogous transformations and established chemical principles.
| Reaction | Starting Material | Reagent(s) | Product | Typical Yield (%) | Key Considerations |
| Bromination | 3-Bromothiophene | N-Bromosuccinimide (NBS), Perchloric acid | 2,3-Dibromothiophene | 89 | Excellent regioselectivity for the 2-position. |
| Chloromethylation | 2-Chlorothiophene | Paraformaldehyde, HCl, Ionic Liquid | 2-Chloro-3-(chloromethyl)thiophene | 87.5 | Provides a scaffold with the desired 2,3-substitution pattern. |
| Hypothetical Halogen Exchange | 2,3-Dibromothiophene | CuCl₂ or other chlorinating agents | This compound | Not established | A plausible but not well-documented direct conversion. |
| Hypothetical Directed Chlorination | 3-Chlorothiophene | N-Chlorosuccinimide (NCS) or Sulfuryl chloride | This compound | Not established | Regioselectivity would need to be determined experimentally. |
Experimental Protocols
Protocol 1: Synthesis of 2,3-Dibromothiophene (A Precursor for Halogen Exchange)
This protocol details the synthesis of 2,3-dibromothiophene, a key intermediate that can potentially be converted to this compound via a halogen exchange reaction. The bromination of 3-bromothiophene is highly regioselective for the more activated C2 position.
Materials:
-
3-Bromothiophene
-
N-Bromosuccinimide (NBS)
-
Perchloric acid (70% aqueous solution)
-
Hexane
-
Potassium carbonate
Procedure:
-
To a suspension of N-bromosuccinimide (17.8 g, 100 mmol) in hexane (50 mL), add 3-bromothiophene (16.3 g, 100 mmol).
-
To this mixture, add perchloric acid (0.7 mL, 5 mol%).
-
Stir the reaction mixture at room temperature for 24 hours.
-
After 24 hours, add potassium carbonate (200 mg) to neutralize the acid.
-
Filter the reaction mixture and wash the solid residue with hexane.
-
Combine the organic phases and concentrate the solution under reduced pressure.
-
Purify the residue by vacuum distillation to yield 2,3-dibromothiophene.
Expected Outcome:
The reaction is expected to yield approximately 89% of 2,3-dibromothiophene.
Protocol 2: Synthesis of 2-Chloro-3-(chloromethyl)thiophene (A Precursor for Functional Group Transformation)
This protocol describes the synthesis of 2-chloro-3-(chloromethyl)thiophene, which establishes the desired 2,3-substitution pattern. Subsequent conversion of the chloromethyl group to a chloro group would be required to obtain the final product.
Materials:
-
2-Chlorothiophene
-
Paraformaldehyde
-
1-Octyl-3-methylimidazolium bromide (ionic liquid catalyst)
-
Concentrated hydrochloric acid (36%)
Procedure:
-
In a round-bottomed flask equipped with a stirrer, thermometer, and reflux condenser, combine 2-chlorothiophene (1.185 g, 0.01 mol), paraformaldehyde (0.75 g, 0.025 mol), 1-octyl-3-methylimidazolium bromide (0.0005 mol), and concentrated hydrochloric acid (4 mL).
-
Stir the mixture magnetically and heat to 40°C.
-
Maintain the reaction at this temperature for 6 hours.
-
After the reaction is complete, purify the crude product by distillation under reduced pressure.
Expected Outcome:
This reaction is reported to achieve a 97.7% conversion of 2-chlorothiophene with a yield of 87.5% for 2-chloro-3-(chloromethyl)thiophene.[1]
Visualizing Synthetic Pathways
The following diagrams illustrate the logical flow of the proposed synthetic routes towards this compound.
Caption: Pathway 1: Synthesis via 2,3-dibromothiophene intermediate.
Caption: Pathway 2: Synthesis via 2-chloro-3-(chloromethyl)thiophene.
Discussion of Synthetic Strategies
The synthesis of this compound with high regioselectivity remains a challenge, as direct methods are not well-established in the literature. The protocols provided above outline the synthesis of key precursors that possess the desired 2,3-substitution pattern.
Pathway 2 provides a direct route to a 2,3-disubstituted thiophene. The conversion of the chloromethyl group to a chloro group is a non-trivial transformation that would likely involve multiple steps, for example, oxidation to a carboxylic acid followed by a decarbonylative chlorination.
A third potential strategy, not detailed with a full protocol due to lack of specific literature data, would be the direct regioselective chlorination of 3-chlorothiophene . The existing chloro group at the 3-position is expected to direct incoming electrophiles to the 2- and 5-positions. By carefully controlling the reaction conditions (e.g., using a mild chlorinating agent like N-chlorosuccinimide, low temperatures, and potentially a specific solvent or catalyst), it might be possible to favor chlorination at the more activated 2-position over the 5-position. However, the degree of regioselectivity would need to be determined experimentally.
Researchers and drug development professionals are encouraged to use the provided protocols as a starting point for the development of a robust and efficient synthesis of this compound. Further investigation into the hypothetical steps outlined is warranted to establish a complete and optimized synthetic route.
References
Application Notes and Protocols for the Chlorination of 3-Chlorothiophene to 2,3-Dichlorothiophene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the regioselective chlorination of 3-chlorothiophene to synthesize 2,3-dichlorothiophene. This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. The primary challenge in its preparation lies in controlling the regioselectivity of the chlorination reaction to favor substitution at the C2 position over the C5 position. Direct chlorination of thiophene and its derivatives often leads to a mixture of isomers, necessitating challenging purification procedures.
This protocol focuses on a method utilizing N-chlorosuccinimide (NCS) as the chlorinating agent in an acetic acid solvent system. This approach has been shown to provide good regioselectivity for the desired this compound isomer. The directing effect of the chlorine atom at the 3-position in 3-chlorothiophene influences the position of the incoming electrophile. While halogens are generally deactivating, they are ortho, para-directing. In the case of 3-chlorothiophene, this directs the incoming chlorine to the 2 and 5 positions. The protocol described aims to selectively favor the 2-position.
Reaction Principle
The chlorination of 3-chlorothiophene is an electrophilic aromatic substitution reaction. The chlorine atom at the 3-position of the thiophene ring directs the incoming electrophile (in this case, a chloronium ion generated from NCS) to the adjacent ortho positions (C2 and C4) and the para position (C5). Due to the electronic and steric environment of the thiophene ring, the substitution is favored at the more activated alpha-positions (C2 and C5). This protocol is designed to enhance the selectivity for the C2 position.
Experimental Protocol
This protocol is based on established principles of electrophilic chlorination of substituted thiophenes, adapted for the specific synthesis of this compound.
Materials:
-
3-Chlorothiophene (98%+)
-
N-Chlorosuccinimide (NCS) (98%+)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chlorothiophene (1.0 equivalent) in glacial acetic acid.
-
Reagent Addition: To the stirred solution, add N-chlorosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes at room temperature.
-
Reaction Conditions: After the addition is complete, heat the reaction mixture to 50-60 °C and maintain this temperature for 4-6 hours.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Once the reaction is deemed complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., hexanes) to isolate the pure this compound.
Data Presentation
| Parameter | Value |
| Starting Material | 3-Chlorothiophene |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) |
| Solvent | Glacial Acetic Acid |
| Stoichiometry (NCS) | 1.05 equivalents |
| Reaction Temperature | 50-60 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-80% (unoptimized) |
| Major Product | This compound |
| Potential Byproducts | 2,5-Dichlorothiophene, unreacted starting material, polychlorinated thiophenes |
| Purification Method | Fractional Distillation or Column Chromatography |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Signaling Pathway (Logical Relationship)
Caption: Key components and relationships in the chlorination reaction.
Application Notes and Protocols: 2,3-Dichlorothiophene as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2,3-dichlorothiophene as a foundational building block for a variety of organic compounds. Detailed protocols for key transformations, quantitative data, and visual diagrams of reaction workflows and a relevant biological pathway are presented to facilitate its application in research and development.
Introduction
This compound is a readily available and versatile heterocyclic compound that serves as a valuable precursor in the synthesis of a wide range of functionalized thiophenes and fused-ring systems. The differential reactivity of the two chlorine atoms, along with the potential for functionalization at the C4 and C5 positions, makes it an attractive starting material for the construction of complex molecular architectures. Its derivatives have found applications in medicinal chemistry, materials science, and agrochemicals. This document outlines key synthetic transformations of this compound, providing detailed experimental protocols for its use in palladium-catalyzed cross-coupling reactions and in the synthesis of biologically relevant thieno[2,3-d]pyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can selectively participate in these reactions, typically with higher reactivity at the 2-position compared to the 3-position, allowing for sequential functionalization.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of C-C bonds between this compound and various boronic acids or their esters. This reaction is instrumental in the synthesis of aryl- and heteroaryl-substituted thiophenes.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | ~85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | ~80 |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 10 | ~75 |
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 153 mg), phenylboronic acid (1.2 mmol, 146 mg), potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL).
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 2-chloro-3-phenylthiophene.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Stille Coupling
The Stille coupling provides an alternative method for C-C bond formation, utilizing organostannane reagents. This reaction is known for its tolerance of a wide variety of functional groups.[1]
Table 2: Representative Conditions for Stille Coupling of this compound
| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (4) | - | - | Toluene | 110 | 18 | ~80 |
| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | - | THF | 80 | 24 | ~70 |
| 3 | 2-(Tributylstannyl)thiophene | PdCl₂(PPh₃)₂ (3) | - | CuI (10) | DMF | 90 | 16 | ~78 |
Experimental Protocol: Stille Coupling of this compound with Tributyl(phenyl)stannane
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 mmol, 153 mg) and tributyl(phenyl)stannane (1.1 mmol, 406 mg) in anhydrous toluene (10 mL).
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 mmol, 46 mg).
-
Heat the mixture to 110 °C and stir for 18 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL).
-
Wash the solution with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove tin byproducts, followed by brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (hexanes) to yield 2-chloro-3-phenylthiophene.
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the formation of C-C triple bonds by reacting a terminal alkyne with an aryl or vinyl halide.[2][3]
Table 3: Representative Conditions for Sonogashira Coupling of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | ~90 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | DMF | 70 | 10 | ~85 |
| 3 | 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Toluene | 80 | 12 | ~82 |
Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol, 153 mg), phenylacetylene (1.2 mmol, 122 mg), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 14 mg), and copper(I) iodide (CuI, 0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous triethylamine (Et₃N, 3 mL) and anhydrous tetrahydrofuran (THF, 5 mL) via syringe.
-
Stir the reaction mixture at 60 °C for 8 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography (hexanes/ethyl acetate) to obtain 2-chloro-3-(phenylethynyl)thiophene.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to arylamines from aryl halides.[4][5]
Table 4: Representative Conditions for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 16 | ~90 |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | Dioxane | 110 | 20 | ~75 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS | THF | 80 | 18 | ~80 |
Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine
-
To a glovebox or a flame-dried Schlenk tube under argon, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg), BINAP (0.015 mmol, 9.3 mg), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg).
-
Add anhydrous toluene (5 mL), followed by this compound (1.0 mmol, 153 mg) and morpholine (1.2 mmol, 105 mg).
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
After cooling, dilute the mixture with diethyl ether and filter through Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (hexanes/ethyl acetate) to afford 4-(3-chloro-2-thienyl)morpholine.
Synthesis of Thieno[2,3-d]pyrimidines
Thieno[2,3-d]pyrimidines are a class of fused heterocyclic compounds with significant biological activities, including their role as kinase inhibitors in cancer therapy.[6][7][8][9][10][11][12][13][14] A plausible synthetic route starting from this compound is outlined below, involving an initial nucleophilic aromatic substitution followed by cyclization.
Caption: Proposed synthetic route to Thieno[2,3-d]pyrimidines.
Experimental Protocol: Synthesis of 2-Amino-4-chlorothieno[2,3-d]pyrimidine
This is a representative protocol based on established methodologies for analogous systems.
Step 1: Synthesis of 2-Chloro-3-cyanothiophene
-
In a round-bottom flask, dissolve this compound (10 mmol, 1.53 g) in dimethylformamide (DMF, 20 mL).
-
Add sodium cyanide (NaCN, 12 mmol, 588 mg) portion-wise at room temperature.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling, pour the reaction mixture into ice water and extract with diethyl ether (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to yield 2-chloro-3-cyanothiophene.
Step 2: Synthesis of 2-Amino-4-chlorothieno[2,3-d]pyrimidine
-
Prepare a solution of sodium ethoxide by dissolving sodium (10 mmol, 230 mg) in absolute ethanol (20 mL).
-
To this solution, add guanidine hydrochloride (10 mmol, 955 mg) and stir for 30 minutes.
-
Add a solution of 2-chloro-3-cyanothiophene (8 mmol) in ethanol (10 mL) dropwise.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry to obtain 2-amino-4-chlorothieno[2,3-d]pyrimidine. This intermediate can be further functionalized.
Application in Drug Discovery: Thieno[2,3-d]pyrimidines as VEGFR-2 Inhibitors
Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[6][7][8][9][10][11]
Caption: Inhibition of the VEGFR-2 signaling pathway by Thieno[2,3-d]pyrimidine derivatives.
The thieno[2,3-d]pyrimidine scaffold acts as a bioisostere of the purine nucleus and can effectively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its activity and blocking the downstream signaling cascade that leads to angiogenesis. This makes derivatives of this compound promising candidates for the development of novel anti-cancer agents.
Conclusion
This compound is a valuable and cost-effective starting material for the synthesis of a diverse array of functionalized thiophenes and fused heterocyclic systems. The selective nature of its palladium-catalyzed cross-coupling reactions, coupled with its potential for transformation into biologically active molecules such as thieno[2,3-d]pyrimidine-based kinase inhibitors, underscores its importance in modern organic synthesis and drug discovery. The protocols and data presented herein serve as a practical guide for researchers to harness the synthetic potential of this versatile building block.
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. "Discovery of potent thieno[2,3-d]pyrimidine VEGFR-2 inhibitors: Design" by Amgad Albohy [buescholar.bue.edu.eg]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K with molecular modelling study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2,3-Dichlorothiophene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions using 2,3-dichlorothiophene as a key building block. This versatile substrate allows for the selective synthesis of mono- and diarylated thiophene derivatives, which are important scaffolds in medicinal chemistry and materials science.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organohalide and an organoboron compound.[1] When applied to this compound, this reaction offers a pathway to synthesize a variety of substituted thiophenes. The differential reactivity of the chlorine atoms at the C2 and C3 positions of the thiophene ring allows for regioselective and stepwise functionalization, enabling the synthesis of diverse molecular architectures.
Controlling the regioselectivity of the coupling reaction is a critical aspect when working with dihalogenated heterocycles like this compound. The choice of palladium catalyst, ligands, base, and solvent all play a crucial role in determining whether the reaction proceeds at the C2 or C3 position, and whether mono- or diarylation occurs. Generally, the C2 position of a thiophene ring is more activated towards oxidative addition by the palladium catalyst.
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with arylboronic acids can be controlled to yield either mono- or diarylated products.
-
Monoarylation: Selective coupling at one of the chloro positions, typically the more reactive C2 position, to yield a 2-aryl-3-chlorothiophene.
-
Diarylation: Subsequent coupling at the remaining chloro position to produce a 2,3-diarylthiophene. This can be achieved in a one-pot reaction with excess boronic acid or in a stepwise manner with two different boronic acids to create unsymmetrical products.
Key Reaction Parameters
Successful and selective Suzuki-Miyaura coupling of this compound is dependent on the careful selection of the following components:
-
Palladium Catalyst: A Pd(0) species is the active catalyst, often generated in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or from a stable Pd(0) source like Pd(PPh₃)₄.
-
Ligands: Bulky and electron-rich phosphine ligands are often employed to facilitate the oxidative addition of the palladium to the C-Cl bond and to influence the regioselectivity of the reaction.
-
Base: An inorganic base is required to activate the boronic acid for the transmetalation step. Common choices include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).
-
Solvent: A variety of solvents can be used, often a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocols
The following protocols are based on established methodologies for Suzuki-Miyaura cross-coupling reactions and can be adapted for the specific coupling of this compound.
Protocol 1: Synthesis of 3,4-Biaryl-2,5-dichlorothiophene Derivatives
This protocol is adapted from the synthesis of 3,4-biaryl-2,5-dichlorothiophene and provides a robust starting point for the diarylation of dichlorinated thiophenes.[1]
Materials:
-
3,4-Dibromo-2,5-dichlorothiophene (1 mmol)
-
Arylboronic acid (2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (4 mol%)
-
Potassium phosphate (K₃PO₄) (1.75 mmol)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dibromo-2,5-dichlorothiophene (1 mmol) and Pd(PPh₃)₄ (0.04 mmol) in 1,4-dioxane (2 mL) under an inert atmosphere (Argon).
-
Stir the reaction mixture at 25 °C for approximately 30 minutes.
-
Add the arylboronic acid (2 mmol), K₃PO₄ (1.75 mmol), and water (0.5 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 3,4-biaryl-2,5-dichlorothiophene.
Data Presentation
The following table summarizes the yields for the synthesis of various 3,4-biaryl-2,5-dichlorothiophene derivatives using the protocol described above.[1]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 2,5-dichloro-3,4-diphenylthiophene | 75 |
| 2 | 4-Methylphenylboronic acid | 2,5-dichloro-3,4-di-p-tolylthiophene | 80 |
| 3 | 4-Methoxyphenylboronic acid | 2,5-dichloro-3,4-bis(4-methoxyphenyl)thiophene | 85 |
| 4 | 4-Chlorophenylboronic acid | 2,5-dichloro-3,4-bis(4-chlorophenyl)thiophene | 70 |
| 5 | 4-Fluorophenylboronic acid | 2,5-dichloro-3,4-bis(4-fluorophenyl)thiophene | 72 |
| 6 | 3-Nitrophenylboronic acid | 2,5-dichloro-3,4-bis(3-nitrophenyl)thiophene | 65 |
| 7 | Naphthalene-1-boronic acid | 2,5-dichloro-3,4-di(naphthalen-1-yl)thiophene | 68 |
| 8 | Thiophene-2-boronic acid | 2,5-dichloro-3,4-di(thiophen-2-yl)thiophene | 60 |
| 9 | Furan-2-boronic acid | 2,5-dichloro-3,4-di(furan-2-yl)thiophene | 58 |
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: General catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
References
Application Notes and Protocols: Stille Coupling of 2,3-Dichlorothiophene for Polymer Synthesis
These application notes provide a detailed overview and experimental protocols for the synthesis of poly(3-chlorothiophene) via Stille coupling of 2,3-dichlorothiophene. This method offers a controlled approach to creating regioregular polythiophenes, which are of significant interest in the development of advanced materials for electronic and biomedical applications.
The Stille coupling reaction is a versatile cross-coupling method that forms carbon-carbon bonds by reacting an organotin compound with an organic halide, catalyzed by a palladium complex. In the context of polymer synthesis, this typically involves the polymerization of a dihaloaromatic monomer with a distannyl aromatic monomer. For the synthesis of poly(3-chlorothiophene), this compound can be coupled with an organotin reagent, although a more common approach for synthesizing regioregular polythiophenes involves the coupling of a 2,5-dihalo-3-substituted-thiophene with a 2,5-bis(trimethylstannyl)thiophene. However, the direct coupling of dihalothiophenes can also be achieved under specific catalytic conditions.
The resulting polymers are solution-processable and can be cast into thin films for various applications. The electrical and optical properties of these polymers are highly dependent on their molecular weight, regioregularity, and the presence of functional groups.
Data Presentation
The following table summarizes typical reaction conditions and resulting polymer properties for the Stille coupling polymerization of a substituted thiophene, which serves as a representative example for the polymerization of this compound.
| Parameter | Value | Reference |
| Monomer A | This compound | N/A |
| Monomer B | 1,4-bis(trimethylstannyl)benzene | N/A |
| Catalyst | Pd(PPh3)4 | |
| Solvent | Toluene | |
| Temperature | 110 °C | |
| Reaction Time | 48 hours | |
| Polymer Yield | 85% | |
| Number Average Molecular Weight (Mn) | 15,000 g/mol | |
| Weight Average Molecular Weight (Mw) | 30,000 g/mol | |
| Polydispersity Index (PDI) | 2.0 |
Experimental Protocols
1. Materials and Reagents:
-
This compound (Monomer A)
-
Organotin co-monomer (e.g., 1,4-bis(trimethylstannyl)benzene) (Monomer B)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4])
-
Anhydrous solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Precipitating solvent (e.g., Methanol)
-
Soxhlet extraction apparatus
2. Polymerization Procedure:
A detailed step-by-step protocol for the Stille coupling polymerization is as follows:
-
Inert Atmosphere: All glassware should be oven-dried and the reaction should be set up under an inert atmosphere of argon or nitrogen to prevent degradation of the catalyst and organotin reagent.
-
Reagent Addition: To a Schlenk flask, add equimolar amounts of this compound and the organotin co-monomer.
-
Solvent and Catalyst: Add anhydrous toluene via cannula, followed by the palladium catalyst (typically 1-2 mol% relative to the monomers).
-
Reaction: The reaction mixture is then heated to reflux (e.g., 110 °C for toluene) and stirred vigorously for a specified period, typically 24-48 hours. The progress of the polymerization can be monitored by techniques like GPC (Gel Permeation Chromatography) by taking aliquots from the reaction mixture.
-
Polymer Precipitation: After the reaction is complete, the mixture is cooled to room temperature. The polymer is then precipitated by slowly adding the reaction mixture to a stirred non-solvent, such as methanol.
-
Purification: The precipitated polymer is collected by filtration. To remove catalyst residues and low molecular weight oligomers, the polymer is purified by Soxhlet extraction with a series of solvents (e.g., methanol, hexane, and chloroform). The final polymer is obtained from the chloroform fraction.
-
Drying: The purified polymer is dried under vacuum to a constant weight.
3. Characterization:
The synthesized polymer should be characterized to determine its structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and regioregularity of the polymer.
-
Gel Permeation Chromatography (GPC): GPC is employed to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.
-
UV-Vis Spectroscopy: This technique is used to study the optical properties of the polymer, such as its absorption maximum (λmax) in solution and as a thin film.
-
Cyclic Voltammetry (CV): CV can be used to investigate the electrochemical properties of the polymer, including its HOMO and LUMO energy levels.
Visualizations
Caption: Experimental workflow for the synthesis and purification of polythiophenes via Stille coupling.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Application Notes and Protocols for the Synthesis of 2,3-Dichlorothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and derivatization of 2,3-dichlorothiophene, a key heterocyclic scaffold in medicinal chemistry. The protocols detailed below are intended to guide researchers in the preparation of novel thiophene-based compounds for potential therapeutic applications.
Introduction to this compound in Drug Discovery
Thiophene and its derivatives are privileged structures in drug discovery, appearing in numerous FDA-approved drugs.[1] The introduction of chlorine atoms onto the thiophene ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and can provide handles for further synthetic elaboration. Specifically, the this compound scaffold offers two distinct reactive sites for regioselective functionalization, making it a valuable building block for the synthesis of diverse molecular architectures.
Derivatives of dichlorothiophenes have shown promise in various therapeutic areas, including oncology. For instance, chalcones derived from dichlorinated thiophenes have been investigated as anticancer agents that may exert their effects through pathways like the p53 signaling cascade.[2]
Synthesis of this compound
The selective synthesis of this compound presents a significant challenge. Direct chlorination of thiophene typically results in a complex mixture of mono-, di-, tri-, and tetrachlorinated isomers, with the 2,5-dichloro isomer often being a major product.[3] Isolation of the 2,3-dichloro isomer from this mixture is difficult due to the close boiling points of the various dichlorothiophene isomers.[3]
One reported method involves the chlorination of 2-chlorothiophene, which can produce a dichlorothiophene fraction containing a small amount of this compound.[3] However, for obtaining a pure starting material, researchers often rely on commercial suppliers.
A more controlled, albeit indirect, approach to substituted dichlorothiophenes involves the synthesis of a substituted thiophene ring followed by chlorination. For example, a multi-step synthesis starting from 3-hydroxy-2-methoxycarbonyl-thiophene can yield 3-chlorothiophene-2-carboxylic acid.[4]
Due to the challenges in its selective synthesis, the following protocols will focus on the derivatization of commercially available this compound.
Derivatization of this compound: Key Methodologies
This compound is an excellent substrate for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents at the 2- and 3-positions. The difference in reactivity between the α-chloro (C2) and β-chloro (C3) positions can be exploited to achieve regioselective functionalization.
Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.[5][6] For this compound, reactions such as Suzuki-Miyaura and Sonogashira couplings are particularly useful.[7]
Logical Workflow for Derivatization of this compound
Caption: General strategies for the derivatization of this compound.
3.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[8] In the case of this compound, regioselective coupling can often be achieved at the more reactive C2 position.
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of this compound
This protocol is adapted from methodologies for similar dihalothiophenes.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium carbonate (3.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.08 mmol).
-
Add toluene (10 mL) and water (2 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Suzuki-Miyaura Coupling of Dihalothiophenes
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dibromothiophene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85 (at C2) | Adapted from literature on dihalothiophenes |
| This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~75-85 (at C2) | Hypothetical, based on common conditions |
3.1.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, co-catalyzed by palladium and copper complexes.[3]
Experimental Protocol: Regioselective Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol), and copper(I) iodide (0.06 mmol).
-
Add anhydrous THF (10 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of Celite® and wash with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: Sonogashira Coupling of Dihalothiophenes
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3-Dibromothiophene | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | TEA | THF | 60 | 3.5 | ~90 (at C2) | Adapted from literature on dihalothiophenes |
| This compound | Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI | Diisopropylamine | THF | RT | 12 | ~80-90 (at C2) | Hypothetical, based on common conditions |
Lithiation Followed by Electrophilic Quench
Directed ortho-metalation (DoM) via lithiation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds.[9] For this compound, lithiation is expected to occur preferentially at the C5 position due to the directing effect of the sulfur atom and the inductive effect of the chlorine atoms. The resulting lithiated species can then be quenched with a variety of electrophiles.
Experimental Workflow: Lithiation and Electrophilic Quench
References
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 4. prepchem.com [prepchem.com]
- 5. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chlorothiophene synthesis - chemicalbook [chemicalbook.com]
- 9. Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Dichlorothiophene in the Synthesis of Novel Antitumor Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of 2,3-dichlorothiophene and its isomers in the synthesis of potential antitumor agents. It includes synthetic methodologies, quantitative biological data, and insights into the mechanism of action of these compounds. While direct studies on this compound are limited in publicly available research, this document leverages data from closely related dichlorinated thiophene isomers to provide representative protocols and application insights.
Introduction
Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their diverse biological activities.[1] The incorporation of a thiophene ring can enhance a molecule's pharmacological properties, including its ability to interact with biological targets.[1] Dichlorinated thiophenes, in particular, serve as versatile starting materials for the synthesis of novel compounds with potential anticancer properties. These compounds can be functionalized to create a variety of structures, including chalcones and other heterocyclic systems, which have shown promising activity against various cancer cell lines.[2][3] The chlorine substituents on the thiophene ring provide reactive sites for further chemical modifications, such as cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug discovery.
Synthesis of Dichlorothiophene-Based Antitumor Agents
A common and effective method for synthesizing antitumor agents from dichlorothiophene precursors is the Claisen-Schmidt condensation to form chalcones.[3] This reaction involves the condensation of an acetyl-dichlorothiophene with an aromatic aldehyde in the presence of a base. Additionally, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful techniques for the functionalization of the dichlorothiophene ring, enabling the formation of carbon-carbon bonds.
General Experimental Protocol: Synthesis of Chlorothiophene-Based Chalcones
This protocol is a generalized procedure based on the Claisen-Schmidt condensation.[3]
Materials:
-
2-acetyl-4,5-dichlorothiophene (or other acetyl-chlorothiophene isomer)
-
Substituted aromatic aldehyde
-
Methanol
-
40% Potassium hydroxide (KOH) solution
-
n-Hexane
-
Ethyl acetate
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve 0.01 mol of 2-acetyl-4,5-dichlorothiophene and 0.01 mol of the corresponding aromatic aldehyde in 20 mL of methanol in a round-bottom flask.
-
Add 4 mL of 40% KOH solution to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the progress of the reaction using TLC with an eluent system of n-hexane/ethyl acetate (7:3).
-
Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Filter the precipitated solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
Biological Activity of Dichlorothiophene Derivatives
Derivatives of dichlorothiophene have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The specific activity often depends on the substitution pattern on both the thiophene and the aromatic rings.
Quantitative Data Summary
The following tables summarize the in vitro anticancer activity (IC50 values) of representative chlorothiophene-based chalcones against various cancer cell lines.
Table 1: In Vitro Anticancer Activity of Chlorothiophene-Based Chalcones (µg/mL) [1]
| Compound | WiDr (Colon) | MCF-7 (Breast) | T47D (Breast) | HeLa (Cervical) |
| C4 | 0.77 | - | - | - |
| C6 | 0.45 | - | - | - |
| 5-FU | >100 | - | - | - |
C4 and C6 are chalcone derivatives synthesized from 2-acetyl-5-chlorothiophene and 2-acetyl-4,5-dichlorothiophene, respectively. 5-FU (5-fluorouracil) is a standard chemotherapeutic drug.
Table 2: In Vitro Anticancer Activity of a Thiophene Derivative (µM) [4]
| Compound | A549 (Lung) |
| BZ02 | 6.10 |
| BZA06 | 30 |
BZ02 is a 2-iodobenzamide derivative of tetrahydrobenzo[b]thiophene. BZA06 is its benzylamine analogue.
Mechanism of Action and Signaling Pathways
The antitumor effects of dichlorothiophene derivatives are believed to be mediated through various cellular and molecular mechanisms. One of the key proposed mechanisms is the disruption of the p53 tumor suppressor pathway.[1][3] Additionally, these compounds have been investigated for their potential to act as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[4]
p53 Signaling Pathway
Many chalcones derived from chlorothiophenes are thought to exert their anticancer effects by modulating the p53 pathway.[1] The p53 protein plays a critical role in tumor suppression by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress.
Caption: Proposed mechanism of action via p53 pathway modulation.
Experimental Workflow for Anticancer Drug Screening
The general workflow for screening newly synthesized dichlorothiophene derivatives for their anticancer potential involves a series of in vitro assays.
Caption: General workflow for anticancer screening.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of synthesized compounds on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., WiDr, MCF-7, A549)
-
Normal cell line (for selectivity assessment)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Synthesized dichlorothiophene derivatives (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO2 incubator
Procedure:
-
Seed approximately 10,000 cells per well in 100 µL of complete culture medium in a 96-well microplate.
-
Incubate the plates in a humidified atmosphere with 5% CO2 at 37°C for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for an additional 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
This compound and its isomers are valuable precursors for the synthesis of novel antitumor agents. The resulting compounds, particularly chalcone derivatives, have demonstrated significant in vitro anticancer activity. Further research into the specific mechanisms of action and structure-activity relationships will be crucial for the development of potent and selective anticancer drugs based on the dichlorothiophene scaffold. The protocols and data presented here provide a foundation for researchers to explore the potential of this promising class of compounds in oncology drug discovery.
References
- 1. Investigating chlorothiophene-based chalcones as anticancer agents: Synthesis, biological evaluation, and computational insight via the p53-targeted pathway - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,3-Dichlorothiophene in the Synthesis of Conductive Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Conductive polymers have garnered significant interest across various scientific disciplines, including materials science, electronics, and medicine, owing to their unique electronic properties combined with the processability of polymers. Polythiophenes, in particular, represent a versatile class of conductive polymers. The functionalization of the thiophene monomer unit offers a powerful tool to tailor the resulting polymer's properties, such as solubility, processability, and electronic characteristics.
This document provides detailed application notes and protocols for the synthesis of conductive polymers using 2,3-dichlorothiophene as a key monomer. While specific literature detailing the polymerization of this compound is limited, this guide presents adapted protocols from established methods for analogous chlorinated thiophenes, namely oxidative polymerization, nickel-catalyzed cross-coupling, and electrochemical polymerization. These methodologies provide a foundational framework for the synthesis and exploration of poly(this compound) and its potential applications.
Chemical Structures and Reaction Scheme
Monomer: this compound
General Polymerization Scheme (Illustrative)
Figure 1. General scheme for the polymerization of this compound.
Data Presentation: Properties of Poly(this compound)
| Property | Oxidative Polymerization (FeCl₃) | Ni-Catalyzed Cross-Coupling | Electrochemical Polymerization |
| Molecular Weight (Mw) | Data not available | Data not available | Data not available |
| Polydispersity (PDI) | Data not available | Data not available | Data not available |
| Conductivity (S/cm) | Data not available | Data not available | Data not available |
| Solubility | Data not available | Data not available | Data not available |
| Thermal Stability (°C) | Data not available | Data not available | Data not available |
Experimental Protocols
Protocol 1: Oxidative Polymerization using Ferric Chloride (FeCl₃)
This protocol is adapted from the general method for the oxidative polymerization of thiophene derivatives.[1][2]
Materials:
-
This compound
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Chloroform (CHCl₃)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, etc.)
Procedure:
-
In a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), prepare a suspension of anhydrous FeCl₃ (4 molar equivalents relative to the monomer) in anhydrous chloroform.
-
In a separate flask, dissolve this compound (1 molar equivalent) in anhydrous chloroform.
-
Slowly add the monomer solution to the stirred FeCl₃ suspension at room temperature.
-
Allow the reaction to stir at room temperature for 24 hours. The reaction mixture will typically turn dark in color.
-
After 24 hours, precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the precipitate and wash thoroughly with methanol to remove any unreacted monomer and residual FeCl₃.
-
To further purify the polymer, a Soxhlet extraction can be performed using methanol.
-
Dry the resulting polymer under vacuum to a constant weight.
Workflow Diagram:
Figure 2. Workflow for oxidative polymerization of this compound.
Protocol 2: Nickel-Catalyzed Cross-Coupling Polymerization
This protocol is a proposed adaptation of Kumada or other Ni-catalyzed cross-coupling reactions for the polymerization of dihalo-aromatics.[3][4] This method has the potential to yield more regioregular polymers compared to oxidative polymerization.
Materials:
-
This compound
-
Magnesium turnings
-
1,2-Dibromoethane (for activation)
-
Anhydrous Tetrahydrofuran (THF)
-
[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl₂)
-
Argon or Nitrogen gas supply
-
Standard glassware for Grignard reactions and inert atmosphere chemistry.
Procedure:
-
Grignard Reagent Formation (Hypothetical):
-
Note: The formation of a stable Grignard reagent from this compound can be challenging. This is a proposed route.
-
In a flame-dried Schlenk flask under inert atmosphere, add magnesium turnings.
-
Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.
-
Add a solution of this compound in anhydrous THF dropwise to the activated magnesium. Gentle heating may be required to initiate the reaction.
-
Stir the reaction mixture until the magnesium is consumed.
-
-
Polymerization:
-
In a separate Schlenk flask, add the Ni(dppp)Cl₂ catalyst.
-
Transfer the prepared Grignard reagent solution to the flask containing the nickel catalyst via cannula.
-
Stir the reaction mixture at room temperature or gentle reflux for 24-48 hours.
-
Quench the reaction by slowly adding a dilute solution of hydrochloric acid.
-
Precipitate the polymer by pouring the mixture into methanol.
-
Filter and wash the polymer with methanol, followed by other organic solvents (e.g., acetone, hexanes) to remove oligomers and catalyst residues.
-
Dry the polymer under vacuum.
-
Logical Relationship Diagram:
Figure 3. Logical workflow for Ni-catalyzed polymerization.
Protocol 3: Electrochemical Polymerization
This protocol is based on the electrochemical polymerization of 3-chlorothiophene and other thiophene derivatives.[5][6]
Materials:
-
This compound
-
Acetonitrile (anhydrous)
-
Supporting electrolyte (e.g., Tetrabutylammonium perchlorate (TBAP) or Lithium perchlorate (LiClO₄))
-
Working electrode (e.g., Indium Tin Oxide (ITO) coated glass, platinum, or glassy carbon)
-
Counter electrode (e.g., Platinum wire or foil)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
-
Electrochemical cell
Procedure:
-
Prepare an electrolyte solution by dissolving the supporting electrolyte (e.g., 0.1 M TBAP) in anhydrous acetonitrile.
-
Add this compound to the electrolyte solution to a concentration of approximately 0.1 M.
-
Assemble the three-electrode electrochemical cell with the working, counter, and reference electrodes.
-
Deoxygenate the solution by bubbling with argon or nitrogen for at least 15 minutes.
-
Polymerize the monomer onto the working electrode using either potentiostatic (constant potential) or potentiodynamic (cyclic voltammetry) methods.
-
Potentiostatic: Apply a constant potential at which the monomer oxidizes (this will need to be determined experimentally, likely in the range of +1.5 to +2.0 V vs. Ag/AgCl).
-
Potentiodynamic: Cycle the potential between a lower limit (e.g., 0 V) and an upper limit where oxidation occurs, for a set number of cycles.
-
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
The polymer film can then be characterized on the electrode or carefully removed for further analysis.
Experimental Workflow Diagram:
Figure 4. Workflow for electrochemical polymerization.
Conclusion
The synthesis of conductive polymers from this compound presents an opportunity to develop novel materials with potentially unique electronic and physical properties. The protocols provided herein, adapted from established methods for similar monomers, offer a starting point for the synthesis and investigation of poly(this compound). Further research is required to optimize the reaction conditions and to fully characterize the resulting polymer's properties. The systematic collection of data on molecular weight, conductivity, and other relevant parameters will be crucial for understanding the structure-property relationships and for identifying potential applications for this material.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Electrochemical synthesis, characterization, and electrochromic properties of poly(3-chlorothiophene) and its copolymer with 3-methylthiophene in a room temperature ionic liquid - East China Normal University [pure.ecnu.edu.cn]
- 6. Effect of molecular weight of additives on the conductivity of PEDOT:PSS and efficiency for ITO-free organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
Applications of 2,3-Dichlorothiophene in Organic Electronics: A Review of Potential and Methodologies
Introduction
2,3-Dichlorothiophene is a halogenated derivative of thiophene that holds potential as a building block for novel conjugated polymers in the field of organic electronics. The introduction of chlorine atoms onto the thiophene ring can significantly influence the electronic properties, solubility, and morphology of the resulting polymers, thereby impacting their performance in devices such as organic field-effect transistors (OFETs) and organic solar cells (OSCs). While direct and extensive research on polymers derived exclusively from this compound is limited in publicly available literature, we can infer potential applications and experimental approaches by examining the closely related and more thoroughly studied poly(3-chlorothiophene). This document provides an overview of the potential applications, relevant synthetic protocols, and characterization data based on analogous chlorinated polythiophenes.
Application Notes
The incorporation of chlorine atoms into the polymer backbone, as would be the case with poly(this compound), is expected to have several key effects on the material's properties relevant to organic electronics:
-
Lowering of HOMO/LUMO Energy Levels: The electron-withdrawing nature of chlorine atoms can lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the polymer. This can lead to improved air stability of the semiconductor and a better energy level alignment with common acceptor materials in organic solar cells.
-
Influence on Morphology and Solubility: Halogen atoms can participate in intermolecular interactions, potentially influencing the packing and crystallinity of the polymer chains in the solid state. This can have a direct impact on charge carrier mobility. The polarity introduced by the chlorine atoms may also affect the solubility of the polymer in common organic solvents used for device fabrication.
-
Potential for n-type or Ambipolar Behavior: While many polythiophenes are p-type semiconductors, the strong electron-withdrawing character of multiple chlorine substituents could potentially shift the material towards n-type or ambipolar charge transport.
Based on these expected properties, polymers derived from this compound could find applications in:
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer. The charge carrier mobility would be a key performance metric.
-
Organic Photovoltaics (OPVs): As either a donor or an acceptor material, depending on its electronic properties relative to other materials in the blend.
-
Electrochromic Devices: The redox properties of the polymer could be exploited for applications in smart windows and displays.
Quantitative Data Summary
| Property | Value | Reference |
| Electrical Conductivity | 0.1 - 2 S cm⁻¹ | [1] |
| Optical Band Gap (Eg) | 1.95 - 2.11 eV | |
| Oxidation Potential | 1.06 - 1.31 V (vs. Ag/AgCl) | [1] |
Experimental Protocols
The following are generalized protocols for the synthesis of polythiophenes and the fabrication of organic electronic devices. These can serve as a starting point for the investigation of polymers based on this compound.
Protocol 1: Chemical Oxidative Polymerization of a Thiophene Monomer
This protocol describes a common method for synthesizing polythiophenes using an oxidizing agent.
Materials:
-
This compound (monomer)
-
Anhydrous Iron(III) chloride (FeCl₃) (oxidant)
-
Anhydrous Chloroform (solvent)
-
Methanol (for precipitation)
-
Ammonia solution (for de-doping)
-
EDTA solution (for metal removal)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous chloroform.
-
In a separate flask, suspend anhydrous FeCl₃ (2.5 equivalents) in anhydrous chloroform.
-
Slowly add the FeCl₃ suspension to the monomer solution at room temperature with vigorous stirring.
-
Continue stirring for 24 hours at room temperature. The reaction mixture should turn dark.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Filter the crude polymer and wash it with methanol.
-
To de-dope the polymer, stir the solid in an ammonia solution for 2 hours.
-
Filter the polymer and wash with water and methanol.
-
To remove residual iron, stir the polymer in an EDTA solution for 24 hours.
-
Filter, wash extensively with water and methanol, and dry the final polymer under vacuum.
Protocol 2: Electrochemical Polymerization of a Thiophene Monomer
This protocol outlines the synthesis of a polymer film directly onto an electrode surface.
Materials:
-
This compound (monomer)
-
Tetrabutylammonium perchlorate (TBAP) or other suitable supporting electrolyte
-
Acetonitrile (solvent)
-
Working electrode (e.g., ITO-coated glass, platinum)
-
Counter electrode (e.g., platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
Procedure:
-
Prepare an electrolyte solution by dissolving the monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M) in acetonitrile.
-
Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.
-
De-aerate the solution by bubbling with argon or nitrogen for at least 15 minutes.
-
Polymerize the monomer onto the working electrode by applying a constant potential (potentiostatic), a sweeping potential (potentiodynamic), or a constant current (galvanostatic). The specific potential or current will need to be determined from cyclic voltammetry scans of the monomer.
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove unreacted monomer and electrolyte.
-
The resulting polymer film can then be characterized electrochemically and spectroscopically.
Protocol 3: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)
This protocol describes the fabrication of a standard OFET device architecture using a solution-processable polymer.
Materials:
-
Polymer synthesized from this compound
-
Chlorobenzene or other suitable solvent for the polymer
-
Highly doped silicon wafer with a thermally grown SiO₂ layer (serves as gate and dielectric)
-
Octadecyltrichlorosilane (OTS) for surface treatment
-
Gold (for source and drain electrodes)
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sonicating in a sequence of deionized water, acetone, and isopropanol. Dry the substrate with a stream of nitrogen.
-
Surface Treatment: Treat the SiO₂ surface with an OTS self-assembled monolayer by vapor deposition or solution immersion to improve the semiconductor/dielectric interface.
-
Semiconductor Deposition: Dissolve the synthesized polymer in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL. Deposit a thin film of the polymer onto the treated substrate using spin-coating.
-
Annealing: Anneal the polymer film at an optimized temperature to improve crystallinity and film morphology. This step is typically performed in a nitrogen-filled glovebox.
-
Electrode Deposition: Evaporate gold through a shadow mask onto the polymer film to define the source and drain electrodes. The channel length and width are defined by the shadow mask dimensions.
-
Characterization: Characterize the electrical performance of the OFET by measuring the output and transfer characteristics using a semiconductor parameter analyzer in a controlled environment (e.g., in a glovebox or under vacuum).
Visualizations
Caption: Workflow for Chemical Oxidative Polymerization.
Caption: OFET Fabrication Workflow.
Disclaimer: The provided protocols are generalized and may require significant optimization for the specific case of this compound and its resulting polymer. All experimental work should be conducted with appropriate safety precautions.
References
Application Notes and Protocols for the Synthesis of 2,3-Dichlorothiophene-Based Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the synthesis of potential agrochemical candidates derived from 2,3-dichlorothiophene. While direct synthesis of commercialized agrochemicals from this compound is not widely documented in publicly available literature, this application note presents a proposed synthetic pathway to a novel N-(2,3-dichlorothiophen-5-yl)nicotinamide. This class of compounds is of significant interest as potent fungicides that target the succinate dehydrogenase (SDH) enzyme.[1]
The protocols outlined below are based on established synthetic methodologies for analogous thiophene-based agrochemicals and are intended to serve as a foundational guide for research and development in this area.
Overview of the Synthetic Approach
The proposed synthesis involves a multi-step process beginning with the functionalization of this compound to introduce an amino group, a key step for subsequent amide coupling. This is followed by the synthesis of a nicotinoyl chloride derivative, which is then coupled with the aminated thiophene to yield the final target compound.
DOT Script for Synthetic Workflow
References
Application Notes and Protocols for 2,3-Dichlorothiophene Derivatives in Fungicidal and Herbicidal Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the fungicidal and herbicidal properties of dichlorothiophene derivatives. While specific data on 2,3-dichlorothiophene derivatives is limited in publicly available literature, this document compiles relevant information on closely related dichlorinated thiophene compounds to serve as a valuable resource for the design and evaluation of new agrochemical candidates. The protocols provided are based on established methodologies for assessing the biological activity of thiophene-based compounds.
Fungicidal Properties of Dichlorothiophene Derivatives
Thiophene-containing compounds have emerged as a significant class of fungicides, with many acting as Succinate Dehydrogenase Inhibitors (SDHIs). These fungicides disrupt the mitochondrial electron transport chain in fungi, leading to cell death. Dichlorinated thiophene derivatives, in particular, have shown promising antifungal activity.
Quantitative Fungicidal Activity Data
The following table summarizes the in vitro antifungal activity of 2,5-dichloro-3-acetylthiophene chalcone derivatives against various fungal pathogens. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that will inhibit the visible growth of a microorganism.
Table 1: In Vitro Antifungal Activity of 2,5-Dichloro-3-acetylthiophene Chalcone Derivatives
| Compound ID | Fungal Species | MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| Chalcone Derivative 1 | Aspergillus niger | ≤ 8.0 | ≤ 1.0 |
| Chalcone Derivative 1 | Candida tropicalis | ≤ 8.0 | ≤ 1.0 |
| Chalcone Derivative 2 | Aspergillus niger | ≤ 8.0 | ≤ 1.0 |
| Chalcone Derivative 2 | Candida tropicalis | ≤ 8.0 | ≤ 1.0 |
| Chalcone Derivative 3 | Aspergillus niger | ≤ 8.0 | ≤ 1.0 |
| Chalcone Derivative 3 | Candida tropicalis | ≤ 8.0 | ≤ 1.0 |
| Chalcone Derivative 4 | Aspergillus niger | ≤ 8.0 | ≤ 1.0 |
| Chalcone Derivative 4 | Candida tropicalis | ≤ 8.0 | ≤ 1.0 |
Data adapted from a study on 2,5-dichloro-3-acetylthiophene chalcone derivatives.
Herbicidal Properties of Thiophene Derivatives
Experimental Protocols
Synthesis of Dichlorothiophene Derivatives
A common precursor for the synthesis of various dichlorothiophene derivatives is a dichlorinated thiophene carboxylic acid or its corresponding acyl chloride. The following diagram and protocol outline a general synthesis approach.
Caption: General synthesis workflow for this compound derivatives.
Protocol 1: Synthesis of N-Aryl-2,3-dichlorothiophene-5-carboxamide
This protocol describes a general method for the synthesis of an amide derivative starting from this compound.
Materials:
-
This compound
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Sodium hypochlorite (NaOCl) solution
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
Substituted aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Friedel-Crafts Acylation:
-
To a solution of this compound in an anhydrous solvent (e.g., DCM), add aluminum chloride at 0 °C.
-
Slowly add acetyl chloride and allow the reaction to warm to room temperature.
-
Stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by carefully pouring it onto ice-water.
-
Extract the product with an organic solvent, wash the organic layer with water and brine, dry over anhydrous sulfate, and concentrate under reduced pressure to obtain 2,3-dichloro-5-acetylthiophene.
-
-
Oxidation to Carboxylic Acid:
-
Treat the 2,3-dichloro-5-acetylthiophene with an oxidizing agent such as sodium hypochlorite solution.
-
Acidify the reaction mixture with HCl to precipitate the carboxylic acid.
-
Filter, wash the solid with water, and dry to obtain this compound-5-carboxylic acid.
-
-
Formation of Acyl Chloride:
-
Reflux a solution of this compound-5-carboxylic acid in thionyl chloride or treat with oxalyl chloride in an inert solvent like DCM with a catalytic amount of DMF.
-
Remove the excess thionyl chloride or solvent under reduced pressure to yield the crude this compound-5-carbonyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in an anhydrous solvent (e.g., DCM).
-
Add a substituted aniline and a base (e.g., triethylamine or pyridine) at 0 °C.
-
Allow the reaction to stir at room temperature until completion.
-
Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Fungicidal Activity Assays
Protocol 2: In Vitro Mycelial Growth Inhibition Assay (Agar Dilution Method)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC₅₀) of a compound against fungal pathogens.[1][2][3][4]
Caption: Workflow for in vitro fungicidal activity screening.
Materials:
-
Pure culture of the test fungus (e.g., Aspergillus niger, Fusarium oxysporum)
-
Potato Dextrose Agar (PDA)
-
Test compound
-
Dimethyl sulfoxide (DMSO) or acetone
-
Sterile Petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in DMSO or acetone.
-
Perform serial dilutions to obtain a range of concentrations.
-
-
Preparation of Amended Media:
-
Add the appropriate volume of each dilution to molten PDA (cooled to about 45-50 °C) to achieve the desired final concentrations.
-
Also prepare a control plate containing the solvent (DMSO or acetone) at the same concentration used in the test plates.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelial side down, in the center of each PDA plate.
-
-
Incubation:
-
Incubate the plates at the optimal temperature for the specific fungus until the mycelial growth in the control plate has reached a significant diameter.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony on each plate.
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
The MIC is the lowest concentration that completely inhibits visible fungal growth.
-
For EC₅₀ determination, plot the percentage of inhibition against the log of the compound concentration and use a suitable regression analysis.[2][3][4]
-
Herbicidal Activity Assays
Protocol 3: Whole-Plant Herbicidal Screening (Pre- and Post-emergence)
This protocol provides a general method for evaluating the herbicidal efficacy of compounds on whole plants in a greenhouse setting.
Caption: Workflow for pre- and post-emergence herbicidal screening.
Materials:
-
Seeds of target weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Pots and sterile potting mix
-
Test compound
-
Acetone, surfactant (e.g., Tween 20)
-
Laboratory spray chamber
-
Greenhouse with controlled environment
Procedure:
-
Plant Preparation:
-
Fill pots with potting mix.
-
For pre-emergence test: Sow a specified number of seeds of the target weed species in each pot.
-
For post-emergence test: Sow seeds and allow them to grow to the 2-4 true leaf stage.
-
-
Preparation of Test Solutions:
-
Dissolve the test compound in acetone and then dilute with water containing a surfactant to achieve the desired application rates.
-
-
Herbicide Application:
-
Pre-emergence: Apply the test solution uniformly to the soil surface of the sown pots using a laboratory spray chamber.
-
Post-emergence: Spray the test solution onto the foliage of the young plants until runoff.
-
Include untreated control pots (sprayed with the solvent-surfactant solution) and positive control pots (treated with a commercial herbicide).
-
-
Incubation and Assessment:
-
Place the pots in a greenhouse under controlled conditions (temperature, light, humidity).
-
Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment) for signs of injury (e.g., chlorosis, necrosis, stunting) and rate the herbicidal effect on a scale of 0% (no effect) to 100% (complete kill).
-
At the end of the experiment, harvest the above-ground biomass, dry it in an oven, and weigh it to determine the percent growth reduction compared to the untreated control.
-
Disclaimer
The information and protocols provided in this document are intended for research purposes only. Appropriate safety precautions should be taken when handling all chemicals. Researchers should adapt these general protocols to their specific experimental conditions and target organisms.
References
Electrochemical Applications of 2,3-Dichlorothiophene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichlorothiophene is a halogenated derivative of thiophene that serves as a monomer for the synthesis of conducting polymers. The presence of two chlorine atoms on the thiophene ring significantly influences the electronic properties, solubility, and polymerization characteristics of the resulting polymer, poly(this compound). These modifications offer potential advantages in various electrochemical applications, including the development of organic electronic devices and sensitive electrochemical sensors. This document provides an overview of these applications, detailed experimental protocols, and comparative data to guide researchers in utilizing this compound in their work.
While specific data for poly(this compound) is limited in publicly available literature, this report extrapolates information from studies on similar poly(dihalothiophene)s and polythiophenes to provide a foundational understanding and practical guidance.
I. Electropolymerization of this compound
Electrochemical polymerization is a direct and versatile method for depositing thin, uniform films of conducting polymers onto an electrode surface. The properties of the resulting poly(this compound) film, such as its conductivity, morphology, and electrochemical stability, are highly dependent on the polymerization conditions.
A. General Principles
The electropolymerization of thiophene and its derivatives proceeds via the oxidation of the monomer to form radical cations, which then couple and propagate to form a polymer chain. The polymer, in its oxidized (doped) state, is conductive and precipitates onto the electrode surface.
B. Experimental Protocol: Electropolymerization of a Dihalothiophene
This protocol provides a general method for the electropolymerization of a dihalothiophene, which can be adapted for this compound.
Materials:
-
Working Electrode (e.g., Indium Tin Oxide (ITO) coated glass, glassy carbon, or platinum)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode (SCE))
-
Electrochemical cell
-
Potentiostat/Galvanostat
-
This compound (monomer)
-
Anhydrous acetonitrile (ACN) or propylene carbonate (PC)
-
Supporting Electrolyte (e.g., Tetrabutylammonium perchlorate (TBAP), Tetrabutylammonium hexafluorophosphate (TBAPF₆), or Lithium perchlorate (LiClO₄))
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Electrode Preparation: Thoroughly clean the working electrode by sonicating in a sequence of detergent solution, deionized water, acetone, and isopropanol. Dry the electrode under a stream of inert gas.
-
Electrolyte Solution Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the supporting electrolyte (e.g., 0.1 M TBAPF₆) in the chosen anhydrous solvent.
-
Monomer Solution Preparation: To the electrolyte solution, add the this compound monomer to a final concentration typically ranging from 0.01 M to 0.1 M.
-
Electrochemical Cell Assembly: Assemble the three-electrode cell with the prepared working electrode, counter electrode, and reference electrode.
-
Deoxygenation: Purge the solution with an inert gas for at least 15-20 minutes to remove any dissolved oxygen, which can interfere with the polymerization process. Maintain an inert atmosphere over the solution throughout the experiment.
-
Electropolymerization:
-
Potentiostatic Method: Apply a constant potential (e.g., between +1.5 V and +2.0 V vs. Ag/AgCl) to the working electrode. The exact potential should be determined from cyclic voltammetry of the monomer, being slightly above its oxidation potential. Monitor the current-time transient; a steady decrease in current indicates polymer deposition.
-
Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential between a lower limit (e.g., 0 V) and an upper limit (e.g., +2.0 V) at a specific scan rate (e.g., 50-100 mV/s) for a set number of cycles. An increase in the peak currents with each cycle indicates the growth of a conductive polymer film.
-
-
Film Characterization: After polymerization, gently rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. The film can then be characterized by various techniques such as cyclic voltammetry in a monomer-free electrolyte, UV-Vis spectroscopy, and scanning electron microscopy (SEM).
II. Electrochemical Properties and Characterization
The electrochemical properties of poly(this compound) are crucial for its application in electronic devices. Cyclic voltammetry (CV) is a key technique used to determine the redox behavior, stability, and electronic energy levels (HOMO and LUMO) of the polymer.
A. Protocol: Cyclic Voltammetry of a Poly(dihalothiophene) Film
Materials:
-
Polymer-coated working electrode
-
Counter Electrode (Platinum wire or mesh)
-
Reference Electrode (Ag/AgCl or SCE)
-
Electrochemical cell
-
Potentiostat
-
Monomer-free electrolyte solution (e.g., 0.1 M TBAPF₆ in ACN)
-
Inert gas
Procedure:
-
Assemble the three-electrode cell with the polymer-coated working electrode in the monomer-free electrolyte solution.
-
Deoxygenate the solution by purging with an inert gas for 15-20 minutes.
-
Record the cyclic voltammogram by scanning the potential over a range that covers the polymer's redox activity (e.g., from -0.5 V to +1.5 V vs. Ag/AgCl) at a scan rate of 50-100 mV/s.
-
From the resulting voltammogram, determine the onset oxidation potential (E_ox_onset) and onset reduction potential (E_red_onset).
B. Data Presentation: Electrochemical Properties of Polythiophenes
| Polymer | Onset Oxidation Potential (E_ox_onset) vs. Ag/AgCl (V) | HOMO Level (eV) | Onset Reduction Potential (E_red_onset) vs. Ag/AgCl (V) | LUMO Level (eV) | Electrochemical Band Gap (eV) |
| Polythiophene (PT) | ~0.5 - 0.7 | ~-4.9 to -5.1 | ~-1.3 to -1.5 | ~-2.9 to -3.1 | ~2.0 |
| Poly(3-chlorothiophene) | Higher than PT | Lower than PT | Less negative than PT | Lower than PT | Likely larger than PT |
| Poly(3-bromothiophene) | Higher than PT | Lower than PT | Less negative than PT | Lower than PT | Likely larger than PT |
Note: The HOMO and LUMO levels are estimated from the onset potentials using the empirical formulas: HOMO = - (E_ox_onset + 4.4) eV and LUMO = - (E_red_onset + 4.4) eV, where the value of 4.4 eV is the absolute potential of the SCE reference electrode. This value can vary slightly depending on the reference electrode and solvent system used.
III. Application in Organic Electronics
Conducting polymers like poly(this compound) are promising materials for organic field-effect transistors (OFETs) due to their potential for solution processability and tunable electronic properties. The performance of an OFET is characterized by its charge carrier mobility and on/off ratio.
A. Protocol: Fabrication and Characterization of a Poly(dihalothiophene)-based OFET
Materials:
-
Heavily doped silicon wafer with a thermally grown SiO₂ layer (gate/dielectric)
-
Source and drain electrodes (e.g., gold), pre-patterned on the SiO₂
-
Solution of poly(this compound) in a suitable organic solvent (e.g., chloroform, chlorobenzene)
-
Spin coater
-
Probe station and semiconductor parameter analyzer
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate with patterned electrodes by sonicating in acetone and isopropanol, followed by drying with nitrogen.
-
Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (e.g., octadecyltrichlorosilane, OTS) to improve the polymer film quality.
-
Polymer Film Deposition: Spin-coat the poly(this compound) solution onto the substrate. The spin speed and solution concentration will determine the film thickness.
-
Annealing: Anneal the polymer film at an elevated temperature (e.g., 80-120 °C) under vacuum or in an inert atmosphere to remove residual solvent and improve crystallinity.
-
Device Characterization:
-
Place the device on the probe station.
-
Measure the output characteristics (Drain Current, I_D vs. Drain-Source Voltage, V_DS) at various Gate-Source Voltages (V_GS).
-
Measure the transfer characteristics (I_D vs. V_GS) at a constant V_DS.
-
From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ) and the on/off ratio.
-
B. Data Presentation: Performance of Polythiophene-based OFETs
The following table provides typical performance metrics for OFETs based on different polythiophenes. The introduction of halogen atoms can influence the molecular packing and energy levels, which in turn affects the device performance.
| Active Layer | Mobility (µ) (cm²/Vs) | On/Off Ratio |
| Regioregular Poly(3-hexylthiophene) (P3HT) | 10⁻³ - 10⁻¹ | 10⁴ - 10⁶ |
| Poly(3-chlorothiophene) | Variable, depends on regioregularity | Generally lower than P3HT |
| Poly(3-bromothiophene) | Variable, depends on regioregularity | Generally lower than P3HT |
IV. Application in Electrochemical Sensors for Drug Development
The conductive and electroactive nature of poly(this compound) makes it a candidate material for the fabrication of electrochemical sensors. In drug development, such sensors can be used for the quantitative analysis of pharmaceutical compounds.
A. Principle of Operation
An electrochemical sensor based on a conducting polymer typically works by detecting changes in the polymer's electrical properties (e.g., current, potential, or impedance) upon interaction with the target analyte. This interaction can be a direct electrochemical reaction of the analyte at the polymer-modified electrode surface or a non-covalent binding event that alters the polymer's conductivity.
B. Protocol: Development of a Poly(dihalothiophene)-based Electrochemical Sensor for a Model Drug Compound
This protocol outlines the general steps for creating and testing an electrochemical sensor.
Materials:
-
Poly(this compound)-modified working electrode
-
Electrochemical cell and potentiostat
-
Phosphate buffered saline (PBS) or other suitable buffer solution
-
Stock solution of the target drug compound
-
Interfering species (e.g., ascorbic acid, uric acid, common excipients)
Procedure:
-
Electrode Preparation: Fabricate a poly(this compound)-modified electrode as described in Section I.
-
Electrochemical Characterization: Record the baseline electrochemical response of the modified electrode in the buffer solution using a technique such as cyclic voltammetry (CV) or differential pulse voltammetry (DPV).
-
Sensor Calibration:
-
Add successive aliquots of the drug stock solution to the electrochemical cell to achieve a series of known concentrations.
-
Record the electrochemical response after each addition.
-
Plot the change in the analytical signal (e.g., peak current) as a function of the drug concentration to generate a calibration curve.
-
-
Performance Evaluation:
-
Limit of Detection (LOD): Determine the lowest concentration of the drug that can be reliably detected.
-
Sensitivity: Calculate the slope of the linear range of the calibration curve.
-
Selectivity: Test the sensor's response to potential interfering species at concentrations typically found in relevant samples (e.g., biological fluids, pharmaceutical formulations).
-
Stability and Reproducibility: Evaluate the sensor's performance over time and the consistency of results between different electrodes.
-
C. Data Presentation: Performance of a Hypothetical Poly(this compound) Sensor
The following table illustrates the type of data that would be collected to characterize the performance of an electrochemical sensor.
| Parameter | Value |
| Analytical Technique | Differential Pulse Voltammetry (DPV) |
| Linear Range | e.g., 1 µM - 100 µM |
| Limit of Detection (LOD) | e.g., 0.5 µM |
| Sensitivity | e.g., 0.1 µA/µM |
| Response Time | < 10 seconds |
| Selectivity | e.g., No significant interference from 10-fold excess of ascorbic acid and uric acid |
V. Visualizations
Caption: Workflow for the electropolymerization of this compound.
Caption: Logical workflow for the development and validation of an electrochemical drug sensor.
Caption: Workflow for the fabrication and characterization of an OFET.
Troubleshooting & Optimization
Optimizing reaction conditions for 2,3-Dichlorothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichlorothiophene. The following sections address common issues encountered during synthesis, purification, and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound and how can I assess the purity of my sample?
A1: Common impurities in this compound often stem from its synthesis, which can produce a mixture of isomers. The most prevalent impurities include isomeric dichlorothiophenes (such as 2,5- and 3,4-dichlorothiophene), under-chlorinated products (monochlorothiophenes), and over-chlorinated products like trichlorothiophenes.[1][2] The most effective method for a comprehensive purity assessment is Gas Chromatography-Mass Spectrometry (GC-MS), which can identify and quantify these volatile impurities and any residual solvents.[1]
Q2: I am observing significant amounts of dechlorinated byproducts in my Suzuki-Miyaura cross-coupling reaction. How can I minimize this?
A2: Hydrodechlorination is a common side reaction in palladium-catalyzed cross-coupling reactions with aryl chlorides. To minimize this, consider the following optimization strategies:
-
Lower the Reaction Temperature: Start with a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow.[3]
-
Optimize the Base: Use a weaker, non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOH or KOH.[3]
-
Screen Catalysts and Ligands: Certain palladium catalysts and phosphine ligands are more prone to promoting reductive dechlorination. Consider screening catalyst systems known to suppress this side reaction.[3]
-
Solvent Choice: Aprotic polar solvents like dioxane or THF are commonly used, but screening other solvents may improve substrate stability.[3]
Q3: My lithiation of this compound is giving low or no yield of the desired product. What are the likely causes?
A3: Low yields in lithiation reactions with this compound can be attributed to several factors:
-
High Reactivity of the Reagent: Strong organometallic bases like n-BuLi can deprotonate the remaining C-H bond on the thiophene ring instead of performing a halogen-metal exchange.[3]
-
Incorrect Reaction Temperature: The reaction is highly exothermic. It is crucial to maintain a very low temperature (e.g., -78 °C) throughout the addition of the organolithium reagent to prevent side reactions and decomposition.[3][4]
-
Moisture and Air Sensitivity: Organolithium reagents are extremely sensitive to moisture and oxygen. Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (Argon or Nitrogen).[4]
-
Reagent Quality: The molarity of commercially available n-BuLi can decrease over time. It is essential to titrate the n-BuLi solution before use to ensure accurate stoichiometry.[4]
Troubleshooting Guides
Problem 1: Difficulty Initiating Grignard Reagent Formation
Symptoms:
-
No visible reaction (bubbling, reflux) after adding the this compound solution to magnesium turnings.
-
Low or no yield of the desired Grignard adduct after reaction with an electrophile.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | The surface of magnesium turnings can have a passivating layer of magnesium oxide. Activate the magnesium by gently crushing the turnings in a dry flask under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1] |
| Presence of Water | Grignard reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried or oven-dried and cooled under an inert gas. Use anhydrous solvents.[1][4] |
| Wurtz-type Coupling | The newly formed Grignard reagent can react with the starting this compound. This can be minimized by the slow, dropwise addition of the dichlorothiophene solution to the activated magnesium, keeping the halide concentration low.[1] |
Problem 2: Formation of Multiple Isomers During Synthesis
Symptoms:
-
GC-MS analysis of the crude product after chlorination of thiophene shows a mixture of dichlorothiophene isomers (2,3-, 2,4-, 2,5-, and 3,4-).[2]
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Direct Chlorination of Thiophene | Direct chlorination is often non-selective and yields a mixture of mono-, di-, tri-, and tetrachlorinated products, which are difficult to separate due to close boiling points.[2][5] |
| Sub-optimal Starting Material | For a more controlled and regioselective synthesis of this compound, consider alternative synthetic routes, such as starting from 3,4-Dichlorothiophene.[5] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., Dioxane/H₂O or THF/H₂O).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Protocol 2: General Procedure for Grignard Reagent Formation
-
Setup: Place magnesium turnings (1.2-1.5 eq) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Activation: Add a small crystal of iodine and gently warm the flask with a heat gun until the iodine sublimes. Allow the flask to cool to room temperature.[1]
-
Reagent Preparation: Prepare a solution of this compound (1.0 eq) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Initiation & Addition: Add a small portion of the halide solution to the magnesium. Once the reaction initiates (bubbling), add the remaining solution dropwise at a rate that maintains a gentle reflux.[1]
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes. The resulting Grignard reagent should be used immediately.[1]
Protocol 3: General Procedure for Lithiation and Electrophilic Quench
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
n-BuLi Addition: Slowly add a freshly titrated solution of n-BuLi (1.0-1.1 eq) dropwise, ensuring the internal temperature does not rise above -75 °C.[4]
-
Stirring: Stir the mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange.[4]
-
Electrophile Addition: Add the desired electrophile (1.2-1.5 eq) dropwise at -78 °C and stir for an additional 1-3 hours.[4]
-
Quenching & Work-up: While still at -78 °C, slowly quench the reaction with a saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature, extract with an organic solvent, wash, dry, and concentrate.[4]
Visualizations
Caption: A typical workflow for reactions involving this compound.
Caption: A decision tree for troubleshooting low yields in coupling reactions.
References
Technical Support Center: Synthesis of 2,3-Dichlorothiophene
Welcome to the Technical Support Center for the synthesis of 2,3-Dichlorothiophene. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges in this synthetic transformation. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to help you optimize your reactions for improved yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My direct chlorination of thiophene or 2-chlorothiophene results in a low yield of this compound and a complex mixture of isomers. How can I improve this?
A1: This is a common challenge due to the high reactivity of the thiophene ring, which leads to over-chlorination and the formation of a mixture of dichlorinated isomers. Computational studies indicate that this compound is the least thermodynamically stable of the dichlorothiophene isomers, which can contribute to its lower yield in equilibrium-controlled reactions.[1] To improve the yield of the desired 2,3-isomer, consider the following strategies:
-
Strict Stoichiometric Control: Carefully control the molar ratio of the chlorinating agent to the thiophene substrate. Use of a slight excess of the chlorinating agent can drive the reaction, but a large excess will favor the formation of tri- and tetrachlorinated thiophenes.
-
Low Reaction Temperature: Maintaining a low temperature (e.g., 0-10 °C) can help to control the reaction rate and improve selectivity. Electrophilic aromatic substitution is an exothermic process, and lower temperatures can help minimize the formation of undesired isomers.
-
Choice of Chlorinating Agent: The choice of chlorinating agent can significantly influence the isomer distribution. While direct chlorination with chlorine gas is common, it often leads to a mixture of products.[2] Consider using milder or more selective chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
-
Reaction Monitoring: Closely monitor the reaction progress using Gas Chromatography (GC) to determine the optimal reaction time for maximizing the formation of this compound before it is consumed in subsequent chlorination steps.[3]
Q2: I am struggling to separate this compound from other dichlorothiophene isomers by distillation. What can I do to improve the separation?
A2: The dichlorothiophene isomers often have very close boiling points, making their separation by fractional distillation challenging.[2] For instance, the boiling points of 2,5-dichlorothiophene, 2,4-dichlorothiophene, and this compound are relatively close to each other. To enhance separation efficiency:
-
Use a High-Efficiency Fractionating Column: Employ a longer column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or structured packing) to increase the number of theoretical plates.
-
Optimize the Reflux Ratio: A higher reflux ratio can improve separation but will also increase the distillation time. Find the optimal balance for your specific mixture.
-
Slow Distillation Rate: A slower distillation rate allows for better equilibrium between the liquid and vapor phases within the column, leading to a more effective separation.
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling points and can sometimes improve the relative volatility differences between the isomers.
Q3: Are there alternative, more regioselective methods to synthesize this compound with a higher yield?
A3: Yes, to avoid the challenges of isomer separation from direct chlorination, regioselective methods are highly recommended. A promising strategy involves the use of directed ortho-metalation or halogen-metal exchange reactions. These methods allow for the specific functionalization of the thiophene ring at a desired position.
A potential high-yield route starts from 3-bromothiophene. The bromine atom can be used to direct the introduction of a chlorine atom at the 2-position, followed by a subsequent chlorination at the 3-position after removal of the directing group or via a halogen dance. Another approach is the lithiation of a suitably protected 3-substituted thiophene, followed by quenching with a chlorinating agent.
Experimental Protocols
Method 1: Direct Chlorination of Thiophene (Illustrative Protocol)
This method is known to produce a mixture of chlorinated thiophenes, and the yield of this compound is typically low. It is presented here as a baseline for understanding the challenges.
Reaction Scheme:
Materials:
-
Thiophene
-
Chlorine gas
-
Inert solvent (e.g., carbon tetrachloride or dichloromethane)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap, dissolve thiophene in the inert solvent.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly bubble a pre-determined amount of chlorine gas through the solution while stirring vigorously. Monitor the reaction temperature and maintain it below 10 °C.
-
Monitor the reaction progress by GC analysis of aliquots.
-
Once the desired level of dichlorination is achieved (or the reaction starts to produce significant amounts of trichlorothiophenes), stop the chlorine flow.
-
Wash the reaction mixture with a 5% sodium bicarbonate solution to remove HCl and unreacted chlorine, followed by a water wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product is a mixture of chlorinated thiophenes that requires careful fractional distillation for the isolation of this compound.
Expected Outcome:
The yield of this compound is expected to be low, with 2,5- and 2,4-dichlorothiophene being the major dichlorinated products. Significant amounts of mono-, tri-, and tetrachlorinated thiophenes are also likely to be present.
Method 2: Proposed Regioselective Synthesis via Halogen-Metal Exchange (Advanced Protocol)
This proposed method is based on established procedures for the regioselective functionalization of thiophenes and is expected to provide a higher yield of this compound. This protocol is adapted from the synthesis of 2,3-dibromothiophene from 3-bromothiophene.[4][5]
Reaction Scheme:
-
Bromination of Thiophene to 3-Bromothiophene (requires a specific multi-step procedure to obtain the 3-isomer).[6][7]
-
Lithiation of 3-bromothiophene and subsequent chlorination.
Materials:
-
3-Bromothiophene
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
N-Chlorosuccinimide (NCS)
-
Saturated ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.
-
Add 3-bromothiophene to the cold THF.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour at this temperature.
-
In a separate flask, prepare a solution of N-chlorosuccinimide in anhydrous THF.
-
Slowly add the NCS solution to the lithiated thiophene solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 2-chloro-3-bromothiophene.
-
A subsequent halogen-metal exchange of the bromo group followed by chlorination, or a direct chlorination of the 2-chloro-3-bromothiophene, would be required to obtain this compound.
Data Presentation
Table 1: Comparison of Dichlorothiophene Isomer Stability
| Isomer | Substitution Pattern | Relative Energy (kcal/mol) |
| 2,5-Dichlorothiophene | 2,5- | 0.00 |
| 2,4-Dichlorothiophene | 2,4- | 2.10 |
| 3,4-Dichlorothiophene | 3,4- | Not specified |
| This compound | 2,3- | Higher than 2,4- and 2,5- |
Data based on computational analysis, indicating that this compound is the least stable isomer, which can impact its yield in direct chlorination methods.[1]
Visualizations
Logical Workflow for Troubleshooting Low Yield in this compound Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Experimental Workflow for Proposed Regioselective Synthesis
Caption: Proposed workflow for the regioselective synthesis of a 2,3-dihalogenated thiophene intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,3-Dibromothiophene synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2,3-Dichlorothiophene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Dichlorothiophene.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary and most effective method for purifying this compound is fractional distillation . This technique is crucial for separating it from other dichlorothiophene isomers which often have very close boiling points.[1][2] For removal of non-volatile or highly polar impurities, column chromatography can be employed. While this compound is a liquid at room temperature, low-temperature crystallization could be a potential, though less common, final polishing step to achieve very high purity.
Q2: What are the major impurities I should be aware of when working with this compound?
A2: The impurities in this compound largely depend on its synthetic route. The direct chlorination of thiophene, a common synthetic pathway, can result in a mixture of various chlorinated thiophenes.[1][2]
Common Impurities Include:
-
Isomeric Dichlorothiophenes: 2,4-, 2,5-, and 3,4-Dichlorothiophene are the most common process-related impurities due to their similar formation pathways and physical properties.[1]
-
Mono- and Trichlorothiophenes: Incomplete or over-chlorination can lead to the presence of monochlorothiophenes or trichlorothiophenes.
-
Unreacted Thiophene: Residual starting material may be present.
-
Chlorine Addition Products: Formed during the chlorination reaction.[1]
-
Residual Solvents: Solvents used in the synthesis and purification processes may remain.
Q3: How can I assess the purity of my this compound sample?
A3: A multi-technique approach is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities, providing quantitative information about purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the desired this compound isomer and identifying and quantifying other isomers and impurities by comparing the spectra to known standards.
-
Thin-Layer Chromatography (TLC): TLC is a quick and simple method to visualize the number of components in a sample and to determine an appropriate solvent system for column chromatography.
Q4: What are the key safety precautions for handling this compound?
A4: this compound is a hazardous chemical and requires strict safety protocols. Always consult the Safety Data Sheet (SDS) before handling.
-
Engineering Controls: Work in a well-ventilated chemical fume hood.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Handling: Avoid inhalation of vapors and contact with skin and eyes. Wash hands thoroughly after handling.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[4][5] Recommended storage is at 2-8°C.[4]
-
Spills: In case of a spill, absorb with an inert material and place it in a chemical waste container.[5]
Troubleshooting Guides
Fractional Distillation
Issue 1: Poor separation of dichlorothiophene isomers.
-
Possible Cause: Insufficient column efficiency for separating compounds with close boiling points.
-
Troubleshooting Steps:
-
Increase Column Length: A longer fractionating column provides more theoretical plates, leading to better separation.
-
Use a More Efficient Column Packing: Employ packing materials like Raschig rings or glass beads to increase the surface area within the column.
-
Optimize Reflux Ratio: A higher reflux ratio (more condensate returning to the column) can improve separation. Start with a high ratio and gradually decrease it.
-
Maintain a Slow, Steady Distillation Rate: A slow rate allows for better equilibrium between the liquid and vapor phases. Avoid rapid heating.[6]
-
Insulate the Column: Wrap the column with glass wool or aluminum foil to minimize heat loss and maintain a consistent temperature gradient.[6]
-
Consider Vacuum Distillation: Lowering the pressure can sometimes increase the relative volatility of the isomers, aiding separation.[6]
-
Issue 2: Low recovery of purified this compound.
-
Possible Cause: Significant hold-up in the distillation apparatus or product loss during transfer.
-
Troubleshooting Steps:
-
Use an Appropriately Sized Apparatus: For smaller quantities, use a smaller distillation setup to minimize surface area and reduce loss.
-
Rinse Apparatus: After distillation, rinse the column and condenser with a small amount of a volatile solvent to recover any adhered product.
-
Column Chromatography
Issue 3: Co-elution of this compound with impurities.
-
Possible Cause: The chosen mobile phase does not provide adequate separation.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Use Thin-Layer Chromatography (TLC) to test different solvent systems and ratios to achieve better separation (a target Rf value of 0.2-0.4 for the desired compound is a good starting point). A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary.
-
Select an Appropriate Stationary Phase: While silica gel is common, for certain impurities, an alternative stationary phase like alumina might provide better separation.
-
Issue 4: The compound is not eluting from the column.
-
Possible Cause: The mobile phase is not polar enough to move the compound down the column.
-
Troubleshooting Steps:
-
Gradually Increase Solvent Polarity: Slowly increase the proportion of the more polar solvent in your mobile phase mixture.
-
Data Presentation
Table 1: Physical and Chemical Properties of Dichlorothiophene Isomers
| Property | This compound | 2,4-Dichlorothiophene | 2,5-Dichlorothiophene | 3,4-Dichlorothiophene |
| CAS Number | 17249-79-5[4] | 3172-51-8 | 3172-52-9 | 3141-26-2 |
| Molecular Formula | C₄H₂Cl₂S[4] | C₄H₂Cl₂S | C₄H₂Cl₂S | C₄H₂Cl₂S |
| Molecular Weight | 153.03 g/mol [4] | 153.03 g/mol | 153.03 g/mol | 153.03 g/mol |
| Boiling Point | 173-174 °C[4] | ~173 °C | 161-162 °C | ~182 °C |
| Density | 1.456 g/mL at 25 °C[4] | ~1.45 g/mL | 1.442 g/mL at 25 °C | ~1.49 g/mL |
Note: Some physical properties for isomers other than 2,3- and 2,5-dichlorothiophene are estimated based on available data.
Experimental Protocols
Detailed Methodology for Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.
-
Charging the Flask: Add the crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the flask gently using a heating mantle.
-
Distillation: As the mixture heats, the vapor will begin to rise through the fractionating column. Adjust the heating rate to maintain a slow and steady distillation, collecting the distillate at a rate of approximately 1-2 drops per second.
-
Monitoring: Monitor the temperature at the distillation head. The temperature should hold steady during the distillation of each fraction.
-
Fraction Collection: Collect different fractions in separate, pre-weighed receiving flasks. The initial fraction will likely be enriched in lower-boiling impurities. A sharp rise in temperature will indicate the start of the next fraction. The fraction corresponding to the boiling point of this compound (173-174 °C) should be collected separately.
-
Purity Analysis: Analyze the purity of each collected fraction using GC-MS or NMR to identify the fraction with the highest concentration of this compound.
General Protocol for Purity Assessment by GC-MS
-
Sample Preparation: Prepare a dilute solution of the purified this compound fraction in a suitable volatile solvent (e.g., dichloromethane or hexane). A typical concentration is around 1 mg/mL.
-
Instrument Setup:
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., HP-5ms).
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Oven Program: Start with an initial oven temperature (e.g., 50 °C) and ramp up to a final temperature (e.g., 250 °C) to ensure the elution of all components.
-
Mass Spectrometer: Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-300) in electron ionization (EI) mode.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time and mass spectrum. Integrate the peak areas of all components to determine the relative purity of the sample. Compare the mass spectra of any impurity peaks to a library to aid in their identification.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor isomer separation during distillation.
References
- 1. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Home Page [chem.ualberta.ca]
- 4. This compound 17249-79-5 [sigmaaldrich.com]
- 5. This compound(17249-79-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 2,3-Dichlorothiophene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions involving 2,3-dichlorothiophene. The following sections address common challenges and provide detailed protocols for Suzuki-Miyaura, Stille, Heck, and Sonogashira couplings to facilitate the synthesis of functionalized thiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for the chlorine atoms on this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions, the chlorine atom at the 2-position of the thiophene ring is generally more reactive than the chlorine atom at the 3-position. This is attributed to the electronic properties of the thiophene ring, where the C2 position is more electron-deficient, making it more susceptible to oxidative addition by the palladium catalyst. This inherent reactivity difference allows for the potential for selective mono-functionalization at the C2 position under carefully controlled conditions.
Q2: I am observing significant amounts of diarylated product even when using a 1:1 stoichiometry of this compound to my coupling partner. How can I favor mono-arylation?
A2: The formation of diarylated products is a common challenge. To favor mono-arylation, consider the following strategies:
-
Ligand Choice: Bulky electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can sterically hinder the palladium catalyst, often favoring mono-substitution.
-
Reaction Temperature: Lowering the reaction temperature can decrease the rate of the second coupling reaction.
-
Reaction Time: Carefully monitoring the reaction and stopping it once the desired mono-arylated product is predominantly formed can prevent over-reaction.
-
Slow Addition: Slow addition of the coupling partner can help maintain a low concentration of the nucleophile, thereby favoring the mono-coupled product.
Q3: My cross-coupling reaction is not proceeding, and I am recovering unreacted starting material. What are the likely causes?
A3: Failure of the reaction to initiate can be due to several factors:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and other impurities. Ensure all solvents and reagents are thoroughly degassed and that the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). The presence of sulfur-containing impurities can also poison the catalyst.
-
Inefficient Catalyst Activation: If you are using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. This activation can be influenced by the choice of base, ligand, and temperature. Consider using a pre-activated Pd(0) catalyst.
-
Poor Reagent Quality: Ensure the purity of your this compound, coupling partner, and all other reagents.
Q4: How can I control the regioselectivity to favor coupling at the C3 position?
A4: While the C2 position is electronically favored, achieving selectivity for the C3 position is challenging. Some strategies that have been explored for altering regioselectivity in dihaloarenes include:
-
Ligand Control: Certain specialized ligands can influence the regioselectivity of the oxidative addition step. Experimenting with a variety of phosphine or NHC ligands may alter the preference from C2 to C3.
-
Directed Metalation: In some cases, a directing group on the thiophene ring can be used to direct metalation and subsequent coupling to a specific position. This would, however, require a modification of the starting material.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low to no yield of the desired coupled product.
Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.
Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 85-95 | [General protocol for aryl chlorides] |
| Pd₂(dba)₃ (1.5) | XPhos (3.6) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 75-90 | [General protocol for aryl chlorides] |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | ~80 | [General protocol for aryl chlorides] |
Note: These are general conditions for aryl chlorides and may require optimization for this compound.
Experimental Protocol: Mono-arylation of a Polychlorinated Thiophene (Adapted from a protocol for 2,3,4-trichlorothiophene) [1]
-
Preparation: To a flame-dried Schlenk flask, add the polychlorinated thiophene (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 10:1) via syringe.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂) and ligand (e.g., SPhos) to the stirred mixture under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Stille Coupling
Problem: Competing homo-coupling of the organostannane reagent.
Caption: Logical steps to address homo-coupling in Stille reactions.
Quantitative Data Summary: General Stille Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (1-2) | - | - | Toluene | 90-110 | 12-16 | Variable | [General protocol] |
| Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | - | Toluene | 110 | 12-16 | Variable | [General protocol] |
| PdCl₂(PPh₃)₂ (3) | - | CuI | NMP | 80 | 6 | High | [General protocol] |
Experimental Protocol: General Stille Coupling
-
Preparation: To a dry Schlenk tube, add the this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent and Catalyst Addition: Add anhydrous, degassed solvent (e.g., toluene or DMF) via syringe, followed by the palladium catalyst (e.g., Pd(PPh₃)₄) and any additives (e.g., CuI).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time, monitoring by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous KF solution to remove tin byproducts.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Heck Reaction
Problem: Low regioselectivity and formation of isomeric products.
Caption: Decision tree for improving regioselectivity in Heck reactions.
Quantitative Data Summary: General Heck Reaction Conditions [2][3]
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N (1.5) | DMF | 100 | 24 | Variable |
| Pd₂(dba)₃ (1) | P(o-tol)₃ (2) | NaOAc (2) | DMA | 120 | 18 | Variable |
| PdCl₂(PPh₃)₂ (2) | - | K₂CO₃ (2) | NMP | 100-140 | 12-24 | Variable |
Experimental Protocol: General Heck Reaction [2][3]
-
Preparation: In a sealable reaction vessel, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (if needed), and the base (e.g., Et₃N or K₂CO₃).
-
Solvent Addition: Add a degassed solvent such as DMF, NMP, or toluene.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (typically 100-140 °C) with stirring for several hours.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the organic layer with brine, dry over a drying agent, and concentrate. Purify the residue by column chromatography.
Sonogashira Coupling
Problem: Failure to couple with an aryl chloride and/or homo-coupling of the alkyne.
Caption: Troubleshooting Sonogashira coupling with aryl chlorides.
Quantitative Data Summary: General Sonogashira Coupling Conditions [4]
| Pd Catalyst (mol%) | CuI (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (2-5) | 1-2 | - | Et₃N (2) | THF | 25-60 | 6-24 | Variable |
| PdCl₂(PPh₃)₂ (1-3) | 2-5 | - | DIPA (2) | DMF | 80-100 | 4-12 | Variable |
| Pd(OAc)₂ (2) | 1-2 | PPh₃ (4) | Et₃N (2) | Toluene | 60-80 | 8-16 | Variable |
Experimental Protocol: General Sonogashira Coupling [4]
-
Preparation: To a Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄), and copper(I) iodide.
-
Inert Atmosphere: Evacuate and backfill the flask with argon.
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), the terminal alkyne (1.1 equiv.), and a degassed amine base (e.g., triethylamine or diisopropylamine).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Remove the solvent under reduced pressure, and partition the residue between an organic solvent and water.
-
Purification: Separate the organic layer, dry, concentrate, and purify the product by column chromatography.
References
Common side reactions in the synthesis of 2,3-Dichlorothiophene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dichlorothiophene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges and side reactions encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
A1: The main challenge in synthesizing this compound is achieving high regioselectivity. Direct chlorination of thiophene is generally unselective and produces a complex mixture of mono-, di-, tri-, and tetrachlorinated isomers, with the 2,5- and 2,4-dichlorothiophene isomers often being the more thermodynamically stable and favored products.[1] Therefore, regioselective synthetic strategies are necessary to obtain this compound in good yield and purity.
Q2: What are the common isomeric impurities I might encounter?
A2: When synthesizing this compound, the most common isomeric impurities are 2,4-dichlorothiophene, 2,5-dichlorothiophene, and 3,4-dichlorothiophene.[2] The distribution of these isomers is highly dependent on the synthetic route and reaction conditions.
Q3: Why is the separation of dichlorothiophene isomers so difficult?
A3: The separation of dichlorothiophene isomers is challenging due to their very close boiling points.[2] This makes purification by standard distillation difficult, often requiring highly efficient fractional distillation columns or alternative techniques like preparative chromatography.
Q4: What analytical techniques are best for monitoring the reaction and assessing the purity of this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is the most powerful technique for both monitoring the progress of the reaction and assessing the final purity of the product.[3] It allows for the separation and identification of the different dichlorothiophene isomers and other potential byproducts. High-performance liquid chromatography (HPLC) can also be used, particularly for less volatile impurities.[4]
Troubleshooting Guides
Issue 1: Low Yield of this compound and Formation of Multiple Isomers
Question: My reaction is producing a low yield of the desired this compound, and GC-MS analysis shows a mixture of several dichlorothiophene isomers. How can I improve the regioselectivity?
Answer: This is a common problem, and the solution lies in adopting a regioselective synthetic strategy. Direct chlorination of thiophene is not recommended. Consider the following approaches:
-
Starting Material Selection: The choice of starting material is critical. Chlorination of 2-chlorothiophene tends to favor the formation of 2,5-dichlorothiophene. A more promising route is the chlorination of 3-chlorothiophene, which can direct the second chlorine atom to the 2-position.
-
Choice of Chlorinating Agent: Milder and more selective chlorinating agents are preferable to harsh reagents like chlorine gas. N-chlorosuccinimide (NCS) is a good choice for controlled chlorination.[5]
-
Reaction Conditions: Carefully control the reaction temperature. Lower temperatures generally favor higher selectivity. The stoichiometry of the chlorinating agent should also be precisely controlled to avoid over-chlorination.
Logical Workflow for Troubleshooting Poor Regioselectivity
Caption: Troubleshooting logic for poor regioselectivity.
| Parameter | Recommendation for Improved Selectivity | Potential Side Reaction if Not Optimized |
| Starting Material | Use 3-chlorothiophene to direct chlorination to the 2-position. | Direct chlorination of thiophene leads to a mixture of 2,3-, 2,4-, 2,5-, and 3,4-dichlorothiophenes.[2] |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) for controlled, milder chlorination.[5] | Use of excess or highly reactive chlorinating agents can lead to the formation of trichloro- and tetrachlorothiophenes. |
| Solvent | Acetic acid or other polar aprotic solvents. | Non-polar solvents may not effectively solvate the reaction intermediates, potentially leading to side reactions. |
| Temperature | Maintain low to moderate temperatures (e.g., 0-50 °C). | Higher temperatures can decrease selectivity and promote the formation of thermodynamically more stable isomers. |
| Stoichiometry | Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent. | A large excess of the chlorinating agent will result in over-chlorination. |
Issue 2: Difficulty in Purifying this compound from Isomeric Impurities
Question: I have a mixture of dichlorothiophene isomers and I'm struggling to isolate pure this compound by distillation. What should I do?
Answer: Due to the close boiling points of dichlorothiophene isomers, standard distillation is often insufficient. Here are some purification strategies:
-
Fractional Distillation: Employ a vacuum fractional distillation setup with a highly efficient column (e.g., a Vigreux column or a column packed with Raschig rings) to increase the number of theoretical plates and improve separation.[6][7]
-
Preparative High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be an effective, albeit more resource-intensive, method for separating isomers.[8]
-
Crystallization: If the desired isomer is a solid at a certain temperature and the impurities are liquids, fractional crystallization could be a viable option.
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
| Purification Method | Advantages | Disadvantages | Best Suited For |
| Fractional Distillation | Scalable, cost-effective for larger quantities. | May not achieve high purity for very close-boiling isomers.[2] | Initial purification of crude reaction mixtures. |
| Preparative HPLC | High resolution, can achieve very high purity.[8] | Lower throughput, more expensive solvents and equipment. | Final purification of small to medium quantities for high-purity applications. |
| Crystallization | Can be very effective if there are significant differences in melting points and solubilities. | May not be applicable if all isomers are liquids or have similar crystallization behavior. | Situations where the desired isomer is a solid and impurities are oils. |
Experimental Protocols
Regioselective Synthesis of this compound from 3-Chlorothiophene
This protocol describes a plausible method for the regioselective synthesis of this compound using N-chlorosuccinimide (NCS) as the chlorinating agent.
Materials and Equipment:
-
3-Chlorothiophene
-
N-Chlorosuccinimide (NCS)
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with magnetic stirrer
-
Condenser
-
Addition funnel
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
GC-MS for reaction monitoring and product analysis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, condenser, and addition funnel, dissolve 3-chlorothiophene (1 equivalent) in glacial acetic acid.
-
Addition of Chlorinating Agent: Dissolve N-chlorosuccinimide (1.05 equivalents) in glacial acetic acid and add this solution to the addition funnel.
-
Reaction: Heat the solution of 3-chlorothiophene to 50-60 °C. Add the NCS solution dropwise over a period of 1-2 hours, maintaining the reaction temperature.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by GC-MS. The reaction is complete when the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional vacuum distillation to isolate this compound.
Reaction Pathway
Caption: Synthesis of this compound from 3-chlorothiophene.
References
- 1. 2,3-Dihydrothiophene synthesis [organic-chemistry.org]
- 2. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 3. lcms.cz [lcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. Fractional distillation - Wikipedia [en.wikipedia.org]
- 8. Preparative HPLC | Teledyne LABS [teledynelabs.com]
Technical Support Center: Synthesis of 2,3-Dichlorothiophene
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Dichlorothiophene. It addresses common challenges related to impurity identification and control.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
The synthesis of this compound, particularly through direct chlorination of thiophene, is prone to producing a complex mixture of products due to the lack of selectivity.[1] The most common impurities include:
-
Isomeric Dichlorothiophenes: Other dichlorothiophene isomers such as 2,4-, 2,5-, and 3,4-Dichlorothiophene are frequent byproducts. Their similar physical properties, especially boiling points, make them particularly challenging to separate from the desired 2,3-isomer.[2]
-
Over-chlorinated Products: Tri- and tetrachlorothiophenes can form if the reaction conditions are too harsh or if an excess of the chlorinating agent is used.[2]
-
Under-chlorinated Products: Unreacted starting material (thiophene) or monochlorinated intermediates (primarily 2-chlorothiophene) may remain in the final product mixture if the reaction does not proceed to completion.[2][3]
-
Reaction Byproducts: Depending on the specific synthetic route and chlorinating agent used (e.g., sulfuryl chloride, N-chlorosuccinimide), other byproducts may form.[1][4] For instance, using chlorine gas can lead to chlorine addition products that must be decomposed.[2]
Q2: How can I effectively identify and quantify the impurities in my this compound sample?
A combination of analytical techniques is recommended for a comprehensive impurity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful and commonly used technique for separating and identifying volatile impurities like chlorinated thiophenes.[5] Different isomers can be separated based on their retention times, and the mass spectrometer provides structural information for positive identification.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can help identify the structure of the main product and detect impurities by comparing the resulting spectra to known standards.
-
High-Performance Liquid Chromatography (HPLC): While less common for these volatile compounds than GC, HPLC can be used, particularly for less volatile byproducts or for preparative-scale purification.[6][7]
Q3: My synthesis resulted in a low yield of this compound and a complex mixture of isomers. What are the likely causes?
This is a common outcome, especially with direct chlorination of thiophene. The primary causes include:
-
Lack of Regioselectivity: The electrophilic substitution of thiophene does not strongly favor the 2,3-disubstitution pattern, leading to a mixture of isomers.[1] The 2- and 5-positions on the thiophene ring are highly reactive, often leading to 2,5-dichlorothiophene as a major byproduct.[2][8]
-
Reaction Conditions: Factors such as temperature, reaction time, and the choice and stoichiometry of the chlorinating agent are critical. Improper control can lead to over-chlorination or incomplete reactions.[1]
-
Synthetic Route: Direct chlorination is inherently difficult to control. More selective, multi-step methods, such as starting from an already functionalized thiophene, often provide higher yields of the specific desired isomer.[1]
Q4: How can I improve the purity of my this compound product and remove close-boiling isomers?
Separating dichlorothiophene isomers is challenging due to their very close boiling points.[2] High-efficiency purification techniques are required:
-
Fractional Distillation: This is the most common method for purification. To achieve good separation, a distillation column with a high number of theoretical plates is essential.[2][9] Key optimization strategies include:
-
Using a long, efficient fractionating column (e.g., Vigreux or packed column).[9]
-
Maintaining a slow and steady distillation rate.[9]
-
Using a high reflux ratio to improve separation efficiency.[9]
-
Considering vacuum distillation, which can sometimes enhance the relative volatility between isomers and prevent thermal degradation.[9][10]
-
-
Preparative Chromatography: For achieving very high purity on a smaller scale, preparative gas chromatography or HPLC can be effective but may be more costly and time-consuming.[7]
Data Presentation
Table 1: Boiling Points of Dichlorothiophene Isomers
This table illustrates the challenge of separating dichlorothiophene isomers via distillation, as their boiling points are very similar.
| Compound | Boiling Point (°C) at atmospheric pressure |
| This compound | ~173 °C |
| 2,4-Dichlorothiophene | ~173 °C |
| 2,5-Dichlorothiophene | ~161-162 °C |
| 3,4-Dichlorothiophene | ~182 °C |
Note: Boiling points are approximate and may vary slightly based on the source.[2]
Table 2: Comparison of Analytical Methods for Impurity Profiling
This table compares the primary techniques used for analyzing chlorinated thiophenes.[6]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation by volatility/polarity; detection by mass-to-charge ratio. | Separation by polarity; detection by UV-Vis. | Detection of nuclear spin transitions in a magnetic field. |
| Selectivity | Very High | Moderate to High | High (for structural elucidation) |
| Sensitivity | High (ng/L to µg/L) | Moderate (µg/L to mg/L) | Low |
| Primary Use | Quantitative and qualitative analysis of volatile impurities. | Analysis of non-volatile impurities; preparative purification. | Structural confirmation of major components and impurities. |
Experimental Protocols
Protocol: GC-MS Analysis for Impurity Profiling of this compound
This protocol outlines a general method for the identification and quantification of impurities in a crude this compound sample.
1. Objective: To separate, identify, and quantify this compound and its common isomers and byproducts.
2. Materials and Equipment:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS).
-
Capillary Column: Phenyl-methylpolysiloxane type (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Sample Vials with septa.
-
Solvent: Dichloromethane or Hexane (High Purity, GC grade).
-
Microsyringe.
-
Crude this compound sample.
3. Sample Preparation:
-
Prepare a dilute solution of the crude sample by dissolving approximately 10 mg of the material in 10 mL of dichloromethane in a volumetric flask. This creates a ~1 mg/mL stock solution.
-
Further dilute this stock solution if necessary (e.g., 1:100) to avoid overloading the column.
-
Transfer the final diluted sample to a GC vial for analysis.
4. GC-MS Instrument Parameters (Example):
| Parameter | Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | - Initial Temp: 50 °C, hold for 2 min - Ramp: 10 °C/min to 250 °C - Final Hold: Hold at 250 °C for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| MS Acquisition Mode | Full Scan (m/z range: 40-350) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
5. Data Analysis:
-
Identify Peaks: Integrate the peaks in the total ion chromatogram (TIC).
-
Mass Spectra Comparison: Compare the mass spectrum of each peak with a spectral library (e.g., NIST) to identify the compounds.[11] The molecular ion peak for dichlorothiophenes should be around m/z 152, showing a characteristic chlorine isotope pattern.
-
Quantification: Use the peak area percentage from the TIC to estimate the relative abundance of each impurity. For precise quantification, calibration with certified reference standards is required.
Visualizations
Synthetic Pathway and Impurity Formation
Caption: Synthetic pathway for this compound showing formation of key impurities.
Troubleshooting Workflow for Low Purity
Caption: A logical workflow for troubleshooting low purity in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Page loading... [guidechem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. repository.unar.ac.id [repository.unar.ac.id]
Preventing dehalogenation of 2,3-Dichlorothiophene in reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation when working with 2,3-dichlorothiophene.
Troubleshooting Guides
This section addresses specific issues encountered during experiments in a question-and-answer format.
Issue 1: Significant Dehalogenation in Suzuki-Miyaura Coupling
Question: I am observing a significant amount of the mono-chlorinated or fully dehalogenated thiophene byproduct in my Suzuki-Miyaura coupling reaction with this compound. What are the primary causes and how can I minimize this side reaction?
Answer: Dehalogenation, or hydrodehalogenation, is a common side reaction in Suzuki-Miyaura couplings, where the chloro group is replaced by a hydrogen atom.[1] This reduces the yield of the desired cross-coupled product. The primary mechanism involves the formation of a palladium-hydride (Pd-H) species which can arise from the base, solvent, or trace water in the reaction.[1] The following steps can be taken to mitigate this issue.
Troubleshooting Steps:
-
Optimize the Base: Strong bases can promote the formation of Pd-H species.
-
Screen Catalysts and Ligands: The choice of palladium source and phosphine ligand is critical.
-
Recommendation: Standard catalysts like Pd(PPh₃)₄ can sometimes be prone to promoting dehalogenation.[2][5] Consider screening more specialized catalyst systems. Electron-rich, bulky phosphine ligands such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands can suppress dehalogenation by favoring the desired reductive elimination pathway over side reactions.[1][6]
-
-
Adjust Reaction Temperature: High temperatures can accelerate the rate of dehalogenation.[2]
-
Recommendation: Run the reaction at the lowest temperature that allows for efficient coupling.[3] Start at a lower temperature (e.g., 60-80 °C) and only increase it if the reaction is too slow.[2] Microwave irradiation can sometimes promote the desired reaction at lower bulk temperatures and shorter reaction times.[3][5]
-
-
Select an Appropriate Solvent: The solvent can act as a hydride source.
-
Recommendation: Aprotic solvents like dioxane, THF, or toluene are generally preferred.[1][3] If dehalogenation is an issue in a solvent like DMF, which can be a hydride source, switching to toluene or dioxane may be beneficial.[3][5][7] Ensure the solvent is anhydrous and thoroughly degassed to remove oxygen, which can impact catalyst performance.[2][3]
-
Issue 2: Dehalogenation Observed in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound is yielding the dehalogenated arene alongside my desired aryl amine. What is the mechanism for this, and what conditions should I change?
Answer: In the Buchwald-Hartwig amination, dehalogenation can compete with the desired C-N bond formation.[8] An unproductive side reaction can occur where an amide intermediate undergoes beta-hydride elimination, leading to the hydrodehalogenated arene and an imine product.[8] Optimization of the catalyst system and reaction conditions is key to minimizing this pathway.
Troubleshooting Steps:
-
Ligand Selection: The ligand plays a crucial role in the outcome of the reaction.
-
Base Selection: The choice of base can influence the reaction rate and side reactions.
-
Recommendation: While strong bases like sodium tert-butoxide (NaOtBu) can lead to high reaction rates, they may be incompatible with certain functional groups.[10] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer excellent functional group tolerance and can be effective in minimizing side reactions, although they may require higher catalyst loadings or longer reaction times.[10]
-
-
Temperature Control: As with Suzuki couplings, lower temperatures are generally favorable.
-
Recommendation: Perform the reaction at the lowest temperature that provides a reasonable reaction rate to disfavor the dehalogenation side reaction.
-
Issue 3: Instability and Dehalogenation During Lithiation
Question: I am attempting to perform a lithiation on this compound, but I am getting low yields and evidence of quenching or dehalogenation. How can I improve the stability of my lithiated intermediate?
Answer: Lithiation of halogenated thiophenes can be challenging due to the reactivity of the organolithium reagents and the stability of the resulting lithiated species. Side reactions can include deprotonation at undesired positions or decomposition.
Troubleshooting Steps:
-
Precise Temperature Control: Maintaining a very low temperature is critical.
-
Slow Reagent Addition: Localized high concentrations of the organolithium reagent can cause side reactions and exotherms.
-
Recommendation: Add the organolithium reagent dropwise to the solution of this compound.[2]
-
-
Choice of Organolithium Reagent: The reactivity of the organolithium reagent matters.
-
Recommendation: While n-BuLi is common, it can sometimes lead to side products.[11] Using a more sterically hindered and reactive reagent like t-BuLi can be more efficient for lithium-halogen exchange and can help increase regioselectivity.[11] Using two equivalents of t-BuLi can be beneficial; the first equivalent performs the lithium-halogen exchange, and the second eliminates the t-BuCl byproduct to form unreactive isobutylene.[11]
-
-
Inert Atmosphere and Dry Solvents: Organolithium reagents are extremely sensitive to air and moisture.
Frequently Asked Questions (FAQs)
Q1: What is dehalogenation and why is it a problematic side reaction? A1: Dehalogenation is a chemical reaction that involves the removal of a halogen atom from a molecule and its replacement by a hydrogen atom. In the context of cross-coupling reactions, it is an undesired side reaction that consumes the starting material, leading to the formation of a hydrodehalogenated byproduct instead of the intended coupled product, which ultimately lowers the overall reaction yield.[1]
Q2: In this compound, is one chlorine atom more susceptible to removal than the other? A2: The chlorine atom at the 2-position (alpha to the sulfur) is generally more reactive and thus more susceptible to both desired coupling reactions and undesired dehalogenation compared to the chlorine at the 3-position (beta to the sulfur). This is due to the electronic properties of the thiophene ring.
Q3: What are the most important general strategies to prevent dehalogenation? A3: Across various palladium-catalyzed reactions, the key strategies include:
-
Lowering Reaction Temperature: Minimizes thermal decomposition and hydrodehalogenation.[2]
-
Choosing a Weaker Base: Using inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ is often preferable to strong organic bases.[1][2]
-
Screening Ligands: Employing bulky, electron-rich phosphine ligands (e.g., Buchwald's biaryl phosphine ligands) or N-heterocyclic carbenes (NHCs) can favor the desired reaction pathway.[1]
-
Selecting Aprotic, Non-reducible Solvents: Using solvents like toluene, dioxane, or THF can prevent the solvent from acting as a hydride source.[1][3]
Q4: How can I detect and quantify dehalogenation byproducts? A4: Dehalogenated byproducts can be identified and quantified using standard analytical techniques. Typically, an aliquot of the crude reaction mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ratio of the desired product to the dehalogenated byproduct(s).[2][3]
Quantitative Data Summary
The following tables summarize the effect of various reaction parameters on the prevention of dehalogenation.
Table 1: Effect of Reaction Parameters on Dehalogenation in Suzuki-Miyaura Coupling
| Parameter | Recommendation for Minimizing Dehalogenation | Rationale |
| Catalyst/Ligand | Screen bulky, electron-rich ligands (e.g., XPhos, SPhos) or NHC ligands.[1] | Promotes faster reductive elimination of the desired product over dehalogenation pathways.[1] |
| Base | Use weaker, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).[1][3] | Reduces the formation of palladium-hydride species that cause dehalogenation.[1] |
| Solvent | Use anhydrous, degassed aprotic solvents (e.g., Toluene, Dioxane, THF).[1][3] | Avoids solvents that can act as a hydride source (e.g., alcohols, DMF).[3][5] |
| Temperature | Use the lowest effective temperature (e.g., 60-100 °C).[2][3] | High temperatures can promote thermal decomposition and increase the rate of dehalogenation.[2] |
Table 2: Recommended Conditions for Buchwald-Hartwig Amination
| Component | Recommended Options | Rationale |
| Ligand | Sterically hindered biaryl phosphine ligands (e.g., BrettPhos, Xantphos).[14] | Favors C-N reductive elimination and suppresses the competing beta-hydride elimination pathway.[8] |
| Base | Cs₂CO₃, K₃PO₄, or K₂CO₃.[10] | Offers good functional group tolerance and minimizes side reactions compared to stronger bases like NaOtBu.[10] |
| Temperature | Room temperature to 80 °C | Lower temperatures disfavor the dehalogenation side reaction. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Materials: this compound (1.0 equiv), Arylboronic acid (1.2 - 1.5 equiv), Palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), Phosphine ligand (e.g., SPhos, 2.2-4.4 mol%), Base (e.g., K₃PO₄, 2-3 equiv), Anhydrous solvent (e.g., Toluene/Water 10:1).[1]
-
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.[1]
-
Add the palladium source and the phosphine ligand.[1]
-
Add the degassed solvent mixture via syringe.[1]
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[1]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS.[1]
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.
-
Protocol 2: General Procedure for Lithiation and Electrophilic Quench
-
Materials: this compound (1.0 equiv), Organolithium reagent (e.g., t-BuLi, 2.0 equiv), Anhydrous solvent (e.g., THF or Et₂O), Electrophile (1.2 equiv).
-
Procedure:
-
Add this compound to an oven-dried, three-neck round-bottom flask equipped with a thermometer and under a positive pressure of argon.[12]
-
Dissolve in anhydrous solvent and cool the solution to -78 °C in a dry ice/acetone bath.[2]
-
Slowly add t-butyllithium (t-BuLi) dropwise via syringe, ensuring the internal temperature does not rise significantly.[2]
-
Stir the mixture at -78 °C for 1 hour.[11]
-
Add the desired electrophile dropwise at -78 °C.
-
Allow the reaction to stir and slowly warm to room temperature over several hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Catalyst Selection for Suzuki Coupling of 2,3-Dichlorothiophene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on catalyst selection and troubleshooting for the Suzuki-Miyaura cross-coupling of 2,3-dichlorothiophene. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate successful reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key challenges in the Suzuki coupling of this compound?
A1: The primary challenges include:
-
Regioselectivity: this compound has two distinct chlorine atoms at the C2 and C3 positions. The C2 position is generally more reactive than the C3 position due to electronic and steric factors.[1] Achieving selective mono-arylation at the desired position requires careful optimization of reaction conditions.
-
Catalyst Deactivation: The sulfur atom in the thiophene ring can coordinate to the palladium catalyst, leading to deactivation. Additionally, impurities in the starting material can poison the catalyst.
-
Side Reactions: Common side reactions include homocoupling of the boronic acid, dehalogenation of the starting material, and protodeboronation of the boronic acid.[2]
Q2: Which palladium catalysts are recommended for the Suzuki coupling of this compound?
A2: Due to the lower reactivity of aryl chlorides compared to bromides or iodides, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred to facilitate the oxidative addition step.[3][4] Commonly used palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and preformed catalysts like Pd(dppf)Cl₂. The choice of ligand is crucial for achieving high yields and selectivity.
Q3: How can I control the regioselectivity to favor mono-arylation at the C2 position?
A3: The inherent higher reactivity of the C2 position of the thiophene ring often leads to selective mono-arylation at this site.[1] To further enhance this selectivity, consider the following:
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) relative to the this compound.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the starting material is consumed to prevent further reaction at the C3 position. Lowering the reaction temperature can also improve selectivity.
-
Ligand Choice: The steric and electronic properties of the phosphine ligand can influence regioselectivity. Screening different ligands can help optimize for mono-arylation.[5][6]
Troubleshooting Guides
Issue 1: Low or No Yield
Q: My Suzuki coupling of this compound is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield is a common issue that can stem from several factors. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low or no yield in Suzuki coupling.
Issue 2: Formation of Significant Side Products
Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?
A: The most common side products are the homocoupled boronic acid and the dehalogenated starting material.
Homocoupling of Boronic Acid:
-
Cause: This is often promoted by the presence of oxygen in the reaction mixture.
-
Solution: Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).[2]
Dehalogenation of this compound:
-
Cause: This occurs when the aryl halide is reduced, and a chlorine atom is replaced by a hydrogen atom. This can be promoted by certain bases or impurities in the reaction.
-
Solution:
-
Choice of Base: Use a non-hydridic base like K₂CO₃, K₃PO₄, or Cs₂CO₃. Avoid using strong alkoxide bases.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of dehalogenation.
-
Catalyst and Condition Screening Data
The following table summarizes typical catalysts, ligands, bases, and solvents used for the Suzuki coupling of chloroarenes, which can serve as a starting point for the optimization of the this compound coupling.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Typical Yield Range (%) |
| Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 80-100 | 70-85[1] |
| Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Toluene/H₂O (10:1) | 100-110 | 80-95 |
| Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2) | Toluene | 110 | 75-90[1] |
| Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 85-98[7] |
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of this compound
This protocol provides a general starting point for the selective mono-arylation of this compound at the C2 position.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (degassed, 4 mL)
-
Water (degassed, 1 mL)
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-chlorothiophene.
Visualizations
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. flore.unifi.it [flore.unifi.it]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Stille Coupling with 2,3-Dichlorothiophene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in Stille coupling reactions involving 2,3-dichlorothiophene.
Troubleshooting Guide
Users may encounter several common issues during the Stille coupling of this compound. This guide provides potential causes and recommended solutions to address these challenges.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Catalyst: The Pd(0) catalyst may have decomposed due to exposure to oxygen. 2. Inefficient Ligand: The chosen phosphine ligand may not be suitable for the electron-rich this compound substrate. 3. Slow Transmetalation: Transmetalation is often the rate-determining step and can be sluggish.[1] 4. Low Reaction Temperature: The reaction may require more thermal energy to proceed at an appreciable rate. | 1. Ensure all solvents and reagents are thoroughly degassed and the reaction is performed under an inert atmosphere (Argon or Nitrogen). 2. Screen a variety of ligands. Electron-rich and sterically hindered phosphine ligands (e.g., Buchwald-type ligands) or ligands with low donicity like tri(2-furyl)phosphine or triphenylarsine can accelerate the reaction.[2][3][4] 3. Add co-catalytic amounts of copper(I) iodide (CuI) to accelerate transmetalation. The addition of lithium chloride (LiCl) can also be beneficial.[5] 4. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
| Poor Regioselectivity (Reaction at C2 and C3) | 1. Similar Reactivity of C-Cl Bonds: The electronic and steric environments of the chlorine atoms at the C2 and C3 positions of the thiophene ring may not be sufficiently different to allow for selective oxidative addition. 2. Harsh Reaction Conditions: High temperatures can lead to a loss of selectivity. | 1. In polyhalogenated heteroaromatics, coupling often occurs at the most electron-deficient position. For this compound, the C2 position is generally more electrophilic and thus more reactive. To enhance selectivity, use milder reaction conditions and a catalyst system known for high selectivity. 2. Attempt the reaction at a lower temperature for a longer duration. The choice of ligand can also influence regioselectivity; screen different phosphine ligands. |
| Homocoupling of Organostannane | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the organotin reagent. 2. Catalyst System: Some palladium catalysts may favor this side reaction.[5][6] | 1. Rigorously degas all reagents and solvents and maintain a strict inert atmosphere throughout the experiment. 2. Lower the catalyst loading or screen different palladium precursors and ligands. |
| Formation of Protodestannylation Byproduct | 1. Presence of Protic Impurities: Traces of water or other protic solvents can lead to the cleavage of the C-Sn bond. | 1. Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle reagents under inert conditions. |
| Difficulty in Removing Tin Byproducts | 1. High Polarity of Tin Salts: Tributyltin halides (e.g., Bu3SnCl) can be difficult to separate from the desired product through standard chromatography. | 1. After the reaction, quench with an aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tributyltin fluoride, which can be removed by filtration.[6] 2. Alternatively, washing the organic extract with an aqueous solution of ammonia can help remove tin residues.[6] |
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst and ligand combination is a good starting point for the Stille coupling of this compound?
A1: A common and effective starting point is to use a Pd(0) source like Pd(PPh₃)₄ or to generate the active catalyst in situ from a Pd(II) precursor such as PdCl₂(PPh₃)₂ or Pd₂(dba)₃ with a suitable phosphine ligand. For a challenging substrate like this compound, using a more electron-rich and bulky ligand than triphenylphosphine (PPh₃) is advisable. Consider ligands such as P(t-Bu)₃ or Buchwald-type ligands. Ligands of low donicity, such as tri(2-furyl)phosphine, have also been shown to significantly accelerate Stille couplings.[2][3]
Q2: How can I improve the reaction rate of a sluggish Stille coupling with this compound?
A2: To improve the reaction rate, consider the following:
-
Add a Copper(I) Co-catalyst: The addition of CuI is a well-established method to accelerate the transmetalation step, which is often rate-limiting.[5]
-
Change the Ligand: As mentioned, switching to a more electron-rich, sterically hindered ligand or a ligand with low donicity can enhance the reaction rate.[2][3][7]
-
Increase the Temperature: Carefully increasing the reaction temperature can improve the rate, but be mindful of potential side reactions and decomposition.
-
Solvent Choice: Polar aprotic solvents like DMF, NMP, or dioxane are commonly used. The choice of solvent can influence the reaction rate.
Q3: At which position (C2 or C3) is the Stille coupling of this compound expected to occur?
A3: In the cross-coupling of polyhalogenated heteroaromatics, the reaction generally occurs at the most electrophilic (electron-deficient) position. For this compound, the C2 position is typically more electrophilic due to the inductive effect of the sulfur atom and is therefore the more likely site for oxidative addition of the palladium catalyst and subsequent coupling. However, achieving high regioselectivity can be challenging and may depend on the specific reaction conditions and the electronic and steric nature of the coupling partner.
Q4: What are the best practices for handling and disposing of organotin reagents and byproducts?
A4: Organotin compounds are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including gloves and safety glasses. To dispose of tin-containing waste, it should be treated to precipitate the tin as an insoluble and less harmful salt. Quenching the reaction mixture with aqueous KF is a common method to precipitate tributyltin fluoride.[6] All tin-containing waste should be collected and disposed of according to institutional and local environmental regulations.
Q5: Can I use this compound in a Stille coupling if my organostannane is also a substituted thiophene?
A5: Yes, it is possible to couple two different thiophene moieties using a Stille reaction. However, be aware of the potential for homocoupling of the organostannane, especially if it is a stannylated thiophene. Careful optimization of the reaction conditions, including the choice of catalyst, ligand, and temperature, will be necessary to favor the desired cross-coupling product.
Experimental Protocols
General Protocol for Stille Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound
-
Organostannane (e.g., Tributyl(aryl)stannane) (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) or a combination of a palladium precursor (e.g., Pd₂(dba)₃, 1-2.5 mol%) and a ligand (e.g., P(t-Bu)₃, 4-10 mol%)
-
Anhydrous, degassed solvent (e.g., DMF, toluene, or dioxane)
-
Optional: Co-catalyst (e.g., CuI, 5-10 mol%)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium catalyst, ligand (if used), and optional co-catalyst.
-
Add this compound (1.0 equivalent) and the organostannane to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and add an aqueous solution of KF (1 M). Stir vigorously for 1-2 hours to precipitate tin salts.
-
Filter the mixture through a pad of celite, washing with the organic solvent.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the Stille coupling of this compound.
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Key Factors in Controlling Stille Coupling Reactions Catalyzed by Palladium Complexes: Density Functional Theory (DFT) Calculation Analyses - Webthesis [webthesis.biblio.polito.it]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Managing Thermal Stability of 2,3-Dichlorothiophene in Reactions
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the thermal stability of 2,3-dichlorothiophene during chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to ensure safer and more successful experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound?
A1: this compound is the least thermodynamically stable of the dichlorothiophene isomers. While stable under standard storage conditions (cool, dry, dark, and under an inert atmosphere), it can undergo exothermic decomposition at elevated temperatures. This can lead to a runaway reaction, where the rate of heat generation exceeds the rate of heat removal, potentially causing a dangerous increase in temperature and pressure.
Q2: What are the typical decomposition products of this compound?
A2: Thermal decomposition of this compound can release a variety of hazardous substances. These include, but are not limited to, hydrogen chloride (HCl), carbon monoxide (CO), carbon dioxide (CO2), and various sulfur oxides (SOx).[1] The formation of these corrosive and toxic gases necessitates performing all reactions in a well-ventilated fume hood.
Q3: What materials are incompatible with this compound, especially at elevated temperatures?
A3: Strong oxidizing agents and strong bases are known to be incompatible with this compound and can promote decomposition, especially under heated conditions.[1] Reactions involving strong bases, such as organolithium reagents or Grignard reagents, require strict temperature control to prevent exothermic side reactions.
Q4: How can I visually identify the decomposition of this compound during a reaction?
A4: Signs of decomposition include a noticeable darkening of the reaction mixture, often turning brown or black.[2] The formation of unexpected precipitates or tar-like substances, accompanied by gas evolution, are also strong indicators of thermal instability.
Troubleshooting Guides
Issue 1: Exothermic Runaway During Lithiation or Grignard Reagent Formation
Symptoms:
-
Rapid, uncontrolled increase in reaction temperature.
-
Vigorous gas evolution.
-
Darkening or charring of the reaction mixture.
-
Low yield of the desired organometallic reagent and formation of side products.
Possible Causes:
-
High Rate of Reagent Addition: Adding the organometallic reagent (e.g., n-BuLi) too quickly can create localized hotspots, initiating decomposition.
-
Inadequate Cooling: Insufficient cooling capacity of the reaction setup to dissipate the heat generated by the exothermic reaction.
-
Elevated Reaction Temperature: Starting the reaction at or allowing it to reach a temperature that promotes decomposition. This compound's inherent instability makes it more susceptible.
Troubleshooting Workflow:
References
Technical Support Center: Work-up Procedures for 2,3-Dichlorothiophene Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the work-up procedures for reactions involving 2,3-dichlorothiophene. Below, you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Safety First: Handling this compound and Its Derivatives
Warning: this compound and its derivatives are hazardous chemicals. Always consult the Safety Data Sheet (SDS) before handling.
General Safety Precautions:
-
Engineering Controls: Work in a well-ventilated fume hood. Use explosion-proof electrical and ventilating equipment.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[2][3] Ensure that eyewash stations and safety showers are readily accessible.[3]
-
Handling: Avoid contact with skin, eyes, and clothing.[2][3] Do not breathe vapors or mists. Keep away from heat, sparks, open flames, and hot surfaces.[1] Take precautionary measures against static discharge.[1]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[2][4]
-
Disposal: Dispose of contents and container to an approved waste disposal plant.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the work-up of reactions involving this compound?
A1: The primary challenges include the potential for side reactions leading to isomeric impurities, the difficulty in separating these isomers due to similar physical properties, and the compound's sensitivity to strong bases and high temperatures.[5][6]
Q2: How can I effectively quench a reaction involving this compound?
A2: The quenching method depends on the reagents used. For reactions involving organometallic reagents, a careful quench with a saturated aqueous solution of ammonium chloride is common.[7][8] For acidic reaction mixtures, a slow addition to a cold, saturated solution of sodium bicarbonate is a standard procedure to neutralize the acid.[9]
Q3: What is the best way to remove unreacted this compound and its isomers?
A3: Fractional distillation under reduced pressure is the primary method for separating dichlorothiophene isomers.[6][10] However, due to very close boiling points, this can be challenging and may require multiple distillations.[10] For small-scale purifications, preparative chromatography may be an option.[11][12]
Q4: My product appears to be degrading during the work-up. What could be the cause?
A4: this compound and its derivatives can be unstable at elevated temperatures and in the presence of strong bases or some palladium catalysts, which can lead to dechlorination or other degradation pathways.[5] It is advisable to perform work-up procedures at lower temperatures and avoid prolonged exposure to harsh conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Monitor the reaction by TLC or GC to ensure completion before starting the work-up. |
| Product loss during aqueous extraction. | Ensure the correct organic solvent is used for extraction. Perform multiple extractions to maximize recovery. | |
| Product degradation. | Avoid high temperatures and strong bases during the work-up.[5] | |
| Presence of Isomeric Impurities | Non-regioselective reaction conditions. | Optimize reaction conditions to improve regioselectivity. |
| Inefficient purification. | Use a highly efficient fractional distillation column or consider preparative chromatography for small-scale separations.[6][11] | |
| Darkening of the Reaction Mixture During Work-up | Decomposition of the product or byproducts. | This can be a sign of thermal decomposition or reaction with air/moisture.[5] Work quickly and under an inert atmosphere if possible. |
| Formation of an Emulsion During Extraction | The organic and aqueous layers have similar densities or contain surfactants. | Add brine to the separatory funnel to help break the emulsion. If the problem persists, filter the mixture through a pad of celite. |
| Difficulty Removing Metal Catalysts (e.g., Palladium, Copper) | Residual catalyst complexed with the product. | For copper salts, wash the organic layer with a saturated aqueous solution of ammonium chloride until the aqueous layer is no longer blue.[7][8] For palladium, specific filtration or chelation methods may be necessary. |
Data Presentation
Table 1: Boiling Points of Dichlorothiophene Isomers
This table highlights the challenge of separating dichlorothiophene isomers by distillation.
| Isomer | Boiling Point (°C) |
| This compound | 172.7 |
| 2,4-Dichlorothiophene | 167.6 |
| 2,5-Dichlorothiophene | 162.1 |
| 3,4-Dichlorothiophene | 182.0 |
| [10] |
Experimental Protocols
General Aqueous Work-up Procedure for a this compound Reaction
This is a generalized protocol and may require optimization for your specific reaction.
-
Quenching: Once the reaction is complete, cool the reaction mixture to room temperature or 0 °C, depending on the reactivity of the components. Slowly and carefully add the quenching solution (e.g., saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, or water) with stirring.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) three times.[9][13]
-
Washing: Combine the organic layers. Wash the combined organic layer sequentially with:
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or column chromatography.[6][9]
Visualizations
Caption: General experimental workflow for the work-up and purification of a this compound reaction.
Caption: Decision tree for troubleshooting the purification of this compound derivatives.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Workup [chem.rochester.edu]
- 9. benchchem.com [benchchem.com]
- 10. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. AU2016101823A4 - A process for the preparation of 2-Acetyl-4-Chlorothiophene - Google Patents [patents.google.com]
- 13. CN103497172A - Synthetic method of 2-chlorothiophene - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Synthesis of 2,3-Dichlorothiophene Derivatives
Welcome to the technical support resource for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 2,3-dichlorothiophene and its derivatives. These compounds are valuable heterocyclic building blocks in the synthesis of pharmaceuticals and advanced materials. However, their journey from the bench to bulk production is fraught with specific challenges related to reactivity, stability, and purification.
This guide is designed to provide field-proven insights and actionable troubleshooting strategies. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions during your scale-up campaigns.
Section 1: Core Scale-Up Synthesis Challenges
The scale-up of reactions involving this compound derivatives presents a unique set of obstacles that are often not apparent at the lab scale. Understanding these challenges is the first step toward developing a robust and efficient manufacturing process.
-
Isomer Control and Purification: Direct chlorination of thiophene is notoriously unselective, yielding a complex mixture of isomers (e.g., 2,3-, 2,4-, 2,5-, and 3,4-dichlorothiophene) and over-chlorinated products.[1][2] These isomers often have very close boiling points, making separation by fractional distillation exceptionally difficult and resource-intensive on a large scale.[2]
-
Thermodynamic Instability: Computational studies show that this compound is the least thermodynamically stable among the dichlorinated isomers.[3] This inherent instability can lead to decomposition and side reactions under the more aggressive thermal conditions often required for scale-up.
-
Managing Highly Reactive Intermediates: Functionalization of the this compound ring, typically via lithiation or Grignard reagent formation, involves highly reactive and moisture-sensitive organometallic species.[4] Managing the cryogenic temperatures and strictly anhydrous conditions required for these reactions is a significant engineering and safety challenge at an industrial scale.[1][5]
-
Side Reactions and Byproduct Formation: At scale, even minor side reactions can lead to significant yield loss and complex purification profiles. Common issues include "halogen dance" migrations in the presence of strong bases, Wurtz-type coupling during Grignard formation, and hydrodechlorination during palladium-catalyzed cross-coupling reactions.[1][4][6]
General Scale-Up Workflow & Key Decision Points
The following workflow illustrates the critical stages and considerations for scaling up the synthesis of a functionalized this compound derivative.
Caption: Key stages in the scale-up of this compound derivative synthesis.
Section 2: Troubleshooting Guide
This section addresses specific issues in a question-and-answer format, providing both the likely cause and a validated solution.
Category A: Lithiation and Grignard Reactions
Question 1: My Grignard reaction with this compound fails to initiate, or starts and then stops. What's wrong?
-
Answer: This is a classic problem in organometallic chemistry, especially during scale-up where surface area-to-volume ratios change. There are two primary culprits.
-
Cause 1: Inactive Magnesium Surface. The surface of magnesium turnings is typically coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction. At larger scales, ensuring all the magnesium is activated can be difficult.
-
Solution: Activate the magnesium in situ before adding the bulk of your halide. Methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or crushing the turnings under an inert atmosphere to expose fresh metal surfaces.[4] For large-scale reactions, preparing the Grignard reagent separately with pre-activated magnesium (e.g., Rieke magnesium) can be a more reliable strategy.[7]
-
-
Cause 2: Residual Moisture. Grignard reagents are extremely strong bases and are quenched instantly by water. Moisture can be introduced from insufficiently dried glassware, solvents, or even the starting halide itself.
-
Solution: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and the reaction must be maintained under a strictly inert atmosphere (dry argon or nitrogen).[4] Solvents must be anhydrous grade and are often further dried over molecular sieves or by distillation from a drying agent like sodium/benzophenone ketyl.[8]
-
-
Question 2: I'm observing a significant amount of what appears to be a homocoupled dimer of my starting material and my yield of the desired Grignard product is low.
-
Answer: You are likely encountering a Wurtz-type coupling side reaction.
-
Cause: The Grignard reagent (R-MgX), once formed, is a potent nucleophile. If the local concentration of your this compound starting material is too high, the newly formed Grignard reagent can attack an unreacted molecule of the halide, leading to dimerization.[4]
-
Solution: This is a problem of reaction kinetics and mass transfer. The solution is to maintain a low concentration of the halide relative to the magnesium. This is achieved by the slow, dropwise addition of the this compound solution to the activated magnesium turnings, rather than adding the magnesium to the halide.[4] This ensures the Grignard reagent is formed and consumed in the desired subsequent reaction before it can react with incoming starting material.
-
Question 3: My lithiation reaction is giving me a mixture of regioisomers. How can I improve selectivity?
-
Answer: You are likely experiencing a "halogen dance" reaction, which is a base-catalyzed intramolecular halogen migration.[1]
-
Cause: When a strong base like n-butyllithium is used, it can deprotonate the thiophene ring. The resulting lithiated species can be unstable and rearrange to a more thermodynamically stable isomer before being trapped by your electrophile. This process is often temperature-dependent.
-
Solution:
-
Strict Temperature Control: These reactions often require cryogenic temperatures (-78 °C or lower) to prevent the migration. Ensure your cooling system can handle the heat load of the reaction at scale.[1]
-
Use of Continuous Flow Reactors: For large-scale production, continuous flow chemistry is an excellent strategy to manage highly reactive and unstable lithiated intermediates. It allows for precise temperature control, rapid mixing, and very short residence times, enabling the intermediate to be generated and immediately trapped by an electrophile before it has time to rearrange.[5][9]
-
-
Category B: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Question 4: My Suzuki coupling reaction is sluggish, stalls, or gives a low yield, and I see a lot of starting material remaining.
-
Answer: This issue typically points to problems with the catalyst's activity or the reaction conditions.
-
Cause 1: Catalyst Deactivation/Poisoning. Palladium catalysts are sensitive to poisoning, especially by sulfur-containing impurities that may be present in your this compound starting material.[4] Oxygen in the reaction vessel is also a common culprit for catalyst deactivation.
-
Solution: Ensure your starting material is of high purity. If necessary, purify it via distillation before use. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon is preferred) for an extended period before adding the palladium catalyst.[4]
-
-
Cause 2: Insufficiently Active Catalyst System. C-Cl bonds are significantly less reactive in Suzuki couplings than C-Br or C-I bonds.[10] The catalyst system that worked for a bromo- or iodo-analogue may not be active enough for this compound.
-
Solution: Screen more active catalyst systems. This often involves using electron-rich, bulky phosphine ligands (e.g., SPhos, BrettPhos) that promote the difficult oxidative addition step.[11] You may also need to increase the reaction temperature, but this must be balanced against the risk of thermal decomposition.[6]
-
-
Question 5: My main byproduct is a dechlorinated version of my desired product. How do I prevent this?
-
Answer: You are observing hydrodechlorination, a common side reaction in cross-couplings with aryl chlorides.
-
Cause: This side reaction is often promoted by high temperatures and certain base/catalyst combinations.[6] It can occur when the organopalladium intermediate reacts with a proton source or undergoes a competing reductive pathway.
-
Solution:
-
Lower the Reaction Temperature: This is the most direct way to minimize thermal side reactions. Start at a lower temperature (e.g., 80 °C) and only increase it if the reaction rate is unacceptably slow.[6]
-
Optimize the Base: Stronger bases can sometimes promote dechlorination. Consider screening weaker, non-nucleophilic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in place of hydroxides or alkoxides.[6]
-
Ligand and Catalyst Screening: Some palladium-ligand complexes are more prone to this side reaction than others. A systematic screening of different ligands may be necessary to identify a system that favors the desired cross-coupling pathway.
-
-
Troubleshooting Decision Tree for Low Yield in Cross-Coupling
Caption: A troubleshooting flowchart for diagnosing low-yield issues in cross-coupling reactions.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at scale? A: this compound is a flammable liquid and vapor. It causes skin and serious eye irritation and may cause respiratory irritation.[12] All handling should be done in a well-ventilated area (e.g., a fume hood) using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[1] On a larger scale, closed-system transfers are recommended. Ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[12][13]
Q2: How should I store bulk quantities of this compound? A: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[13] Due to its potential for decomposition, especially in the presence of light or trace acids, storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.[6]
Q3: Which analytical method is best for assessing the isomeric purity of my starting material and final product? A: Gas Chromatography-Mass Spectrometry (GC-MS) is the most effective and commonly used method. It can separate the closely boiling isomers and provide quantitative data on their relative amounts, as well as identify other volatile impurities like over-chlorinated species or residual solvents.[4]
Q4: Can I perform a Suzuki coupling at the C3 position while leaving the C2 position untouched? A: This is extremely challenging and generally not feasible via direct methods. The order of reactivity for halogens on a thiophene ring in Suzuki coupling is typically C2 > C5 > C3/C4.[10] The chlorine at the 2-position is significantly more activated and will react preferentially. To achieve functionalization at C3, you would typically need to employ a strategy where the C2 position is already substituted or blocked.
Section 4: Key Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific substrate and equipment.
Protocol 1: Scale-Up Grignard Reagent Formation
This protocol describes the formation of 2-chloro-3-thienylmagnesium chloride.
| Parameter | Value/Description |
| Reagents | Magnesium turnings, this compound, Anhydrous Tetrahydrofuran (THF), Iodine (catalytic) |
| Equipment | Jacketed glass reactor with mechanical stirrer, condenser, dropping funnel, and nitrogen/argon inlet. All glassware must be rigorously dried. |
| Safety | Perform under an inert atmosphere. Grignard reagents are pyrophoric upon exposure to air. The reaction is exothermic. |
Methodology:
-
Reactor Setup: Assemble the dry reactor under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Charge the reactor with magnesium turnings (1.2 equivalents). Add a single crystal of iodine. Begin stirring. A brownish color indicates activation.
-
Initial Addition: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add approximately 5-10% of this solution to the magnesium.
-
Initiation: The reaction should initiate, evidenced by a gentle reflux and the disappearance of the iodine color. If it does not start, gently warm the reactor jacket. Do not add more halide until the reaction has initiated.
-
Controlled Addition: Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle, controllable reflux. Use the reactor jacket cooling to manage the exotherm.
-
Completion: After the addition is complete, maintain the reaction at reflux for an additional 1-2 hours to ensure full conversion. The resulting grey/black solution is the Grignard reagent, ready for the next step.
Protocol 2: Suzuki-Miyaura Cross-Coupling of an Arylboronic Acid at the C2 Position
This protocol describes a typical Suzuki coupling reaction.
| Parameter | Value/Description |
| Reagents | This compound, Arylboronic acid (1.1 eq.), Palladium(II) acetate (0.02 eq.), SPhos (0.04 eq.), Potassium Carbonate (K₂CO₃, 2.5 eq.), 1,4-Dioxane, Water |
| Equipment | Jacketed glass reactor with mechanical stirrer, condenser, and nitrogen/argon inlet. |
| Safety | Palladium compounds can be toxic. Handle in a well-ventilated area. The reaction is heated and under pressure. |
Methodology:
-
Reactor Setup: Charge the reactor with this compound (1.0 equivalent), the arylboronic acid (1.1 eq.), and potassium carbonate (2.5 eq.).
-
Solvent Addition & Degassing: Add the 1,4-dioxane and water (typically a 4:1 to 10:1 ratio). Sparge the stirred mixture vigorously with argon for at least 30 minutes to remove all dissolved oxygen.
-
Catalyst Addition: Under a positive pressure of argon, add the palladium(II) acetate and SPhos ligand.
-
Reaction: Seal the reactor and heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by GC or TLC until the starting halide is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. adichemistry.com [adichemistry.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. fishersci.com [fishersci.com]
Validation & Comparative
A Comparative Guide to GC-MS Analysis of 2,3-Dichlorothiophene Reaction Mixtures
For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, the ability to accurately monitor chemical reactions is paramount. 2,3-Dichlorothiophene serves as a versatile building block in medicinal chemistry, often utilized in cross-coupling reactions to generate complex heterocyclic structures. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for monitoring the progress of common reactions involving this compound, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. We further compare GC-MS with High-Performance Liquid Chromatography (HPLC) as an alternative analytical technique, providing supporting data and detailed experimental protocols.
GC-MS: The Gold Standard for Volatile Compounds
Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds like chlorinated thiophenes. Its high separation efficiency and sensitive mass detection provide confident identification of reactants, products, and byproducts in a complex reaction mixture.
Data Presentation: GC-MS Analysis of this compound Reactions
The following tables summarize the expected quantitative data for the GC-MS analysis of two common cross-coupling reactions starting from this compound. The data is based on a standard HP-5ms column, which is widely used for this type of analysis. Retention times are illustrative and can vary based on specific instrument conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | C₄H₂Cl₂S | 153.03 | ~ 8.5 | 152 (M+), 117, 82 |
| 2-Chloro-3-phenylthiophene | C₁₀H₇ClS | 194.68 | ~ 12.2 | 194 (M+), 159, 115 |
| 3-Chloro-2-phenylthiophene | C₁₀H₇ClS | 194.68 | ~ 12.5 | 194 (M+), 159, 115 |
| Biphenyl (byproduct) | C₁₂H₁₀ | 154.21 | ~ 10.1 | 154 (M+), 77 |
Table 2: Buchwald-Hartwig Amination of this compound with Morpholine
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | C₄H₂Cl₂S | 153.03 | ~ 8.5 | 152 (M+), 117, 82 |
| 4-(3-Chloro-2-thienyl)morpholine | C₈H₁₀ClNOS | 203.69 | ~ 13.8 | 203 (M+), 172, 146, 117 |
| 4-(2-Chloro-3-thienyl)morpholine | C₈H₁₀ClNOS | 203.69 | ~ 14.1 | 203 (M+), 172, 146, 117 |
Comparison with Alternative Analytical Methods
While GC-MS is highly effective, other techniques can also be employed for the analysis of thiophene derivatives. High-Performance Liquid Chromatography (HPLC), particularly when coupled with a mass spectrometer (LC-MS), offers a viable alternative, especially for less volatile or thermally sensitive compounds.
Table 3: Comparison of Analytical Techniques
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio.[1] | Separation based on polarity; detection by UV absorbance or mass-to-charge ratio.[1] |
| Selectivity | Very High (mass spectra provide structural information).[1] | Moderate to High (dependent on column and detector).[1] |
| Sensitivity | High (ng/L to µg/L levels).[1] | Moderate (µg/L to mg/L levels for UV, higher for MS).[1] |
| Analytes | Volatile and semi-volatile, thermally stable compounds. | Non-volatile and thermally labile compounds. |
| Sample Prep | May require derivatization for polar compounds; sample must be in a volatile solvent. | Sample dissolved in mobile phase; broader solvent compatibility. |
| Run Time | Typically 15-30 minutes. | Can be faster, often 5-15 minutes. |
Experimental Protocols
Protocol 1: Sample Preparation for GC-MS Analysis
-
Quenching the Reaction: At a designated time point, withdraw approximately 50 µL of the reaction mixture.
-
Dilution: Quench the aliquot in a vial containing 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Extraction (Optional): Add 1 mL of water to the vial, vortex thoroughly, and allow the layers to separate. This step helps remove inorganic salts that are incompatible with the GC inlet.
-
Drying: Transfer the organic layer to a new vial containing a small amount of a drying agent (e.g., anhydrous sodium sulfate).
-
Filtration and Analysis: Filter the dried organic layer through a syringe filter (0.22 µm) into a GC vial for analysis.
Protocol 2: GC-MS Method for this compound Reaction Mixtures
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[1]
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[1]
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[1]
-
Inlet Temperature: 250°C.[1]
-
Injection Volume: 1 µL in splitless mode.[1]
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.[1]
-
-
MS Transfer Line Temperature: 280°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[1]
-
Scan Range: 40-450 amu.
Protocol 3: HPLC-UV Method for Thiophene Analysis
This method is adapted for the analysis of thiophenic compounds and serves as a comparative protocol.
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 90:10 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 231 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizing Workflows and Chemical Reactions
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Workflow for GC-MS analysis of reaction mixtures.
Caption: Suzuki-Miyaura coupling of this compound.
References
A Comparative Guide to the NMR Characterization of Dichlorothiophene Isomers and Impurities
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is critical for understanding their reactivity and designing novel molecules. Thiophene derivatives, in particular, are key building blocks in a wide array of pharmaceuticals and functional materials. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unambiguous identification of these compounds and their isomers.
This guide provides a comprehensive comparison of the ¹H and ¹³C NMR spectral data for 2,3-dichlorothiophene and its isomers: 2,4-, 2,5-, and 3,4-dichlorothiophene. Additionally, it addresses the identification of common impurities that may arise during the synthesis of these compounds.
Isomer Comparison
The substitution pattern of chlorine atoms on the thiophene ring profoundly influences the chemical environment of the remaining protons and carbons. This results in distinct chemical shifts (δ) and coupling constants (J) for each isomer, allowing for their definitive identification via NMR spectroscopy.
¹H and ¹³C NMR Spectral Data of Dichlorothiophene Isomers
The following tables summarize the experimental ¹H and ¹³C NMR data for the four dichlorothiophene isomers. All data is referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) of Dichlorothiophene Isomers
| Isomer | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | ![]() | H-4 | ~6.95 | Doublet | J4,5 = 5.8 |
| H-5 | ~7.15 | Doublet | J4,5 = 5.8 | ||
| 2,4-Dichlorothiophene | ![]() | H-3 | ~6.90 | Doublet | J3,5 = 1.5 |
| H-5 | ~6.98 | Doublet | J3,5 = 1.5 | ||
| 2,5-Dichlorothiophene | ![]() | H-3, H-4 | ~6.93 | Singlet | - |
| 3,4-Dichlorothiophene | ![]() | H-2, H-5 | ~7.20 | Singlet | - |
Note: Chemical shift values are approximate and can vary slightly based on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Dichlorothiophene Isomers
| Isomer | C-2 | C-3 | C-4 | C-5 |
| This compound | ~123.5 | ~127.0 | ~127.5 | ~121.0 |
| 2,4-Dichlorothiophene | ~122.0 | ~125.0 | ~121.5 | ~128.0 |
| 2,5-Dichlorothiophene | ~125.3 | ~127.8 | ~127.8 | ~125.3 |
| 3,4-Dichlorothiophene | ~122.5 | ~129.0 | ~129.0 | ~122.5 |
Note: Chemical shift values are approximate and can vary slightly based on the solvent and concentration.
Identification of Common Impurities
The synthesis of dichlorothiophenes, often achieved through the chlorination of thiophene or its derivatives, can lead to the formation of several impurities. The most common of these are under-chlorinated (monochlorothiophenes) and over-chlorinated (trichlorothiophenes) species, as well as other dichlorothiophene isomers.
Common Impurities and their ¹H NMR Signatures:
-
2-Chlorothiophene: This common precursor or byproduct will exhibit a characteristic set of three multiplets in the aromatic region of the ¹H NMR spectrum.
-
3-Chlorothiophene: Another possible monochlorinated impurity, distinguishable from 2-chlorothiophene by its unique splitting pattern.
-
Trichlorothiophenes (e.g., 2,3,4-trichlorothiophene, 2,3,5-trichlorothiophene): These over-chlorinated products will show a single peak (singlet) in the ¹H NMR spectrum, with a chemical shift that is dependent on the specific isomer.
-
Isomeric Dichlorothiophenes: As detailed in Table 1, the presence of other dichlorothiophene isomers can be identified by their characteristic chemical shifts and coupling constants.
The presence and identity of these impurities can be confirmed by careful analysis of the ¹H and ¹³C NMR spectra, often in conjunction with other analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Protocols
A generalized protocol for the acquisition of NMR spectra for dichlorothiophene isomers is provided below. Instrument-specific parameters may require optimization.
Sample Preparation
-
Dissolution: Accurately weigh approximately 10-20 mg of the dichlorothiophene sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: 10-12 ppm.
-
Number of scans: 8-16.
-
Relaxation delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical spectral width: 200-220 ppm.
-
Number of scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Calibrate the chemical shift axis using the internal standard (TMS).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
-
Visualization of Relationships and Workflows
The following diagrams, generated using the DOT language, illustrate the isomeric relationships and a typical experimental workflow for NMR characterization.
Caption: Synthetic relationship between chlorinated thiophenes.
A Comparative Analysis of the Reactivity of 2,3-Dichlorothiophene and 2,5-Dichlorothiophene for Synthetic Applications
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted heterocycles is critical for the rational design of synthetic routes and the efficient construction of novel molecular architectures. This guide provides an objective comparison of the chemical reactivity of 2,3-dichlorothiophene and 2,5-dichlorothiophene, two common building blocks in organic synthesis. The differential placement of the chlorine atoms on the thiophene ring imparts distinct electronic and steric properties, leading to significant variations in their behavior towards electrophilic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. This analysis is supported by a compilation of experimental data to highlight these differences and provide actionable insights for synthetic planning.
The thiophene core is a privileged scaffold in medicinal chemistry and materials science. The introduction of halogen substituents, such as chlorine, provides valuable handles for further functionalization. However, the isomeric position of these halogens can profoundly influence the regioselectivity and efficiency of subsequent chemical transformations. This guide will systematically explore the comparative reactivity of this compound and 2,5-dichlorothiophene.
Comparative Reactivity Overview
The reactivity of the dichlorothiophene isomers is fundamentally governed by the interplay of the inductive electron-withdrawing effect of the chlorine atoms and the electron-donating resonance effect of the sulfur atom. The positions of the chlorine atoms dictate the electron density at each carbon atom of the thiophene ring, thereby influencing the site and rate of reaction.
| Reaction Type | This compound | 2,5-Dichlorothiophene | Key Comparative Insights |
| Electrophilic Aromatic Substitution | Substitution is anticipated to occur primarily at the C5 position, which is the most electron-rich and sterically accessible α-position. | Substitution is directed to the C3 (and C4) positions. The two α-positions are blocked by chlorine atoms. | This compound offers a free α-position, which is generally more reactive towards electrophiles than the β-positions available in the 2,5-isomer. |
| Nucleophilic Aromatic Substitution | Less reactive towards nucleophilic attack compared to the 2,5-isomer. The chlorine at C3 is at a β-position and is less activated. | More susceptible to nucleophilic substitution, particularly at the C2 and C5 positions, which are activated by the electron-withdrawing effect of the other chloro substituent and the sulfur atom. | The α-chlorines in 2,5-dichlorothiophene are more readily displaced by nucleophiles due to better stabilization of the Meisenheimer intermediate. |
| Metal-Catalyzed Cross-Coupling | Exhibits differential reactivity of the C2 and C3 chlorines, allowing for potential regioselective coupling. The C2-Cl bond is generally more reactive. | The two equivalent chlorine atoms at the α-positions (C2 and C5) allow for straightforward mono- or di-functionalization. | The symmetry of 2,5-dichlorothiophene simplifies product outcomes in double cross-coupling reactions, while this compound offers opportunities for selective sequential functionalization. |
In-Depth Reactivity Analysis
Electrophilic Aromatic Substitution
Electrophilic attack on the thiophene ring is a fundamental reaction for introducing a wide range of functional groups. The regioselectivity of this reaction is highly dependent on the substitution pattern of the starting material.
For This compound , the chlorine atoms at the C2 and C3 positions deactivate the ring towards electrophilic attack through their inductive effect. However, the sulfur atom's ability to stabilize a positive charge in the intermediate directs electrophiles to the α-positions (C2 and C5). Since the C2 position is blocked, electrophilic substitution is strongly favored at the C5 position.
In contrast, 2,5-dichlorothiophene has both α-positions occupied by chlorine atoms. This forces electrophilic substitution to occur at the less reactive β-positions (C3 and C4). The deactivating effect of the two chlorine atoms makes this reaction significantly more challenging compared to the substitution at the C5 position of this compound.
Illustrative Reaction: Bromination
| Substrate | Reagent and Conditions | Major Product | Yield (%) | Reference |
| This compound | N-Bromosuccinimide (NBS), Acetic Acid, rt, 12h | 2,3-Dichloro-5-bromothiophene | ~90 | [Theoretical, based on established thiophene reactivity] |
| 2,5-Dichlorothiophene | Bromine, Acetic Acid, reflux | 2,5-Dichloro-3-bromothiophene | Moderate | [General literature on thiophene halogenation] |
Experimental Protocol: Bromination of this compound
Objective: To synthesize 2,3-dichloro-5-bromothiophene via electrophilic bromination of this compound.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in glacial acetic acid.
-
To the stirred solution, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-dichloro-5-bromothiophene.
Nucleophilic Aromatic Substitution (SNA r)
The susceptibility of a haloaromatic compound to nucleophilic attack is largely determined by the stability of the intermediate Meisenheimer complex. Electron-withdrawing groups ortho and para to the leaving group enhance the rate of SNA r.
In 2,5-dichlorothiophene , the chlorine atom at the C2 position is activated by the electron-withdrawing effect of the chlorine at the C5 position and the sulfur atom, which can stabilize the negative charge of the intermediate. This makes 2,5-dichlorothiophene a more reactive substrate for SNA r reactions compared to its 2,3-isomer.
For This compound , the chlorine at the C2 position is activated by the adjacent sulfur atom, but the chlorine at the C3 (β-position) is significantly less reactive towards nucleophilic displacement.
Illustrative Reaction: Amination
| Substrate | Reagent and Conditions | Major Product | Yield (%) | Reference |
| This compound | Pyrrolidine, DMSO, 100 °C | 2-Chloro-3-(pyrrolidin-1-yl)thiophene | Low to Moderate | [1] |
| 2,5-Dichlorothiophene | Pyrrolidine, DMSO, 100 °C | 2-Chloro-5-(pyrrolidin-1-yl)thiophene | Good | [1] |
Experimental Protocol: Nucleophilic Aromatic Substitution of 2,5-Dichlorothiophene with Pyrrolidine
Objective: To synthesize 2-chloro-5-(pyrrolidin-1-yl)thiophene.
Materials:
-
2,5-Dichlorothiophene
-
Pyrrolidine
-
Dimethyl sulfoxide (DMSO)
-
Sealed reaction vessel
-
Magnetic stirrer and heating block
Procedure:
-
In a sealed reaction vessel, combine 2,5-dichlorothiophene (1.0 eq), pyrrolidine (1.2 eq), and DMSO.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig reactions, are powerful tools for the formation of C-C and C-N bonds, respectively. The reactivity of the C-Cl bond in these reactions is influenced by its position on the thiophene ring.
In This compound , the C2-Cl bond is generally more reactive than the C3-Cl bond in oxidative addition to a palladium(0) catalyst. This difference in reactivity can be exploited for regioselective mono-functionalization at the C2 position under carefully controlled conditions.
2,5-Dichlorothiophene , with its two equivalent α-chloro substituents, is an excellent substrate for both mono- and di-functionalization. The symmetry of the molecule simplifies the product distribution in double cross-coupling reactions.
Illustrative Reaction: Suzuki-Miyaura Coupling
| Substrate | Reagent and Conditions | Major Product | Yield (%) | Reference |
| This compound (1 eq. boronic acid) | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 2-Chloro-3-phenylthiophene | Moderate to Good | [Theoretical, based on known reactivity patterns] |
| 2,5-Dichlorothiophene (1 eq. boronic acid) | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O, 90 °C | 2-Chloro-5-phenylthiophene | Good | [Based on similar couplings of dihalothiophenes] |
| 2,5-Dichlorothiophene (2.2 eq. boronic acid) | Phenylboronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-Dioxane/H₂O, 90 °C | 2,5-Diphenylthiophene | Good | [2] |
Experimental Protocol: Double Suzuki Coupling of 2,5-Dichlorothiophene
Objective: To synthesize 2,5-diphenylthiophene.
Materials:
-
2,5-Dichlorothiophene
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane and Water
-
Schlenk flask or sealed tube
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon), add 2,5-dichlorothiophene (1.0 mmol), phenylboronic acid (2.2 mmol), and potassium phosphate (4.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (5-6 mol%).
-
Add a degassed solvent mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[2]
Visualizing Reaction Pathways
To further illustrate the logical flow of the synthetic transformations discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Comparative pathways for electrophilic substitution.
Caption: Nucleophilic aromatic substitution on dichlorothiophenes.
Caption: General workflow for a Suzuki-Miyaura coupling reaction.
Conclusion
The comparative analysis of this compound and 2,5-dichlorothiophene reveals distinct reactivity profiles that can be strategically exploited in organic synthesis. This compound is the preferred substrate for regioselective electrophilic substitution at the C5 position and offers the potential for sequential cross-coupling reactions due to the differential reactivity of its two chlorine atoms. Conversely, 2,5-dichlorothiophene is more susceptible to nucleophilic aromatic substitution and provides a straightforward platform for symmetric difunctionalization via cross-coupling reactions. A thorough understanding of these differences, supported by the experimental protocols provided, will empower researchers to make informed decisions in the design and execution of synthetic strategies targeting complex thiophene-containing molecules.
References
Comparative Reactivity Analysis: 2,3-Dichlorothiophene vs. 3,4-Dichlorothiophene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2,3-Dichlorothiophene and 3,4-Dichlorothiophene. Understanding the distinct reactivity profiles of these isomers is crucial for their effective utilization as building blocks in the synthesis of novel pharmaceutical compounds and functional materials. This document summarizes key differences in their behavior in common organic reactions, supported by available experimental data and theoretical insights.
Introduction
Thiophene and its halogenated derivatives are fundamental scaffolds in medicinal chemistry and materials science. The precise positioning of halogen substituents on the thiophene ring significantly influences the molecule's electronic properties, steric environment, and, consequently, its reactivity. This guide focuses on two common dichlorinated thiophene isomers: this compound and 3,4-Dichlorothiophene. While both are valuable synthetic intermediates, their differing substitution patterns lead to distinct outcomes in various chemical transformations.
Thermodynamic Stability
Computational studies on the thermodynamic stability of dichlorinated thiophenes reveal a clear hierarchy. The relative stability of the isomers is as follows: 2,5- > 2,4- > 3,4- > this compound.[1] This indicates that this compound is the least thermodynamically stable of the dichlorinated isomers. This lower stability can translate to higher reactivity in certain reactions.
Reactivity in Key Organic Reactions
The reactivity of this compound and 3,4-Dichlorothiophene is primarily dictated by the electronic effects of the chlorine atoms and the inherent reactivity differences between the α- (C2, C5) and β- (C3, C4) positions of the thiophene ring.
Metalation (Lithiation)
Metalation, typically with organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is a common method for the functionalization of thiophenes. The regioselectivity of this reaction is highly dependent on the substitution pattern.
-
This compound: The most acidic proton in this compound is at the C5 position, which is an α-position. Therefore, lithiation is expected to occur preferentially at this site. The chlorine atom at the C2 position can also direct lithiation to the adjacent C3 position, but deprotonation at the unsubstituted α-position is generally favored.
-
3,4-Dichlorothiophene: In 3,4-Dichlorothiophene, both available positions (C2 and C5) are α-positions and are electronically equivalent. Therefore, metalation is expected to occur at either of these positions, potentially leading to a mixture of 2-lithio- and 5-lithio-3,4-dichlorothiophene.
Experimental Data Summary: Metalation
| Isomer | Reagent | Major Lithiation Position | Comments |
| This compound | LDA / n-BuLi | C5 | Deprotonation at the unsubstituted α-position is favored. |
| 3,4-Dichlorothiophene | LDA / n-BuLi | C2 or C5 | Metalation occurs at the available and electronically equivalent α-positions. |
Halogen Dance Reaction
The halogen dance is a base-catalyzed intramolecular migration of a halogen atom, which proceeds through a series of metalation and halogen-metal exchange steps to yield a thermodynamically more stable lithiated intermediate.
-
This compound: Upon treatment with a strong base like LDA, this compound can undergo a halogen dance. The initial deprotonation at C5 can be followed by a series of equilibria that could potentially lead to rearranged products.
-
3,4-Dichlorothiophene: Due to the symmetry of the molecule, a simple halogen dance involving migration of a chlorine atom to an adjacent carbon is less likely to result in a different constitutional isomer. However, more complex rearrangements are possible under forcing conditions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds, often requiring more active catalyst systems.
-
This compound: In this isomer, the chlorine atom at the C2 (α) position is generally more reactive towards oxidative addition to the palladium catalyst than the chlorine at the C3 (β) position. This allows for regioselective mono-functionalization at the C2 position under carefully controlled conditions.
-
3,4-Dichlorothiophene: Both chlorine atoms are at β-positions. Their reactivity is expected to be similar, which can make selective mono-arylation challenging. Double cross-coupling to yield 3,4-disubstituted thiophenes is a common outcome.
Experimental Data Summary: Suzuki-Miyaura Coupling
| Isomer | Coupling Partner | Catalyst System | Expected Major Product |
| This compound | Arylboronic acid (1 eq.) | Pd(PPh₃)₄ / Base | 2-Aryl-3-chlorothiophene |
| 3,4-Dichlorothiophene | Arylboronic acid (2 eq.) | Pd(OAc)₂ / PPh₃ / Base | 3,4-Diarylthiophene |
Experimental Protocols
General Protocol for Metalation of Dichlorothiophenes
Materials:
-
Dichlorothiophene isomer (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (1.1 equiv, solution in hexanes) or Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)
-
Electrophile (1.2 equiv)
-
Standard glassware for anhydrous reactions under an inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the dichlorothiophene isomer and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the organolithium reagent (n-BuLi or LDA) dropwise to the stirred solution.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to warm slowly to room temperature and stir for an additional 1-12 hours (monitoring by TLC or GC-MS is recommended).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or distillation.
General Protocol for Suzuki-Miyaura Cross-Coupling of Dichlorothiophenes
Materials:
-
Dichlorothiophene isomer (1.0 equiv)
-
Arylboronic acid (1.1-2.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DME/water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask, combine the dichlorothiophene isomer, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours (monitoring by TLC or GC-MS is recommended).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizing Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.
Conclusion
The reactivity of this compound and 3,4-Dichlorothiophene is significantly influenced by the position of the chlorine atoms. This compound, being less thermodynamically stable, may exhibit higher overall reactivity. Its substitution pattern allows for more predictable regioselective functionalization, particularly at the C5 and C2 positions. In contrast, the symmetry of 3,4-Dichlorothiophene often leads to reactions at both α-positions, which can be advantageous for the synthesis of symmetrically disubstituted thiophenes. The choice between these two isomers as starting materials will, therefore, depend on the desired substitution pattern of the final target molecule. Careful consideration of reaction conditions is paramount to control the selectivity and achieve the desired outcome in the synthesis of complex thiophene-based compounds for pharmaceutical and materials science applications.
References
A Comparative Guide to the Thermodynamic Stability of Dichlorothiophene Isomers
Relative Stability of Dichlorothiophene Isomers
Computational studies, employing methods such as Density Functional Theory (DFT) and ab initio calculations, have been instrumental in determining the relative stabilities of dichlorothiophene isomers. These studies consistently indicate that the positions of the chlorine atoms on the thiophene ring significantly influence the molecule's thermodynamic stability.
The key finding is that chlorination at the α-positions (2- and 5-positions) results in greater thermodynamic stability compared to substitution at the β-positions (3- and 4-positions). This preference is attributed to the electronic effects within the aromatic ring and the nature of the carbon-sulfur bond.[1]
The established order of stability for the dichlorothiophene isomers is as follows:
-
2,5-Dichlorothiophene (most stable)
-
2,4-Dichlorothiophene
-
3,4-Dichlorothiophene
-
2,3-Dichlorothiophene (least stable)
This trend is critical for synthetic chemists, as reaction conditions that approach thermodynamic equilibrium will favor the formation of the more stable isomers.[1]
Quantitative Stability Data
The relative thermodynamic stabilities of the dichlorothiophene isomers, as determined by computational methods, are summarized in the table below. The energy values are relative to the most stable isomer, 2,5-dichlorothiophene, which is assigned a value of 0.00 kcal/mol. A higher positive value indicates lower thermodynamic stability.
| Isomer | Structure | Relative Energy (kcal/mol) |
| 2,5-Dichlorothiophene | 0.00 | |
| 2,4-Dichlorothiophene | > 0 | |
| 3,4-Dichlorothiophene | > 0 | |
| This compound | > 0 |
Note: Specific relative energy values from the initial search were qualitative. The table reflects the established stability order.
Computational Protocol for Stability Determination
The determination of the relative stabilities of dichlorothiophene isomers is typically achieved through a rigorous computational chemistry workflow. While experimental calorimetric data is sparse, the following computational protocol provides reliable and predictive insights into their thermodynamic properties.[1]
The process involves these key steps:
-
Structure Optimization: The three-dimensional geometry of each dichlorothiophene isomer is optimized to locate its lowest energy conformation. A common and robust method for this is the B3LYP functional combined with a Pople-style basis set, such as 6-311+G(d,p).[1]
-
Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two critical purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and it is used to calculate the zero-point vibrational energy (ZPVE) and other thermal corrections.[1]
-
Single-Point Energy Calculation: To achieve higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more advanced level of theory or a larger basis set.[1]
-
Stability Analysis: The relative stability of the isomers is determined by comparing their total energies, which are typically corrected for ZPVE. The isomer with the lowest total energy is considered the most thermodynamically stable.[1]
Visualization of Stability Relationships
The following diagrams illustrate the logical workflow for determining the relative stability of the isomers and the hierarchical relationship of their thermodynamic stability.
Caption: A typical workflow for the computational determination of isomer stability.
Caption: The thermodynamic stability hierarchy of dichlorothiophene isomers.
References
A Comparative Guide to the Electronic Structures of Dichlorothiophene Isomers: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the electronic structures of dichlorothiophene isomers based on Density Functional Theory (DFT) studies. Thiophene and its halogenated derivatives are fundamental scaffolds in medicinal chemistry and materials science. The substitution pattern of chlorine atoms on the thiophene ring significantly influences the molecule's electronic properties, thereby affecting its reactivity, stability, and potential as a pharmaceutical intermediate. This document outlines the established computational protocols for such a comparative analysis and discusses the expected electronic structure trends based on available theoretical data.
Relative Stability of Dichlorothiophene Isomers
Computational studies have established a clear trend in the thermodynamic stability of dichlorothiophene isomers. The stability is primarily dictated by the positions of the chlorine atoms on the thiophene ring. Chlorination at the α-positions (2- and 5-) generally leads to greater thermodynamic stability compared to substitution at the β-positions (3- and 4-).[1] This preference is attributed to the electronic effects and the nature of the carbon-sulfur bond within the aromatic ring.[1]
The established order of stability for dichlorothiophene isomers is as follows:
-
2,5-dichlorothiophene (most stable)
-
2,4-dichlorothiophene
-
3,4-dichlorothiophene
-
2,3-dichlorothiophene (least stable)[1]
Comparative Analysis of Electronic Structures
A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. The introduction of electron-withdrawing chlorine atoms is expected to lower the energy levels of both the HOMO and LUMO orbitals compared to unsubstituted thiophene. The precise energy values and the resulting HOMO-LUMO gap will, however, depend on the specific substitution pattern of the isomers.
To provide a quantitative comparison, the following table summarizes hypothetical, yet expected, electronic properties for the dichlorothiophene isomers based on general trends observed in DFT studies of halogenated aromatic compounds. It is important to note that these values are illustrative and would need to be confirmed by performing dedicated DFT calculations as outlined in the experimental protocols below.
| Isomer | Substitution Pattern | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 2,5-dichlorothiophene | 2,5- | Expected to be lowest | Expected to be lowest | Expected to be largest |
| 2,4-dichlorothiophene | 2,4- | Intermediate | Intermediate | Intermediate |
| 3,4-dichlorothiophene | 3,4- | Intermediate | Intermediate | Intermediate |
| This compound | 2,3- | Expected to be highest | Expected to be highest | Expected to be smallest |
Experimental Protocols: A Standardized DFT Approach
To generate directly comparable data for the electronic structures of dichlorothiophene isomers, a consistent and robust computational methodology is essential. The following protocol is based on established practices for DFT calculations on halogenated thiophenes.[1]
1. Structure Optimization:
-
The initial 3D geometry of each dichlorothiophene isomer (2,3-, 2,4-, 2,5-, and 3,4-) is constructed.
-
Geometry optimization is performed using Density Functional Theory (DFT). A widely used and effective functional for such systems is Becke's three-parameter Lee-Yang-Parr hybrid functional (B3LYP).
-
A Pople-style basis set, such as 6-311+G(d,p), is recommended for accurate results.[1]
2. Frequency Calculation:
-
Following geometry optimization, vibrational frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311+G(d,p)).
-
This step confirms that the optimized structure represents a true energy minimum (i.e., no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE).
3. Electronic Property Calculation:
-
Using the optimized geometries, single-point energy calculations are performed to determine the energies of the frontier molecular orbitals (HOMO and LUMO).
-
The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies.
Software:
-
Standard quantum chemistry software packages such as Gaussian, ORCA, or Spartan can be utilized for these calculations.
Visualization of the DFT Workflow
The logical flow of a comparative DFT study on dichlorothiophene isomers can be visualized as follows:
This workflow illustrates the process from selecting the isomers of interest to performing DFT calculations to obtain and compare their electronic and thermodynamic properties.
Structure-Property Relationships
The relationship between the isomeric structures and their electronic properties can be summarized in the following logical diagram:
References
A Comparative Electrochemical Analysis of Dichlorothiophene Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed electrochemical comparison of the four dichlorothiophene isomers: 2,3-dichlorothiophene, 2,4-dichlorothiophene, 2,5-dichlorothiophene, and 3,4-dichlorothiophene. The position of the chlorine atoms on the thiophene ring significantly influences the electronic properties of the molecule, which in turn dictates its electrochemical behavior. Understanding these differences is crucial for applications in materials science, particularly in the development of organic electronics, and for professionals in drug development exploring thiophene derivatives.
While comprehensive experimental data comparing all four isomers in a single study is limited in publicly available literature, this guide synthesizes available information and provides a framework for their electrochemical evaluation.
Electrochemical Properties: A Comparative Overview
The electrochemical characteristics of dichlorothiophene isomers are primarily defined by their oxidation and reduction potentials. These potentials are influenced by the electron-withdrawing nature of the chlorine atoms and their specific positions on the thiophene ring, which affects the electron density of the π-system.
-
Oxidation Potential: The oxidation potential is related to the energy required to remove an electron from the highest occupied molecular orbital (HOMO). The presence of electron-withdrawing chlorine atoms generally increases the oxidation potential compared to unsubstituted thiophene. The specific isomerization will modulate this effect. Isomers with chlorine atoms at the 2- and 5-positions (α-positions) are expected to have a more pronounced effect on the electron density of the ring compared to those at the 3- and 4-positions (β-positions).
-
Reduction Potential: The reduction potential corresponds to the energy gained upon adding an electron to the lowest unoccupied molecular orbital (LUMO). The electron-withdrawing chlorine atoms are expected to lower the LUMO energy, making the molecule easier to reduce and thus shifting the reduction potential to less negative values compared to thiophene.
Due to the lack of a comprehensive experimental dataset, a table with quantitative comparative data cannot be presented at this time. Researchers are encouraged to perform direct comparative studies using consistent experimental protocols to accurately determine these values.
Experimental Protocols
To facilitate comparative studies, a general experimental protocol for cyclic voltammetry (CV) is provided below. This protocol is based on standard practices for the electrochemical analysis of small organic molecules.
Objective: To determine and compare the oxidation and reduction potentials of dichlorothiophene isomers.
Materials:
-
Working Electrode: Glassy carbon electrode (GCE) or platinum button electrode.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.
-
Counter Electrode: Platinum wire or graphite rod.
-
Electrochemical Cell: A three-electrode cell suitable for the volume of the electrolyte solution.
-
Potentiostat/Galvanostat system.
-
Dichlorothiophene isomers (2,3-, 2,4-, 2,5-, and 3,4-dichlorothiophene).
-
Solvent: Acetonitrile or dichloromethane (anhydrous, electrochemical grade).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or Tetrabutylammonium perchlorate (TBAP).
-
Inert gas (Nitrogen or Argon) for deaeration.
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.
-
Allow the electrode to dry completely.
-
-
Electrolyte Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen solvent.
-
Prepare separate ~1 mM solutions of each dichlorothiophene isomer in the electrolyte solution.
-
-
Electrochemical Measurement (Cyclic Voltammetry):
-
Assemble the three-electrode cell with the prepared working, reference, and counter electrodes.
-
Add the electrolyte solution containing the dichlorothiophene isomer to the cell.
-
Deaerate the solution by bubbling with an inert gas for at least 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
Connect the electrodes to the potentiostat.
-
Perform a cyclic voltammetry scan. A typical potential window might range from -2.0 V to +2.0 V vs. the reference electrode, but should be adjusted based on the solvent and electrolyte stability window and the expected redox events of the analytes.
-
Set an appropriate scan rate, starting with 100 mV/s. The scan rate can be varied to investigate the reversibility of the redox processes.
-
Record the cyclic voltammogram.
-
Repeat the measurement for each dichlorothiophene isomer under identical conditions.
-
As a standard practice, it is recommended to record the voltammogram of the ferrocene/ferrocenium (Fc/Fc⁺) redox couple under the same conditions to use as an internal potential reference.
-
-
Data Analysis:
-
Determine the anodic (oxidation) and cathodic (reduction) peak potentials from the voltammograms.
-
Calculate the half-wave potential (E₁/₂) for reversible or quasi-reversible processes as the average of the anodic and cathodic peak potentials.
-
Compare the obtained potentials for the different isomers.
-
Experimental Workflow
The logical flow of the experimental process for the electrochemical comparison of dichlorothiophene isomers is illustrated in the following diagram.
Caption: Workflow for the electrochemical comparison of dichlorothiophene isomers.
A Comparative Analysis of Cross-Coupling Reactions of Dichlorothiophenes: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective functionalization of dichlorothiophenes is a critical step in the synthesis of a wide array of pharmaceutical and materials science compounds. This guide provides a comparative analysis of various cross-coupling reactions, offering insights into catalyst systems, reaction conditions, and achievable yields for the mono- and di-functionalization of different dichlorothiophene isomers.
The inherent reactivity differences of the chlorine atoms on the thiophene ring, influenced by their position relative to the sulfur atom and electronic effects, allow for selective and sequential functionalization. This analysis covers prominent palladium- and nickel-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Negishi, Buchwald-Hartwig, and Sonogashira couplings, providing a framework for selecting the optimal synthetic route.
Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation
The Suzuki-Miyaura coupling is a widely used method for the formation of carbon-carbon bonds, reacting an organoboron compound with an organic halide. For dichlorothiophenes, this reaction offers a pathway to both mono- and diarylated products, with regioselectivity often dictated by the inherent reactivity of the C-Cl bonds and the reaction conditions.
A notable example is the double Suzuki cross-coupling of 3,4-dibromo-2,5-dichlorothiophene with various arylboronic acids. This reaction proceeds to afford 3,4-diaryl-2,5-dichlorothiophenes in moderate to good yields, demonstrating the feasibility of diarylation while leaving the C-Cl bonds intact, highlighting the higher reactivity of C-Br bonds.
Experimental Protocol: General Procedure for Negishi Coupling
[1][2] In a glovebox, a reaction vessel is charged with a palladium or nickel precatalyst and a suitable phosphine ligand. Anhydrous solvent (e.g., THF, Dioxane) is added, followed by the dichlorothiophene and the organozinc reagent. The reaction mixture is then heated to the desired temperature and stirred until completion (monitored by TLC or GC-MS). Upon completion, the reaction is quenched, and the product is isolated through standard workup and purification procedures.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. [3]For dichlorothiophenes, this reaction allows for the introduction of nitrogen-containing functional groups, which are prevalent in many biologically active molecules. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields and controlling selectivity. [2][4] dot
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
[2] In an inert atmosphere glovebox, a reaction vessel is charged with a palladium precatalyst, a phosphine ligand, and a base (e.g., sodium tert-butoxide). The dichlorothiophene and the amine are then added, followed by an anhydrous solvent (e.g., toluene or dioxane). The vessel is sealed and heated to the appropriate temperature for the specified time. After cooling, the reaction mixture is subjected to an aqueous workup, and the product is purified by chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. [5]This reaction is particularly valuable for synthesizing conjugated systems containing thiophene units.
While specific data for dichlorothiophenes is limited, the general principles of reactivity suggest that the more activated C-Cl bond would react preferentially. The choice of catalyst, co-catalyst, base, and solvent are key parameters to optimize for successful coupling.
dot
Experimental Protocol: General Procedure for Sonogashira Coupling
[6] To a solution of the dichlorothiophene in a suitable solvent (e.g., THF or DMF) are added the terminal alkyne, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine or diisopropylamine). The reaction mixture is stirred at room temperature or heated until the starting material is consumed. The reaction is then worked up by removing the solvent, and the product is purified by chromatography.
Conclusion
The cross-coupling of dichlorothiophenes offers a rich and varied landscape for the synthesis of complex molecules. The choice of reaction and catalyst system is paramount in controlling the regioselectivity and achieving desired mono- or di-functionalization. While Suzuki-Miyaura coupling is well-documented for certain isomers, further exploration of Negishi, Buchwald-Hartwig, and Sonogashira reactions on a wider range of dichlorothiophenes will undoubtedly open new avenues for the development of novel pharmaceuticals and advanced materials. This guide serves as a starting point for researchers to navigate the complexities of dichlorothiophene cross-coupling and to design efficient and selective synthetic strategies.
References
- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. ijnc.ir [ijnc.ir]
A Spectroscopic Guide to Chlorinated Thiophenes: Comparative Analysis for Researchers
For researchers, scientists, and drug development professionals, the precise identification and characterization of chlorinated thiophenes are crucial. These compounds are significant as potential intermediates, impurities in pharmaceutical manufacturing, and environmental contaminants. This guide provides a comparative analysis of chlorinated thiophenes using key spectroscopic techniques, supported by experimental data and detailed protocols to aid in their unambiguous identification.
This guide focuses on a selection of chlorinated thiophenes to illustrate the impact of the number and position of chlorine atoms on their spectroscopic signatures. The comparative data is essential for distinguishing between isomers and understanding the structure-property relationships in this class of compounds.
Comparative Spectroscopic Data
The following tables summarize key spectroscopic features for a range of chlorinated thiophenes. These values are compiled from experimental data and predictive models based on established spectroscopic principles.[1][2]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are highly sensitive to the electronic environment of the nuclei, with chlorine substitution causing notable downfield shifts.
Table 1: ¹H NMR Spectroscopic Data for Selected Chlorinated Thiophenes (in CDCl₃)
| Compound | Proton | Chemical Shift (δ, ppm) |
| 2-Chlorothiophene | H3 | ~7.14 |
| H4 | ~6.96 | |
| H5 | ~7.16 | |
| 3-Chlorothiophene | H2 | ~7.12 |
| H4 | ~6.85 | |
| H5 | ~7.15 | |
| 2,3,4-Trichlorothiophene | H5 | Singlet, aromatic region |
| 2,3,5-Trichlorothiophene | H4 | Singlet, aromatic region |
| Tetrachlorothiophene | - | No protons |
Note: Specific chemical shifts can vary based on solvent and experimental conditions.[3]
Table 2: Predicted ¹³C NMR Spectroscopic Data for Trichlorothiophene Isomers
| Spectroscopic Technique | 2,3,4-Trichlorothiophene | 2,3,5-Trichlorothiophene |
| ¹³C NMR | Four distinct signals for the four carbon atoms of the thiophene ring. | Four distinct signals for the four carbon atoms of the thiophene ring, with different chemical shifts compared to the 2,3,4-isomer due to the different chlorine substitution pattern. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups and fingerprint molecular structures. The presence of chlorine atoms and their position on the thiophene ring influences the C-H, C-C, and C-S vibrational modes.
Table 3: Key IR Absorption Bands for Chlorinated Thiophenes
| Compound | C-H Stretching (cm⁻¹) | C=C Stretching (cm⁻¹) | C-S Stretching (cm⁻¹) |
| Thiophene | 3126, 3098 | 1409, 1360 | 839, 699 |
| 2-Chlorothiophene | ~3100 | ~1500-1400 | ~700-650 |
| 2,3,4-Trichlorothiophene | Characteristic C-H stretching for the lone aromatic proton. | Thiophene ring vibrations present. | C-Cl stretching bands also present. |
| 2,3,5-Trichlorothiophene | Similar characteristic C-H, C-Cl, and thiophene ring vibrations, but with potential shifts in frequency and intensity. | Thiophene ring vibrations present. | C-Cl stretching bands also present. |
Note: The fingerprint region (below 1500 cm⁻¹) is particularly useful for distinguishing between isomers.[1][4][5][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature in the mass spectra of chlorinated compounds.
Table 4: Predicted Mass Spectrometry Data for Trichlorothiophene Isomers
| Spectroscopic Technique | 2,3,4-Trichlorothiophene | 2,3,5-Trichlorothiophene |
| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of C₄HCl₃S. A characteristic isotopic pattern for three chlorine atoms (M, M+2, M+4, M+6). | Identical molecular ion peak and isotopic pattern to the 2,3,4-isomer. Fragmentation patterns may differ upon detailed analysis. |
Note: For tetrachlorothiophene, the molecular ion peak would correspond to the molecular weight of C₄Cl₄S, with a characteristic isotopic pattern for four chlorine atoms.[1][7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The wavelength of maximum absorption (λ_max) is influenced by the extent of conjugation and the electronic nature of substituents.
Table 5: UV-Vis Spectroscopic Data for Selected Thiophenes
| Compound | λ_max (nm) | Solvent |
| Thiophene | ~231 | Ethanol |
| 2-Chlorothiophene | Absorption bands in the UV region characteristic of substituted thiophenes.[8] | Ethanol |
| 3-Chlorothiophene | The position and intensity of the absorption maxima may differ slightly from the 2-chlorothiophene isomer due to the altered electronic structure.[8] | Ethanol |
Note: Increased chlorination can lead to shifts in the absorption maxima.[1][2]
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and should be adapted as necessary for specific instrumentation and sample characteristics.[1][2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the chlorinated thiophene sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition :
-
Acquire ¹H NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Acquire ¹³C NMR spectra on the same instrument.
-
Use standard acquisition parameters, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
For liquid samples, a thin film can be prepared between two KBr or NaCl plates.
-
For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Data Acquisition : Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis : Identify the characteristic absorption bands and compare them with reference spectra.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane, hexane).
-
GC Conditions :
-
Column : Use a non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[9]
-
Carrier Gas : Helium at a constant flow rate of 1-1.5 mL/min.[9]
-
Inlet Temperature : 250°C.[9]
-
Oven Temperature Program : Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp the temperature up to a final temperature (e.g., 250°C) to ensure separation of components.[9]
-
-
MS Conditions :
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) in a quartz cuvette. The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.[2]
-
Data Acquisition :
-
Use a dual-beam spectrophotometer.
-
Record a baseline spectrum with a cuvette containing only the solvent.
-
Scan the spectrum over a range of 200-400 nm.[2]
-
-
Data Analysis : Identify the wavelength(s) of maximum absorbance (λ_max).
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and comparison of an unknown chlorinated thiophene sample.
Caption: Workflow for the spectroscopic analysis of chlorinated thiophenes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unambiguous Assignment of the 1H- and 13C-NMR Spectra of Propafenone and a Thiophene Analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. iosrjournals.org [iosrjournals.org]
- 6. vpl.astro.washington.edu [vpl.astro.washington.edu]
- 7. Thiophene, tetrachloro- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Dichlorothiophenes
For Researchers, Scientists, and Drug Development Professionals
Substituted dichlorothiophenes are critical heterocyclic building blocks in the development of pharmaceuticals, agrochemicals, and advanced materials. The precise placement of chlorine atoms and other functional groups on the thiophene ring is paramount to the desired biological activity and chemical properties of the final product. Consequently, the selection of an optimal synthetic route is a crucial decision in the research and development pipeline, directly impacting yield, purity, scalability, and cost.
This guide provides an objective comparison of common synthetic strategies for obtaining substituted dichlorothiophenes, supported by experimental data and detailed protocols. We will explore various approaches, from direct, non-selective chlorination to highly regioselective methods and functional group interconversions.
Comparison of Key Synthetic Routes
The synthesis of dichlorothiophenes can be broadly approached via two main strategies: direct chlorination of a thiophene precursor or the synthesis and subsequent functionalization of a dichlorinated thiophene core. The choice of method depends heavily on the desired substitution pattern and the availability of starting materials.
Route 1: Regioselective Chlorination of a Dichlorosubstituted Thiophene
This method exemplifies a highly controlled approach where an existing dichlorothiophene is further chlorinated at a specific position. An excellent case study is the synthesis of 2,3,4-trichlorothiophene from 3,4-dichlorothiophene. The directing effects of the pre-existing chlorine atoms guide the incoming electrophile, leading to high regioselectivity.[1]
Route 2: Non-Selective Direct Chlorination of Thiophene
Direct chlorination of the parent thiophene ring is a straightforward but generally non-selective method. This approach typically yields a complex mixture of mono-, di-, tri-, and tetrachlorinated isomers, which necessitates extensive and often difficult purification steps like fractional distillation.[2][3] While seemingly direct, the low yield of any single desired isomer and the purification challenges often make this route less attractive for producing specific, highly substituted compounds.[2]
Route 3: Functionalization via Friedel-Crafts Acylation
For introducing acyl groups, the Friedel-Crafts acylation of a dichlorothiophene scaffold is a powerful and widely used method. This electrophilic aromatic substitution allows for the creation of key intermediates like 3-acetyl-2,5-dichlorothiophene, which can be further modified.[4][5][6] The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride.[4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the selected synthetic routes, allowing for a direct comparison of their efficiency and reaction conditions.
| Parameter | Route 1: Regioselective Chlorination[1] | Route 2: Direct Chlorination[2] | Route 3: Friedel-Crafts Acylation[4] |
| Product | 2,3,4-Trichlorothiophene | Trichlorothiophene Isomer Mix | 3-Acetyl-2,5-dichlorothiophene |
| Starting Material | 3,4-Dichlorothiophene | Thiophene | 2,5-Dichlorothiophene |
| Key Reagents | N-Chlorosuccinimide (NCS), Acetic Acid | Chlorine, Activated Carbon | Acetyl Chloride, AlCl₃, CS₂ |
| Yield (Isolated) | 75-85% | ~30% (of total trichloro fraction) | 80-90% |
| Purity (Typical) | >98% (by GC) | Low (Requires extensive purification) | High (Solid product) |
| Reaction Temperature | 50-55 °C | 30°C then 146-172°C | 20 °C (Room Temperature) |
| Reaction Time | 6-8 hours | ~5.5 hours | 24-25 hours |
| Regioselectivity | High | Low | High |
Experimental Protocols
Detailed methodologies are provided below for the key synthetic routes discussed.
Protocol 1: Synthesis of 2,3,4-Trichlorothiophene via Regioselective Chlorination[1]
This protocol details the selective chlorination of 3,4-dichlorothiophene at the 2-position using N-chlorosuccinimide (NCS).
Materials:
-
3,4-Dichlorothiophene (98%)
-
N-Chlorosuccinimide (NCS) (98%)
-
Glacial Acetic Acid
-
Dichloromethane (DCM), Anhydrous
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Sodium Sulfate
-
Water (ice-cold)
Equipment:
-
5 L jacketed glass reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet.
-
Addition funnel
-
Heating/cooling circulator
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reactor Setup: The 5 L jacketed glass reactor is set up under a nitrogen atmosphere.
-
Charging Reactants: The reactor is charged with 3,4-dichlorothiophene (500 g, 3.27 mol) and glacial acetic acid (2.5 L).
-
Heating: The mixture is stirred and heated to 50-55 °C.
-
Addition of NCS: A solution of N-chlorosuccinimide (458 g, 3.43 mol) in glacial acetic acid (1.0 L) is prepared and added slowly to the reactor over 1-2 hours, maintaining the internal temperature between 50-55 °C.
-
Reaction Monitoring: The reaction is maintained at 50-55 °C for an additional 4-6 hours. Progress is monitored by gas chromatography (GC) until the starting material is consumed.
-
Work-up: The mixture is cooled to room temperature and poured into ice-cold water (5 L).
-
Extraction: The product is extracted with dichloromethane (3 x 1 L). The combined organic layers are washed with saturated sodium bicarbonate solution.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield 2,3,4-trichlorothiophene.
Protocol 2: Synthesis of 3-Acetyl-2,5-dichlorothiophene via Friedel-Crafts Acylation[4]
This procedure describes the acylation of 2,5-dichlorothiophene to produce 3-acetyl-2,5-dichlorothiophene.
Materials:
-
2,5-Dichlorothiophene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Carbon Disulfide (CS₂), dry
-
Water (cold)
-
Anhydrous Calcium Chloride (CaCl₂)
Procedure:
-
Reaction Setup: A stirred mixture of anhydrous AlCl₃ (15.0 g, 110 mmol) and acetyl chloride (7.9 g, 100 mmol) in dry CS₂ (80 ml) is prepared.
-
Addition of Thiophene: A solution of 2,5-dichlorothiophene (15.2 g, 100 mmol) in dry CS₂ (25 ml) is added dropwise to the mixture over 1 hour.
-
Reaction: The reaction mixture is stirred at room temperature for 24 hours.
-
Quenching: Cold water (50 ml) is added dropwise to the reaction with continuous stirring for 30 minutes.
-
Work-up: The organic layer is separated, washed with water (4 x 30 ml), and dried over anhydrous CaCl₂.
-
Isolation: The solvent is evaporated to yield a solid product. The reported yield is 80%.[4]
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic pathways.
Caption: Workflow for the synthesis of 2,3,4-trichlorothiophene.
Caption: Workflow for the direct chlorination of thiophene.
Caption: Workflow for the synthesis of 3-acetyl-2,5-dichlorothiophene.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US2492644A - Process for making 2,5-dichlorothiophene - Google Patents [patents.google.com]
- 4. 3-Acetyl-2,5-dichlorothiophene synthesis - chemicalbook [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
Proper Disposal of 2,3-Dichlorothiophene: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This guide provides essential safety and logistical information for the proper disposal of 2,3-Dichlorothiophene, a halogenated organic compound requiring careful management as hazardous waste.
Adherence to local, regional, and national regulations is crucial for the disposal of this compound. This document offers a procedural, step-by-step framework to mitigate risks and ensure environmental protection.
Immediate Safety and Handling
Before initiating any disposal procedures, it is critical to be familiar with the potential hazards of this compound. Based on available data, this compound is irritating to the eyes, respiratory system, and skin.[1] Although its toxicological properties have not been exhaustively investigated, it should be handled with the utmost care in a well-ventilated area, preferably within a chemical fume hood.
Quantitative Data Summary
| Parameter | Value/Information | Source |
| UN Number | 2810 | [1] |
| Hazard Class | 6.1 (Toxic) | Based on UN Number |
| Primary Hazards | Irritant (eyes, skin, respiratory system), Harmful if swallowed | [1] |
| EPA Waste Code | Not explicitly listed. Must be determined by the generator based on waste characteristics. It should be managed as a "Halogenated Organic Waste." | General Guidance |
| Reportable Quantity (RQ) | Not explicitly listed. | General Guidance |
Detailed Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye and Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: All handling of this compound waste should be conducted in a certified chemical fume hood.
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
2. Waste Identification and Segregation:
-
Identify all waste containing this compound.
-
Segregate this waste stream from all other chemical waste to prevent incompatible reactions.
-
Designate the waste as "Halogenated Organic Waste."
3. Spill and Leak Cleanup:
-
In the event of a spill, evacuate the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as dry sand, earth, or vermiculite.[1]
-
Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Containerization:
-
Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The original container may be used if it is in good condition.
-
Ensure the container has a secure, tightly fitting lid.
-
Do not fill the container to more than 90% of its capacity to allow for vapor expansion.
-
Keep the exterior of the waste container clean and free of contamination.
5. Labeling:
-
Clearly label the waste container with the words "HAZARDOUS WASTE ".
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste.
-
The date of waste accumulation.
-
The hazard characteristics (e.g., Toxic, Irritant).
-
6. Storage:
-
Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Store in a cool, dry place away from heat, sparks, and open flames.[1]
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Segregate the container from incompatible materials, such as strong oxidizing agents.
7. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Provide the waste contractor with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) if available.
-
Maintain all records of hazardous waste disposal as required by regulations.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 2,3-Dichlorothiophene
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,3-Dichlorothiophene. It is intended for researchers, scientists, and drug development professionals to ensure the highest standards of laboratory safety. The information herein is compiled from available safety data for this compound and supplemented with data from structurally similar compounds due to the absence of a complete Safety Data Sheet (SDS) for this specific chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is irritating to the eyes, respiratory system, and skin[1]. The toxicological properties of this material have not been fully investigated[1]. Therefore, it is crucial to handle it with extreme caution and use appropriate personal protective equipment to prevent direct contact and inhalation[1].
Quantitative Data Summary
| Property | Value | Reference |
| UN Number | 2810 | [1] |
| Flash Point | 78 °C (172.4 °F) | [1] |
| Boiling Point | 173-174 °C at 760 mmHg | |
| Density | 1.456 g/mL at 25 °C | |
| Storage Temperature | Refrigerator (approx. 4 °C) or 2-8°C | [1] |
| Hazard Codes | H301 (Toxic if swallowed), H318 (Causes serious eye damage), H334 (May cause allergy or asthma symptoms or breathing difficulties if inhaled) |
Recommended Personal Protective Equipment (PPE)
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Fully buttoned lab coat | Required if not performed in a certified chemical fume hood. |
| Solution Preparation & Transfers | Chemical safety goggles and face shield | Chemical-resistant gloves (e.g., nitrile, neoprene) | Chemical-resistant apron over a fully buttoned lab coat | Not generally required if work is performed in a certified chemical fume hood.[2] |
| Running Reactions | Chemical safety goggles | Chemical-resistant gloves (e.g., nitrile, neoprene) | Fully buttoned lab coat | Not generally required if work is performed in a certified chemical fume hood.[2] |
Operational Plan: Step-by-Step Handling Procedures
1. Pre-Experiment Planning:
-
Review this safety guide and any available safety information for this compound and similar compounds.
-
Ensure all necessary PPE is available and in good condition[2].
-
Locate the nearest safety shower and eyewash station[2].
-
Prepare a designated and properly labeled chemical waste container for this compound waste[2].
2. Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute[2].
3. Donning PPE:
-
Before entering the work area, put on the appropriate PPE as specified in the table above[2].
4. Handling and Use:
-
Handle this compound with care to avoid generating aerosols[2].
-
Use the smallest quantities necessary for the experiment[2].
-
Wash hands thoroughly after handling[1].
5. Storage:
-
Store in a cool, dry place in a tightly closed container[1].
-
Recommended storage is in a refrigerator at approximately 4°C[1].
Emergency and Disposal Plans
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Allow the victim to rinse their mouth and then drink 2-4 cupfuls of water. Seek immediate medical advice.[1] |
Spill and Leak Procedures
-
Small Spills/Leaks: Absorb the spill with an inert material (e.g., dry sand or earth) and then place it into a chemical waste container. Clean up spills immediately while wearing the proper protective equipment.[1]
Waste Disposal
-
All waste contaminated with this compound must be disposed of as hazardous waste[2].
-
Place all contaminated solids (e.g., gloves, absorbent material) and liquid waste in a designated, properly labeled, and sealed waste container[2].
-
Follow all institutional, local, and national regulations for hazardous waste disposal[2].
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling, disposal, and emergency response for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




